(R)-(+)-Chlocyphos
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPULCZMWMHCY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431390 | |
| Record name | (R)-(+)-Chlocyphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98674-87-4 | |
| Record name | 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98674-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-Chlocyphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-(+)-Chlocyphos: Structure, Properties, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Chlocyphos, a chiral organophosphorus compound, stands as a molecule of significant interest due to its potent biological activity and its utility as a chiral resolving agent. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. We delve into its primary application as a highly effective insecticide, elucidating its mechanism of action through the inhibition of acetylcholinesterase. Furthermore, this document explores its role in asymmetric synthesis and potential, though less documented, relevance in the broader context of chiral drug design. Detailed protocols for safe handling and disposal are also provided to ensure laboratory safety.
Introduction: The Significance of Chirality in Organophosphorus Chemistry
Chiral organophosphorus compounds represent a pivotal class of molecules with profound implications in medicinal chemistry, agrochemicals, and asymmetric catalysis.[1][2] The spatial arrangement of substituents around the phosphorus atom or a chiral carbon center can dramatically influence the biological activity and stereoselectivity of these compounds. This compound serves as a prime example of this principle, where the (R)-enantiomer exhibits significantly greater insecticidal efficacy compared to its (S)-counterpart.[3] This enantiomer-specific activity underscores the importance of stereochemistry in the design and development of bioactive molecules.[4][5] Understanding the unique properties of a single enantiomer like this compound is crucial for researchers aiming to develop more selective and effective chemical agents, be it for crop protection or as building blocks in pharmaceutical synthesis.[1][2]
Chemical Structure and Stereochemistry of this compound
This compound is chemically known as (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide.[6] The molecule features a six-membered dioxaphosphorinane ring with a chiral center at the carbon atom bonded to the 2-chlorophenyl group. The "(R)" designation in its name refers to the absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog priority rules.
The SMILES notation for this compound is CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C.[7]
Diagram: Chemical Structure of this compound
Caption: 2D representation of this compound highlighting the chiral center.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 98674-87-4 | [7] |
| Molecular Formula | C₁₁H₁₄ClO₄P | [7] |
| Molecular Weight | 276.65 g/mol | [7] |
| Melting Point | 228-234 °C | [3] |
| Appearance | White to off-white crystalline solid | |
| Storage Temperature | 2-8 °C | [3] |
Spectroscopic Characterization:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum can be found on PubChem.[7] The spectrum would be expected to show distinct signals for the aromatic protons of the chlorophenyl group, the methine proton at the chiral center, the methylene protons of the dioxaphosphorinane ring, and the methyl groups. The coupling patterns and chemical shifts of these signals are crucial for structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C linkages, C-O bonds, aromatic C-H and C=C bonds, and the O-H stretch of the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[10] For this compound, the mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of bonds within the molecule, which can aid in structural elucidation.
Synthesis and Resolution
Diagram: General Synthetic Approach for Related Hydroxyphosphonates
Caption: A generalized workflow for the synthesis and resolution of hydroxyphosphonates.
The synthesis of the racemic mixture of Chlocyphos would likely be followed by a chiral resolution step to isolate the desired (R)-(+)-enantiomer. Chiral resolution is a critical process in obtaining enantiomerically pure compounds for applications in drug development and other fields where stereochemistry is crucial.[12][13] Common methods for chiral resolution include:
-
Diastereomeric Salt Formation: This is a widely used technique for the resolution of acidic and basic compounds.[12] Since this compound is an acidic compound, it can be reacted with a chiral amine to form diastereomeric salts.[14][15] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[14]
-
Enzymatic Kinetic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[16] This allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction.
Applications
Insecticidal Activity and Mechanism of Action
The primary and most well-documented application of this compound is as an insecticide.[3] Like other organophosphorus pesticides, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[17]
Diagram: Mechanism of Acetylcholinesterase Inhibition
Caption: Simplified schematic of acetylcholinesterase inhibition by this compound.
Acetylcholinesterase is a critical enzyme in the nervous system of insects and mammals. It is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve signal at the synaptic cleft.[17] this compound, being an organophosphate, phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond. This inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[17] The higher efficacy of the (R)-enantiomer suggests a more favorable stereospecific interaction with the active site of the insect AChE.[3]
Chiral Resolving Agent
This compound is described as an acidic resolving agent.[6] This property stems from its acidic hydroxyl group on the phosphorus atom. It can be used to separate racemic mixtures of chiral bases, such as amines, through the formation of diastereomeric salts, as described in the synthesis and resolution section. The choice of a suitable chiral resolving agent is often empirical, and the availability of both enantiomers of a resolving agent can be advantageous.
Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Amine
-
Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Addition of Resolving Agent: Add one equivalent of this compound to the solution.
-
Salt Formation: Stir the mixture to allow for the formation of the diastereomeric salts.
-
Crystallization: Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free enantiomerically enriched amine.
-
Purification: Purify the amine by extraction and/or chromatography.
-
Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC.
Relevance to Drug Development
While this compound is primarily known as a pesticide, the principles of its stereoselective activity and its chemical nature as a chiral organophosphate have broader implications for drug development.[1][2] The "chiral switch," where a successful racemic drug is redeveloped as a single enantiomer to improve its therapeutic index, is a common strategy in the pharmaceutical industry.[1][5] The study of enantiomerically pure compounds like this compound provides valuable insights into the stereospecific interactions between small molecules and biological targets.
Furthermore, organophosphorus compounds, in general, are not limited to insecticidal applications. They are a diverse class of molecules with a wide range of therapeutic applications, including antiviral (e.g., Tenofovir), antibacterial (e.g., Fosfomycin), and anticancer agents.[1][2] The structural motifs present in this compound, such as the chiral phosphorinane ring, could potentially serve as scaffolds for the design of new therapeutic agents targeting enzymes with which they can stereospecifically interact.
Safety, Handling, and Disposal
This compound is classified as an irritant and is harmful.[6] Appropriate safety precautions must be taken when handling this compound.
Table 2: Hazard Information for this compound
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[18]
-
Hygiene: Wash hands thoroughly after handling.[19]
Disposal:
The disposal of this compound and other organophosphate pesticides must be carried out in accordance with local, state, and federal regulations.[20][21]
-
Waste Classification: Unused this compound should be treated as hazardous waste.[18]
-
Disposal Method: Dispose of the compound and any contaminated materials through a licensed hazardous waste disposal company.[20]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected and disposed of as hazardous waste.[3] Never reuse empty pesticide containers.[20]
Conclusion
This compound is a valuable chiral organophosphorus compound with well-defined stereochemistry and potent biological activity. Its primary application as an insecticide highlights the critical role of chirality in molecular recognition and efficacy. For researchers and scientists, it serves as an excellent model compound for studying stereospecific interactions with biological targets and as a useful chiral resolving agent in asymmetric synthesis. While its direct application in drug development has not been established, the principles it embodies are central to modern pharmaceutical research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, will enable its effective and safe use in a variety of scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Organophosphorus Pharmaceuticals: Properties and Application (2023) | Anastasy O. Kolodiazhna | 13 Citations [scispace.com]
- 3. Pesticide Storage, Handling and Disposal : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 6. 98674-87-4 Cas No. | (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide | Apollo [store.apolloscientific.co.uk]
- 7. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Infrared Spectroscopy (IR) [chemmunity.com]
- 9. compoundchem.com [compoundchem.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. ChiPros Chiral Amines [sigmaaldrich.com]
- 16. Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 19. albaugh.com [albaugh.com]
- 20. Disposal of Pesticides [npic.orst.edu]
- 21. epa.gov [epa.gov]
An In-Depth Technical Guide to the Synthesis and Purification of (R)-(+)-Chlocyphos
Abstract
(R)-(+)-Chlocyphos, chemically known as (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral organophosphorus compound with significant insecticidal properties.[1] Its efficacy is intrinsically linked to its specific stereochemistry, making the enantioselective synthesis and rigorous purification of the (R)-enantiomer a critical undertaking for researchers in agrochemistry and drug development. This guide provides a comprehensive overview of the synthetic pathways and purification methodologies for obtaining high-purity this compound, grounded in established chemical principles and field-proven insights.
Introduction: The Significance of Chirality in Organophosphorus Chemistry
Organophosphorus compounds are a cornerstone of modern agriculture and medicine.[2] Their biological activity, particularly as enzyme inhibitors, is often highly dependent on their three-dimensional structure.[3] Chirality at the phosphorus center, or on adjacent carbon atoms, can lead to dramatic differences in the efficacy and toxicity of enantiomeric pairs.[3] this compound exemplifies this principle, where the desired insecticidal activity is primarily associated with the (R)-enantiomer.[1] This necessitates synthetic and purification strategies that can selectively isolate this stereoisomer.
The mechanism of action for many organophosphate insecticides involves the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals.[][5][6] By irreversibly binding to the active site of AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[][5][7] The specific stereoisomer of an organophosphate can exhibit a significantly higher affinity for the AChE active site, hence its enhanced biological activity.
Synthetic Strategy: A Plausible Enantioselective Approach
While a definitive, publicly available, step-by-step synthesis for this compound is not widespread, a robust synthetic route can be designed based on fundamental principles of organophosphorus chemistry and related literature precedents. A logical approach involves the diastereoselective reaction of a chiral auxiliary with a phosphorus electrophile, followed by reaction with a Grignard reagent and subsequent oxidation and hydrolysis. This multi-step synthesis is designed to control the stereochemistry at the phosphorus center.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| (1R,2S,5R)-(-)-Menthol | ≥99% | Sigma-Aldrich | Chiral Auxiliary |
| Phosphorus trichloride (PCl₃) | ≥99% | Acros Organics | |
| 2-Chlorobenzaldehyde | ≥98% | Alfa Aesar | |
| Neopentyl glycol | ≥99% | TCI | |
| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Dried over KOH |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore | |
| Diethyl ether | Anhydrous | J.T. Baker | |
| Magnesium turnings | ≥99.5% | Strem Chemicals | |
| Iodine | ACS Reagent | VWR | For Grignard initiation |
| m-Chloroperoxybenzoic acid (m-CPBA) | 77% | Oakwood Chemical | |
| Hydrochloric acid (HCl) | 1 M aq. | Avantor | |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. | LabChem | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | BeanTown Chemical | |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Menthyl Dichlorophosphite
This initial step involves the reaction of the chiral auxiliary, (-)-menthol, with phosphorus trichloride to form a diastereomeric mixture of menthyl dichlorophosphites.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (-)-menthol (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Remove the solvent and excess PCl₃ under reduced pressure to yield the crude menthyl dichlorophosphite, which is used in the next step without further purification.
Step 2: Formation of the Dioxaphosphorinane Ring
The cyclic phosphite is formed by reacting the product from Step 1 with neopentyl glycol.
-
In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve neopentyl glycol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add the crude menthyl dichlorophosphite from Step 1, dissolved in anhydrous dichloromethane, dropwise to the neopentyl glycol solution.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric mixture of cyclic phosphites can be separated by column chromatography on silica gel.
Step 3: Grignard Reaction and Oxidation
The 2-chlorophenyl group is introduced via a Grignard reaction, followed by oxidation to the phosphate.
-
Prepare the Grignard reagent by reacting 2-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether.
-
To the separated desired diastereomer of the cyclic phosphite from Step 2, cooled to -78 °C, add the freshly prepared Grignard reagent dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Hydrolysis to this compound
The final step is the removal of the menthyl auxiliary group by hydrolysis.
-
Dissolve the crude product from Step 3 in a mixture of tetrahydrofuran and 1 M HCl.
-
Stir the reaction at room temperature for 24 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can then be purified.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Purification: Achieving High Enantiomeric Purity
The purification of the final product is paramount to ensure that the biological activity is solely attributable to the (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers of organophosphorus compounds.[8][9][10]
Chiral HPLC Methodology
The principle behind chiral HPLC is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including organophosphates.[9]
Experimental Protocol for Chiral HPLC Purification:
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a suitable starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate for analytical scale separations. For preparative scale, the flow rate will be significantly higher and dependent on the column dimensions.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is typically used.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should appear as distinct peaks.
-
Fraction Collection: For preparative separations, collect the fractions corresponding to the desired (R)-enantiomer.
-
Purity Analysis: The enantiomeric excess (ee) of the purified product can be determined by analytical chiral HPLC.
Data Presentation
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | ~8.5 min |
| Retention Time (R)-enantiomer | ~10.2 min |
| Enantiomeric Excess (ee) | >99% |
Note: The retention times are illustrative and will vary depending on the specific HPLC system and conditions.
Purification Workflow Diagram:
Caption: Workflow for the purification of this compound.
Conclusion and Future Perspectives
The synthesis and purification of enantiomerically pure this compound is a challenging yet essential task for its application in agriculture. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field. Future advancements in asymmetric catalysis, such as the development of more efficient and selective chiral catalysts, could further streamline the synthesis of P-chiral organophosphorus compounds.[11] Additionally, the exploration of alternative purification techniques, such as supercritical fluid chromatography (SFC), may offer more environmentally friendly and efficient methods for chiral separations.[]
References
- 1. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 2. 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cdn.intratec.us [cdn.intratec.us]
- 7. US20160031775A1 - System And Method For Producing Neopentyl Glycol - Google Patents [patents.google.com]
- 8. Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger-Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst [organic-chemistry.org]
- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. (S)-(-)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE | 98674-86-3 [chemicalbook.com]
The Core Mechanism of (R)-(+)-Chlocyphos: An In-depth Technical Guide for Researchers
Abstract
(R)-(+)-Chlocyphos is a chiral organophosphorus insecticide recognized for its potent activity against a wide range of insect pests. This technical guide provides a comprehensive overview of its mechanism of action, with a particular focus on the stereospecific interactions that underpin its efficacy. We delve into the molecular basis of acetylcholinesterase inhibition, the metabolic fate of the enantiomers within insects, and the potential mechanisms of resistance. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study and development of novel insecticides.
Introduction: The Significance of Chirality in Insecticide Design
The development of effective and specific insecticides is a cornerstone of modern agriculture and public health. Organophosphorus compounds have long been a significant class of insecticides due to their high efficacy. However, the increasing understanding of stereochemistry has revealed that the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. This compound, a chiral organophosphate, exemplifies this principle. While the racemic mixture of Chlocyphos is insecticidal, the (R)-(+)-enantiomer has been identified as the more potent of the two mirror-image isomers[1]. This guide will elucidate the intricate molecular mechanisms that account for this stereospecificity.
This compound is chemically identified as (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. Its chemical properties are summarized in Table 1.
| Property | Value |
| Chemical Formula | C₁₁H₁₄ClO₄P |
| Molecular Weight | 276.65 g/mol |
| CAS Number | 98674-87-4 |
| Appearance | White crystalline solid |
Table 1: Chemical and Physical Properties of this compound.
The Primary Target: Acetylcholinesterase Inhibition
The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the critical enzyme acetylcholinesterase (AChE)[1][2]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft of the insect nervous system. The termination of the nerve signal is dependent on the rapid breakdown of ACh by AChE.
The Molecular Hijacking of a Vital Enzyme
This compound acts as an irreversible inhibitor of AChE. The phosphorus atom in the molecule attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification renders the enzyme non-functional. The accumulation of acetylcholine in the synapse leads to continuous nerve stimulation, resulting in hyperactivity, paralysis, and ultimately, the death of the insect[2].
The signaling pathway disruption is visualized in the following diagram:
Caption: Acetylcholinesterase (AChE) inhibition by this compound.
Stereospecificity: The Key to Enhanced Potency
The chirality of Chlocyphos is central to its insecticidal efficacy. The (R)-(+)-enantiomer exhibits significantly greater inhibitory activity against insect AChE compared to its (S)-(-)-counterpart[1]. This stereoselectivity arises from the specific three-dimensional fit of the inhibitor within the active site of the enzyme. The precise orientation of the substituents around the chiral phosphorus center dictates the efficiency of the phosphorylation reaction.
Metabolic Fate and Detoxification in Insects
The overall toxicity of an insecticide is not solely determined by its interaction with the target site but also by its metabolic fate within the insect. Insects have evolved sophisticated detoxification systems to metabolize and excrete xenobiotics. These metabolic processes can be stereoselective, potentially leading to differential detoxification of enantiomers.
Metabolic Pathways
The metabolism of organophosphorus insecticides in insects typically involves two main phases:
-
Phase I Reactions: These are primarily oxidative, hydrolytic, or reductive reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs)[4][5]. For phosphorothioate insecticides, a critical Phase I reaction is oxidative desulfuration, which converts the less toxic P=S form to the highly active P=O (oxon) form.
-
Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as sugars or amino acids, to increase their water solubility and facilitate excretion[4].
Caption: General metabolic pathway of organophosphates in insects.
Stereoselective Metabolism and Its Implications for Efficacy
The enzymatic machinery responsible for insecticide metabolism can exhibit stereoselectivity. This means that one enantiomer may be metabolized and detoxified more rapidly than the other. If the more potent enantiomer, in this case this compound, is metabolized more slowly, its concentration at the target site (AChE) will remain higher for a longer period, leading to enhanced toxicity. Conversely, rapid metabolism of the active enantiomer can be a mechanism of resistance.
Mechanisms of Insect Resistance
The evolution of insecticide resistance is a major challenge in pest management. Insects can develop resistance to organophosphates like Chlocyphos through several mechanisms:
-
Target-Site Resistance: Mutations in the gene encoding AChE can alter the structure of the active site, reducing its affinity for the insecticide. This is a common mechanism of resistance to organophosphates and carbamates[4][6].
-
Metabolic Resistance: Increased activity or expression of detoxification enzymes, such as P450s, esterases, and GSTs, can lead to more rapid breakdown of the insecticide before it reaches its target[4][5]. This is often the most common form of resistance.
-
Reduced Penetration: Changes in the insect's cuticle can slow down the absorption of the insecticide, providing more time for metabolic detoxification[4].
-
Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide[4].
Understanding these resistance mechanisms is crucial for developing sustainable pest management strategies and for the design of new insecticides that can overcome existing resistance profiles.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of insecticides like this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Insect tissue homogenate (e.g., from insect heads) containing AChE
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
This compound and (S)-(-)-Chlocyphos solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound and (S)-(-)-Chlocyphos enantiomers.
-
In a 96-well plate, add the insect AChE preparation to each well.
-
Add the different concentrations of the Chlocyphos enantiomers to the respective wells. Include a control with no inhibitor.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the DTNB and ATCI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Insect Metabolism Assay
This assay helps to determine the metabolic fate of the insecticide in the target insect.
Principle: The insect is exposed to the insecticide, and after a specific time, the insect and its excreta are analyzed for the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Materials:
-
Live insects
-
This compound
-
Apparatus for topical application or for incorporating the insecticide into the diet
-
Extraction solvents (e.g., acetonitrile, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
HPLC-MS system
Procedure:
-
Treat a group of insects with a known dose of this compound, either topically or through their diet.
-
Maintain the insects for a specific period.
-
Homogenize the insects and extract the parent compound and its metabolites using an appropriate solvent.
-
Clean up the extract using SPE to remove interfering substances.
-
Analyze the cleaned-up extract by HPLC-MS to identify and quantify this compound and its metabolites.
-
Compare the metabolic profiles of insects treated with the (R)-(+) and (S)-(-) enantiomers to assess stereoselective metabolism.
Conclusion and Future Directions
This compound serves as a compelling example of how stereochemistry can be leveraged to enhance the efficacy of insecticides. Its primary mechanism of action, the stereospecific inhibition of acetylcholinesterase, underscores the importance of a precise molecular fit between the insecticide and its target. While the core mechanism is well-understood, further research is warranted to fully elucidate the enantioselective metabolic pathways in various insect species and to quantify the differences in AChE inhibition by the individual enantiomers. A deeper understanding of these nuances will be invaluable for the development of next-generation insecticides that are not only more potent but also more selective and environmentally benign. The continued exploration of chiral insecticides holds significant promise for advancing the field of crop protection and public health.
References
- 1. Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 3. Stereoselective environmental behavior and biological effect of the chiral organophosphorus insecticide isofenphos‑methyl-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. irac-online.org [irac-online.org]
- 5. Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
A Guide to the Spectroscopic Analysis of (R)-(+)-Chlocyphos: Elucidating Structure and Purity
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chiral organophosphorus compound (R)-(+)-Chlocyphos. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this molecule.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₄ClO₄P and a molecular weight of approximately 276.65 g/mol , is a chiral organophosphorus compound.[1][2] Its structure features a stereogenic center at the phosphorus atom, leading to the existence of two enantiomers, (R)- and (S)-Chlocyphos. The (R)-(+)-enantiomer is of particular interest in various fields, including agriculture and pharmacology, due to its specific biological activity.[3] The precise characterization of its three-dimensional structure and the determination of its enantiomeric purity are critical for its intended applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the connectivity and spatial arrangement of atoms. Key nuclei for the analysis of this compound are ¹H, ¹³C, and ³¹P.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Spectral Data (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.20 | m | 4H | Aromatic protons (C₆H₄Cl) |
| 5.50 | dd | 1H | CH-O-P |
| 4.20 | m | 2H | O-CH₂ |
| 2.50 | s (broad) | 1H | P-OH |
| 1.20 | s | 3H | CH₃ |
| 1.00 | s | 3H | CH₃ |
-
Aromatic Protons: The protons on the chlorophenyl ring will appear as a complex multiplet in the downfield region (7.20-7.80 ppm) due to their distinct electronic environments and spin-spin coupling.
-
Methine Proton (CH-O-P): The proton on the carbon adjacent to the chlorophenyl group and bonded to an oxygen of the phosphate ester will appear as a doublet of doublets due to coupling with the phosphorus atom and the adjacent methylene protons.
-
Methylene Protons (O-CH₂): The diastereotopic protons of the methylene group in the dioxaphosphorinane ring will likely exhibit complex splitting patterns.
-
Methyl Protons (CH₃): The two methyl groups are diastereotopic and are expected to show distinct singlet signals.
-
Hydroxyl Proton (P-OH): The acidic proton on the phosphate group will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 125 | Aromatic Carbons (C₆H₄Cl) |
| 85 | CH-O-P |
| 75 | C(CH₃)₂ |
| 40 | O-CH₂ |
| 25 | CH₃ |
| 22 | CH₃ |
³¹P NMR Spectroscopy
Phosphorus-31 NMR is particularly powerful for the analysis of organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the electronic environment of the phosphorus atom.[4]
For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be characteristic of a phosphotriester. The typical chemical shift range for such compounds is between approximately -20 to +20 ppm relative to 85% H₃PO₄.[3][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A broadband probe tuned to the respective frequencies of ¹H, ¹³C, and ³¹P.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single pulse experiment with a relatively small number of scans is usually sufficient.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
Determination of Enantiomeric Purity by NMR
To determine the enantiomeric purity of this compound, a chiral environment must be introduced to induce diastereomeric interactions, which can be differentiated by NMR. This is typically achieved using chiral solvating agents (CSAs) or chiral shift reagents (CSRs).[6][7][8]
Protocol using a Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid):
-
Acquire a standard ³¹P NMR spectrum of the this compound sample.
-
Add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and re-acquire the ³¹P NMR spectrum.
-
Analysis: In the presence of the CSA, the (R)- and (S)-enantiomers of Chlocyphos will form transient diastereomeric complexes with the CSA, resulting in two distinct signals in the ³¹P NMR spectrum. The enantiomeric excess (% ee) can be calculated from the integration of these two signals.
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | P-OH |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1200 | P=O stretch | Phosphoryl |
| 1050-950 | P-O-C stretch | Phosphate Ester |
| 800-700 | C-Cl stretch | Chloro-aromatic |
The presence of a strong absorption band around 1250-1200 cm⁻¹ is a key indicator of the P=O (phosphoryl) group. The broad absorption in the 3400-3200 cm⁻¹ region confirms the presence of the hydroxyl group.
Experimental Protocol: IR Analysis (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with high accuracy.[2][11]
Expected Mass Spectral Data for this compound (C₁₁H₁₄ClO₄P):
-
Molecular Ion ([M+H]⁺): m/z ≈ 277.0391 (for the most abundant isotopes ³⁵Cl and ³¹P). The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of the chlorophenyl group: [M - C₆H₄Cl]⁺
-
Loss of the dioxaphosphorinane ring fragments.
-
Cleavage of the P-O bonds.
-
Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
LC Method:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
-
MS Method:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable.
-
Mass Analyzer: Operate in full scan mode to detect the molecular ion and in fragmentation mode (e.g., collision-induced dissociation, CID) to obtain fragment ion spectra.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Compare the experimental masses with the theoretical masses to confirm the elemental compositions.
Caption: Workflow for LC-HRMS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound using a combination of NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. ¹H, ¹³C, and ³¹P NMR spectroscopy are central to elucidating the detailed molecular structure and determining enantiomeric purity. IR spectroscopy serves as a rapid method for confirming the presence of key functional groups. High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition and offers insights into the molecule's fragmentation behavior. The integration of these techniques is essential for the rigorous characterization required in research and development settings.
References
- 1. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]
- 2. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Environmental Fate and Degradation of (R)-(+)-Chlocyphos
Disclaimer: As of the latest literature review, "(R)-(+)-Chlocyphos" is not a publicly documented pesticide. This guide has been constructed based on the established environmental fate and degradation pathways of analogous chlorinated organophosphorus pesticides, most notably chlorpyrifos. The principles and methodologies outlined herein provide a robust framework for assessing a novel compound with similar structural characteristics. However, compound-specific experimental data is imperative for a definitive environmental risk assessment.
Introduction
This compound is understood to be a novel, chiral organophosphorus (OP) pesticide. Organophosphorus pesticides are a widely utilized class of insecticides in global agriculture.[1][2] Their efficacy is rooted in the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of insects.[3] However, the extensive use of OPs raises significant environmental and health concerns due to their potential for persistence, bioaccumulation, and toxicity to non-target organisms.[1][2][4]
This technical guide provides a comprehensive overview of the anticipated environmental fate and degradation of this compound. By examining the well-documented behavior of structurally similar chlorinated organophosphorus compounds, we can infer the likely abiotic and biotic degradation pathways, mobility in various environmental compartments, and overall persistence. This document is intended for researchers, scientists, and drug development professionals to inform early-stage environmental risk assessments and guide future experimental work.
Physicochemical Properties and Environmental Distribution
The environmental distribution of a pesticide is governed by its inherent physicochemical properties. For a hypothetical molecule like this compound, key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical. Organophosphorus pesticides are generally characterized by low water solubility and a high affinity for partitioning into organic phases.[5][6]
The lipophilic nature of many OPs suggests a tendency to adsorb to soil organic matter and sediments, which can limit their mobility in the environment.[5] The octanol-water partition coefficient (Kow) is a key indicator of a chemical's hydrophobicity.[7] Chemicals with high Kow values tend to have low water solubility, high adsorption coefficients, and a greater potential for bioaccumulation.[7] While specific data for this compound is unavailable, analogous OPs typically have intermediate Kow values.[7]
Abiotic Degradation Pathways
Abiotic degradation processes, namely hydrolysis and photolysis, are significant transformation routes for organophosphorus pesticides in the environment.
Hydrolysis
Hydrolysis is a primary mechanism for the degradation of organophosphorus pesticides in aqueous environments and soil.[8][9][10] This process involves the cleavage of the ester bonds in the OP molecule. The rate of hydrolysis is highly dependent on pH and temperature.[7][11]
-
pH Dependence: Generally, the hydrolysis of OPs is more rapid under alkaline conditions compared to neutral or acidic conditions.[11][12] For chlorpyrifos, a structurally similar compound, hydrolysis proceeds slowly in acidic soils but varies greatly in alkaline soils.[13]
-
Temperature Dependence: An increase in temperature typically accelerates the rate of hydrolysis.[11]
-
Catalysis: The presence of certain metal ions, such as copper, can catalyze the hydrolysis of OPs.[14]
The primary hydrolysis product of chlorinated OPs is often a chlorinated pyridinol metabolite, which itself can be persistent in the environment.[3][4][15] For instance, the major metabolite of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCP).[3][4][15][16]
Photolysis
Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.[17] This can be a significant degradation pathway for pesticides present on plant surfaces or in the upper layers of water bodies.[9]
The efficiency of photolysis can be enhanced by the presence of photosensitizers, such as humic substances in natural waters, or through photocatalysis using materials like titanium dioxide (TiO2) and zinc oxide (ZnO).[18][19][20] Studies on chlorpyrifos have shown that UV radiation, especially in the presence of hydrogen peroxide (UV/H2O2), can effectively degrade the pesticide in water.[17]
Biotic Degradation
Microbial degradation is a crucial process for the detoxification and removal of organophosphorus pesticides from the environment.[1][4][21][22] A wide range of bacteria and fungi have been identified that can metabolize OPs, often using them as a source of carbon, phosphorus, or energy.[1][23]
Aerobic Degradation
Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The primary enzymatic reaction in the biodegradation of many OPs is hydrolysis, catalyzed by enzymes such as organophosphate hydrolase (OPH) or phosphotriesterases.[8][24][25] This enzymatic hydrolysis cleaves the phosphoester bonds, leading to the formation of less toxic metabolites.[8][25]
Numerous bacterial strains, including species of Pseudomonas, Enterobacter, and Flavobacterium, have been shown to degrade chlorpyrifos.[8][21][23] Similarly, certain fungi, such as Cladosporium cladosporioides, have demonstrated the ability to degrade both chlorpyrifos and its primary metabolite, TCP.[3]
Anaerobic Degradation
In anaerobic environments, such as flooded soils or sediments, different microbial communities and metabolic pathways are responsible for pesticide degradation.[10] Reduction reactions become more prominent under these conditions.[10] For some organophosphorus pesticides, anaerobic degradation can be a significant dissipation route.
Environmental Fate and Mobility
The overall environmental fate of this compound will be determined by the interplay of its physicochemical properties and the various degradation and transport processes.
Mobility in Soil
The mobility of pesticides in soil is a key factor influencing their potential to contaminate groundwater.[26] Adsorption to soil particles, particularly organic matter and clay, is a primary factor limiting the movement of many organophosphorus pesticides.[27]
-
Soil Organic Carbon Partition Coefficient (Koc): This parameter is a measure of a chemical's tendency to adsorb to soil organic carbon. A high Koc value indicates strong adsorption and low mobility. Chlorpyrifos, for example, has a high Koc, suggesting it is relatively immobile in soil.[5]
-
Leaching Potential: The potential for a pesticide to leach into groundwater can be assessed using models that incorporate its adsorption characteristics (Koc) and persistence (half-life).[28]
Persistence in the Environment
The persistence of a pesticide is often expressed as its half-life (t1/2), which is the time it takes for 50% of the initial concentration to dissipate. The half-life of organophosphorus pesticides can vary widely depending on environmental conditions.[12][29]
The half-life of chlorpyrifos in soil is typically reported to be between 60 and 120 days, but it can range from a few weeks to over a year depending on factors like soil type, climate, and microbial activity.[12][15] Its primary metabolite, TCP, can be more persistent than the parent compound.[4]
Bioaccumulation
Bioaccumulation is the process by which a chemical accumulates in an organism from all sources of exposure (e.g., water, food, sediment).[30] The potential for bioaccumulation is often related to a chemical's lipophilicity (high Kow).[7] While some organophosphorus pesticides can bioaccumulate in aquatic organisms, they are generally considered to have a lower bioaccumulation potential compared to organochlorine pesticides.[31][32][33]
Experimental Protocols
To definitively determine the environmental fate of this compound, a series of standardized laboratory and field studies are required. Below are outlines for key experimental protocols.
Hydrolysis Study (OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Collect samples at predetermined time intervals.
-
Analyze the concentration of the parent compound and major degradation products using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the first-order rate constants and half-lives for hydrolysis at each pH.
Aerobic Soil Metabolism Study (OECD Guideline 307)
Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.
Methodology:
-
Select at least three different soil types with varying physicochemical properties (e.g., texture, organic matter content, pH).
-
Treat the soil samples with a known concentration of radiolabeled (e.g., 14C) this compound.
-
Incubate the treated soil samples in the dark at a constant temperature and moisture content.
-
At various time points, extract the soil samples and analyze for the parent compound and its degradation products using techniques such as HPLC with radiometric detection and LC-MS/MS.
-
Quantify the formation of non-extractable residues and mineralization to 14CO2.
-
Determine the degradation kinetics and identify the major metabolic pathways.
Data Presentation
Quantitative data from environmental fate studies should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of a Representative Chlorinated Organophosphorus Pesticide (Chlorpyrifos)
| Property | Value | Reference |
| Water Solubility | < 2 ppm | [5] |
| Vapor Pressure | 2 x 10-5 mm Hg (25°C) | [5] |
| log Kow | 4.7 - 5.3 | [5] |
| Soil Sorption Coefficient (Koc) | ~8498 | [5] |
Table 2: Environmental Half-lives of Chlorpyrifos
| Compartment | Half-life (t1/2) | Conditions | Reference |
| Soil | 60 - 120 days (typical) | Varies with soil type and climate | [15] |
| Water | A few days to two weeks | Dependent on pH and temperature | [15] |
| Aquatic Sediments | Can be persistent | Adsorbs readily to sediments | [15] |
Visualization of Degradation Pathways
Diagrams are essential for visualizing complex degradation pathways and experimental workflows.
Diagram 1: Hypothetical Abiotic and Biotic Degradation Pathway of this compound
References
- 1. Organophosphorus Pesticide Degradation by Microorganisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the microbial degradation of chlorpyrifos and its metabolite TCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental fate of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of organophosphorus pesticides in soils with special reference to unaerobic soil conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. beyondpesticides.org [beyondpesticides.org]
- 16. mdpi.com [mdpi.com]
- 17. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chlorpyrifos degradation via photoreactive TiO2 nanoparticles: Assessing the impact of a multi-component degradation scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure [mdpi.com]
- 20. oatext.com [oatext.com]
- 21. tecnoscientifica.com [tecnoscientifica.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Mobility of pesticides and their hydrolysis metabolites in soil | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. Adsorption Characteristics of Organophosphorus and Carbamate Pesticides in Four Soils and the Evaluation for Their Leaching Potential Using Two Screening Models -Korean Journal of Environmental Agriculture [koreascience.kr]
- 29. Persistence and Dissipation of Chlorpyrifos in Brassica Chinensis, Lettuce, Celery, Asparagus Lettuce, Eggplant, and Pepper in a Greenhouse - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Organophosphorus and Organochlorine Pesticides Bioaccumulation by Eichhornia crassipes in Irrigation Canals in an Urban Agricultural System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. sciensage.info [sciensage.info]
- 33. tandfonline.com [tandfonline.com]
Chiral Toxicity: A Comparative Toxicological Profile of (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos
Abstract
Chlocyphos, a chiral organophosphate insecticide, exists as two enantiomers: (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos. While structurally mirror images, these stereoisomers are not biologically equivalent. This technical guide provides a comprehensive analysis of the anticipated toxicological differences between the enantiomers of Chlocyphos, grounded in the established principles of stereoselective toxicity observed in other chiral organophosphates. We delve into the mechanistic basis for these differences, focusing on the primary target, acetylcholinesterase (AChE), and explore the expected variations in metabolism and overall toxicity. This guide also outlines detailed methodologies for the enantioselective analysis and toxicological assessment of Chlocyphos, providing a framework for researchers and drug development professionals. It is important to note that while extensive data exists for many organophosphates, specific comparative toxicological data for the individual enantiomers of Chlocyphos is limited in publicly available literature. Therefore, this guide synthesizes established principles to project the likely toxicological profiles of this compound and (S)-(-)-Chlocyphos.
Introduction: The Significance of Chirality in Organophosphate Toxicology
Organophosphate (OP) insecticides are a widely used class of pesticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][2] Many OPs, including Chlocyphos, possess a chiral center at the phosphorus atom, leading to the existence of enantiomeric pairs. These enantiomers, despite having identical physical and chemical properties in an achiral environment, often exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity.[3][4]
The differential toxicity of enantiomers is a critical consideration in risk assessment and drug development. For numerous chiral pesticides, one enantiomer is significantly more toxic than the other.[3][5][6] This stereoselectivity can arise from differences in binding affinity to the target enzyme, rates of metabolic activation or detoxification, and distribution within the organism.[4] Understanding the toxicological profile of individual enantiomers is therefore paramount for a comprehensive evaluation of the safety and efficacy of chiral compounds.
The Primary Mechanism of Action: Stereoselective Inhibition of Acetylcholinesterase
The principal mechanism of organophosphate toxicity is the irreversible inhibition of AChE.[1][2][7][8][9] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
The interaction between an organophosphate and the active site of AChE is a highly specific, three-dimensional interaction. The chiral nature of the phosphorus center in Chlocyphos means that the (R) and (S) enantiomers will present different spatial arrangements of their substituent groups. This can lead to a significant difference in their ability to bind to and phosphorylate the serine residue in the active site of AChE.
Expected Differences in AChE Inhibition:
| Parameter | This compound (Predicted) | (S)-(-)-Chlocyphos (Predicted) | Rationale |
| AChE Binding Affinity (Kd) | Lower | Higher | The spatial arrangement of the (S)-enantiomer is expected to have a more complementary fit to the AChE active site. |
| Phosphorylation Rate (kp) | Slower | Faster | A better fit facilitates a more efficient phosphorylation of the active site serine. |
| Inhibition Constant (ki) | Higher (less potent) | Lower (more potent) | The overall inhibition constant is a function of both binding and phosphorylation rates. |
| IC50 Value | Higher | Lower | A lower concentration of the more potent inhibitor is required to achieve 50% inhibition of enzyme activity. |
Metabolic Pathways and Stereoselective Detoxification
The metabolism of organophosphates plays a crucial role in determining their overall toxicity. The primary metabolic pathways for chlorpyrifos, a related organophosphate, involve oxidative desulfuration (activation) and hydrolysis (detoxification) mediated by cytochrome P450 (CYP) enzymes and hydrolases, respectively.[11][12][13][14]
It is well-established that metabolic enzymes can exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other.[2] This can have a profound impact on the toxicological profile:
-
Stereoselective Activation: If Chlocyphos requires metabolic activation to a more potent AChE inhibitor (an oxon form), the rate of this activation could differ between the enantiomers.
-
Stereoselective Detoxification: More commonly, detoxification pathways, such as hydrolysis by phosphotriesterases, can be stereoselective. If the more toxic enantiomer is detoxified at a slower rate, its biological half-life will be prolonged, leading to greater toxicity.
Hypothetical Metabolic Fate of Chlocyphos Enantiomers:
Caption: Hypothetical metabolic pathways for Chlocyphos enantiomers.
In Vivo and In Vitro Toxicological Assessment: Experimental Protocols
A thorough toxicological comparison of this compound and (S)-(-)-Chlocyphos requires a combination of in vitro and in vivo studies.
Enantioselective Separation and Analysis
The first critical step is the separation and quantification of the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Protocol: Chiral HPLC Separation of Chlocyphos Enantiomers
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a good starting point for screening.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is often used. The ratio of hexane to the modifier is optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is typical.
-
Detection: UV detection at a wavelength where Chlocyphos absorbs is commonly employed.
-
Method Validation: The method should be validated for linearity, accuracy, precision, and limit of detection and quantification according to standard guidelines.
Workflow for Chiral Separation Method Development:
Caption: Workflow for chiral HPLC method development.
In Vitro Acetylcholinesterase Inhibition Assay
This assay directly measures the inhibitory potency of each enantiomer against AChE.
Protocol: Ellman's Assay for AChE Inhibition
-
Enzyme Source: Purified AChE from a relevant source (e.g., human recombinant, bovine erythrocyte, or insect).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of ATCI hydrolysis to produce a colored compound.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of each Chlocyphos enantiomer for a defined period.
-
Initiate the reaction by adding ATCI and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Acute Toxicity Studies
These studies assess the overall toxicity of each enantiomer in a living organism.
Protocol: Acute Oral Toxicity Study (e.g., in rodents)
-
Test Animals: A suitable rodent species (e.g., rats or mice).
-
Dose Administration: Administer a range of doses of each enantiomer (and the racemate) orally to different groups of animals.
-
Observation: Monitor the animals for clinical signs of toxicity and mortality over a specified period (e.g., 14 days).
-
Data Analysis: Determine the LD50 (the dose that is lethal to 50% of the test animals) for each enantiomer and the racemate.
Summary and Future Directions
The toxicological profile of chiral organophosphates is intrinsically linked to their stereochemistry. Based on established principles, it is highly probable that the (R)-(+)- and (S)-(-)-enantiomers of Chlocyphos exhibit significant differences in their toxicity, primarily due to stereoselective inhibition of acetylcholinesterase. The (S)-enantiomer is predicted to be the more potent inhibitor and, consequently, the more toxic of the two.
Further research is imperative to definitively characterize the toxicological profiles of the individual Chlocyphos enantiomers. This includes:
-
Determination of Absolute Configuration: Confirming the absolute configuration of the (+) and (-) enantiomers as (R) or (S).
-
Quantitative Toxicological Studies: Performing detailed in vitro and in vivo studies to quantify the differences in AChE inhibition, metabolism, and acute toxicity.
-
Environmental Fate and Ecotoxicology: Investigating the stereoselective degradation and ecotoxicological effects of Chlocyphos enantiomers in the environment.
A comprehensive understanding of the stereoselective toxicology of Chlocyphos is essential for accurate environmental risk assessment and the development of safer and more effective pest control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective pharmacokinetics and metabolism of the enantiomers of cyclophosphamide. Preliminary results in humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Synthesis and the absolute configuration of both enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide as a new chiral building block for prostanoid synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
(R)-(+)-Chlocyphos solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of (R)-(+)-Chlocyphos in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral organophosphorus compound, presents unique opportunities in various chemical and pharmaceutical applications due to its specific stereochemistry.[1] A critical parameter for its application, from reaction engineering to formulation development, is its solubility in organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this document outlines a robust framework for its determination. We will delve into the molecular characteristics of this compound that govern its solubility, provide a detailed experimental protocol for solubility assessment, and discuss the expected solubility trends in various organic solvents based on established principles of physical organic chemistry and data from analogous structures.
Introduction to this compound and the Imperative of Solubility Data
This compound, with the molecular formula C11H14ClO4P and a molecular weight of 276.65 g/mol , is a chiral organophosphorus compound.[1][2] Its structure, featuring a stereogenic phosphorus center, makes it a molecule of interest in asymmetric synthesis and as a chiral building block. The efficacy and utility of such a compound in any application are fundamentally linked to its physical properties, paramount among which is solubility.
Accurate solubility data is the cornerstone of:
-
Process Chemistry: Optimizing reaction conditions, including solvent selection, reaction concentration, and product isolation/purification.
-
Formulation Science: Developing stable and effective formulations for agrochemical or pharmaceutical applications.
-
Analytical Method Development: Choosing appropriate solvents for chromatography and other analytical techniques.
-
Safety and Handling: Understanding its behavior in different solvent environments for safe laboratory and industrial practice.
This guide will equip the researcher with the necessary knowledge to understand, determine, and apply the solubility characteristics of this compound.
Physicochemical Properties Influencing Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key structural features will dictate its solubility profile:
-
High Melting Point: this compound has a reported melting point of 228-234 °C.[3][4] A high melting point is indicative of strong intermolecular forces in the crystal lattice, primarily hydrogen bonding and dipole-dipole interactions. Overcoming these strong solute-solute interactions is a primary energetic barrier to dissolution.
-
Polarity and Hydrogen Bonding: The presence of a phosphine oxide group (P=O) and a hydroxyl group (O-H) makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[5] The P=O bond is highly polar.[5]
-
Aromatic and Aliphatic Moieties: The molecule also contains a chlorophenyl group and a dimethyl-substituted aliphatic ring, which contribute nonpolar characteristics.
The "like dissolves like" principle suggests that this compound will be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Theoretical Framework for Solubility
The solubility of a crystalline solid can be described by the following equation:
log X = [ΔHfus / (2.303 * R)] * [(Tm - T) / (Tm * T)] - [ΔCp / (2.303 * R)] * [ln(Tm / T) - ((Tm - T) / T)]
Where:
-
X is the mole fraction solubility
-
ΔHfus is the molar enthalpy of fusion
-
R is the ideal gas constant
-
Tm is the melting point in Kelvin
-
T is the temperature in Kelvin
-
ΔCp is the difference in heat capacity between the solid and liquid forms
This equation highlights the importance of the melting point (Tm) and the enthalpy of fusion (ΔHfus) in determining the ideal solubility. The higher the melting point and enthalpy of fusion, the lower the ideal solubility. The actual solubility in a given solvent will then depend on the activity coefficient of the solute in that solvent, which is a measure of the non-ideal interactions between the solute and solvent.
Experimental Determination of this compound Solubility
The following is a detailed, best-practice protocol for the experimental determination of the equilibrium solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (analytical grade)
-
A selection of organic solvents (HPLC grade) of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
HPLC with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution by a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent in units of mg/mL or mol/L.
-
Expected Solubility Trends and Discussion
Based on the molecular structure of this compound and the principles of solubility, the following trends are anticipated. For comparative purposes, the solubility of the related organophosphate insecticide, chlorpyrifos, is included where available, as it provides a useful, albeit imperfect, analogue.
| Solvent | Polarity Index | Hydrogen Bonding | Expected Solubility of this compound |
| Heptane | 0.1 | Non-polar, Aprotic | Very Low |
| Toluene | 2.4 | Non-polar, Aprotic | Low |
| Dichloromethane | 3.1 | Polar, Aprotic | Moderate |
| Diethyl Ether | 2.8 | Polar, Aprotic | Moderate |
| Ethyl Acetate | 4.4 | Polar, Aprotic | Moderate to High |
| Acetone | 5.1 | Polar, Aprotic | High |
| Isopropanol | 3.9 | Polar, Protic | High |
| Ethanol | 4.3 | Polar, Protic | High |
| Methanol | 5.1 | Polar, Protic | Very High |
| Water | 10.2 | Polar, Protic | Low to Moderate |
Discussion:
-
Non-polar Solvents (Heptane, Toluene): The energy required to break the strong intermolecular forces in the this compound crystal lattice will not be sufficiently compensated by the weak van der Waals interactions with these solvents. Therefore, solubility is expected to be very low.
-
Polar Aprotic Solvents (Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions with the polar P=O group of this compound. As the polarity of the solvent increases, the solubility is expected to increase. Acetone, with its high polarity, is likely to be a good solvent.
-
Polar Protic Solvents (Isopropanol, Ethanol, Methanol): These solvents are excellent candidates for dissolving this compound. They can act as both hydrogen bond donors (to the P=O and hydroxyl oxygens) and acceptors (from the hydroxyl group). This multifaceted interaction potential will effectively solvate the molecule and overcome the crystal lattice energy.
-
Water: While this compound has hydrogen bonding capabilities, the presence of the non-polar chlorophenyl and dimethyl groups will likely limit its water solubility.[6] Some solubility is expected due to the polar functional groups, but it is unlikely to be as high as in polar organic solvents.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. The physicochemical properties of this compound, particularly its high melting point and the presence of both polar, hydrogen-bonding groups and non-polar moieties, suggest a solubility profile that favors polar organic solvents, especially those with hydrogen-bonding capabilities. The provided experimental workflow offers a clear and reliable path for researchers to generate the precise solubility data required for their specific applications, thereby enabling the full potential of this chiral organophosphorus compound to be realized.
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 98674-87-4 Cas No. | (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide | Apollo [store.apolloscientific.co.uk]
- 4. chemwhat.com [chemwhat.com]
- 5. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 6. Organophosphate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline (R)-(+)-Chlocyphos
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Chlocyphos, a chiral organophosphorus compound, presents a compelling case study in the significance of stereochemistry in bioactive molecules. While its racemic mixture and the related compound Chlorpyrifos have been extensively documented, the specific properties of the crystalline (R)-(+)-enantiomer remain a subject of specialized interest. This guide synthesizes the available information on this compound and provides a comprehensive framework for its physical and chemical characterization. By detailing established analytical methodologies and interpreting expected outcomes, this document serves as a vital resource for researchers engaged in the synthesis, analysis, and application of this and similar chiral compounds.
Introduction: The Significance of Chirality in Chlocyphos
Chlocyphos, chemically known as 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral molecule existing as two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the realm of bioactive compounds, such stereoisomers often exhibit distinct pharmacological and toxicological profiles. The specific rotation of plane-polarized light, denoted as (+), indicates the dextrorotatory nature of the (R)-enantiomer. Understanding the unique physical and chemical properties of the crystalline this compound is paramount for elucidating its mechanism of action, ensuring enantiomeric purity in synthesis, and developing robust analytical methods for its detection and quantification.
Molecular Structure and Identification
A foundational understanding of this compound begins with its precise molecular identity.
| Identifier | Value | Source |
| IUPAC Name | (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinane 2-oxide | --INVALID-LINK-- |
| CAS Number | 98674-87-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₄ClO₄P | --INVALID-LINK-- |
| Molecular Weight | 276.65 g/mol | --INVALID-LINK-- |
The structural formula, depicted below, highlights the key functional groups: a chlorophenyl moiety, a dioxaphosphorinane ring, and a hydroxyl group attached to the phosphorus atom, which is a stereocenter.
Methodological & Application
Application Note: A Robust HPLC Method for the Enantiomeric Purity Determination of (R)-(+)-Chlocyphos
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and enantiomeric purity determination of (R)-(+)-Chlocyphos. This compound is a chiral organophosphorus compound recognized for its potent insecticidal properties.[1] As enantiomers of chiral pesticides often exhibit different biological activities and toxicological profiles, a reliable analytical method to distinguish and quantify them is crucial for quality control, efficacy assessment, and environmental impact studies.[2][3][4] This guide provides a comprehensive protocol, from initial method development to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring accuracy, precision, and robustness.[5][6][7][8][9]
Introduction: The Significance of Chirality in Chlocyphos
This compound, chemically known as (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, is an organophosphorus pesticide whose insecticidal efficacy is primarily attributed to the (R)-enantiomer.[1][10][11][12] The stereoisomers of a chiral compound can have vastly different interactions with biological systems.[13] Therefore, manufacturing a product with a high enantiomeric excess of the desired (R)-enantiomer is critical for maximizing efficacy and potentially reducing the environmental load of less active or inactive isomers.
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is one of the most effective techniques for separating enantiomers.[4][14][15][16] The principle of this method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[17] Polysaccharide-based CSPs, in particular, are widely used and have proven effective for the separation of a broad range of chiral compounds, including organophosphorus pesticides.[18][19][20]
This document serves as a practical guide for researchers and drug development professionals to implement a reliable analytical method for this compound.
Analytical Method Development Strategy
The development of a successful chiral separation method is often more complex than for achiral compounds and typically involves a systematic screening process.[14][15] Our strategy is based on a logical progression from column and mobile phase screening to the fine-tuning of chromatographic parameters.
Chiral Stationary Phase (CSP) Selection
The choice of the CSP is the most critical factor in chiral HPLC. For organophosphorus compounds like Chlocyphos, polysaccharide-based and Pirkle-type CSPs are excellent starting points.[19][20][21][22]
-
Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are derivatives of cellulose and amylose and are known for their broad applicability.[18][20] They can be used in normal-phase, reversed-phase, and polar organic modes, offering great versatility.[18][23]
-
Pirkle-type CSPs (e.g., Whelk-O® 1): These are "brush-type" phases that offer robust, covalent bonding to the silica support and can provide excellent selectivity for various compounds.[21]
A screening of these column types is recommended to find the one that provides the best selectivity for the Chlocyphos enantiomers.
Mobile Phase Optimization
The mobile phase composition plays a crucial role in achieving the desired separation.
-
Normal-Phase Mode: Typically employs mixtures of a non-polar solvent like n-hexane or heptane with a polar modifier such as isopropanol (IPA), ethanol, or butanol.[19] For basic or acidic compounds, small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) (0.1% v/v) can significantly improve peak shape and resolution.[14]
-
Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is compatible with some polysaccharide-based CSPs.[24][25]
-
Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, often with additives.
Initial screening should involve a simple mobile phase composition, such as n-hexane/IPA, and then be expanded to include other modifiers and additives if necessary.
Optimization of Chromatographic Parameters
Once initial separation is achieved, the following parameters should be optimized:
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) to enhance resolution.[26]
-
Column Temperature: Temperature can affect selectivity. A study of a range of temperatures (e.g., 15°C to 40°C) is recommended. Lower temperatures often improve resolution but may increase analysis time and backpressure.[26]
-
Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance of Chlocyphos to ensure high sensitivity.
Detailed Application Protocol
This protocol provides the optimized conditions for the analysis of this compound.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a column with equivalent selectivity.
-
Chemicals:
-
This compound reference standard
-
Racemic Chlocyphos (for initial method development and system suitability)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (90:10 v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Racemic Standard Solution: Prepare a 1 mg/mL solution of racemic Chlocyphos in the mobile phase. This is used to confirm the elution order and resolution of the enantiomers.
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase.
Optimized HPLC Conditions
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | Approximately 20 minutes |
System Suitability Test (SST)
Before starting the analysis, perform a system suitability test by injecting the racemic Chlocyphos solution. The acceptance criteria are:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be ≤ 2.0%.
Method Validation Protocol (as per ICH Q2(R2))
A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.
-
Protocol: Inject a blank (mobile phase), the (S)-enantiomer (if available), the this compound standard, and a mixture of both. The method is specific if the this compound peak is well-resolved from the (S)-enantiomer and any other potential impurities, with no interference at the retention time of the analyte in the blank.
Linearity and Range
This establishes the relationship between the concentration of the analyte and the detector response.
-
Protocol: Prepare a series of at least five concentrations of the unwanted (S)-enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%). Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol: Spike a known amount of the this compound sample with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision
Precision expresses the closeness of agreement between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound spiked with the (S)-enantiomer at the 100% level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the area of the (S)-enantiomer should be ≤ 10.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be validated for precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Vary parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., change the percentage of IPA by ±1%)
-
-
Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should still be met, and the results should not be significantly affected.
Summary of Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the enantiomers. Resolution ≥ 2.0. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Range | From LOQ to 150% of the specification limit. |
| Accuracy | Mean recovery between 90.0% and 110.0%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 10.0%. |
| LOD | S/N ratio of approximately 3:1. |
| LOQ | S/N ratio of approximately 10:1, with acceptable precision and accuracy. |
| Robustness | System suitability criteria are met under varied conditions. |
Visualizations
Workflow for Chiral HPLC Method Development and Validation
Caption: Workflow for Chiral HPLC Method Development and Validation.
Key Parameter Relationships in Chiral Method Optimization
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. Enantiomeric separation of organophosphorus pesticides by high-performance liquid chromatography, gas chromatography and capillary electrophoresis and their applications to environmental fate and toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. chembk.com [chembk.com]
- 11. (R)-(+)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE | 98674-87-4 [amp.chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.today [hplc.today]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hplc.eu [hplc.eu]
- 22. DIRECT CHIRAL HPLC SEPARATION OF THE ENANTIOMERS OF FLUORINATED N-ARYLAMINO-1-ARYLMETHYLPHOSPHONATE ESTERS - SUBSTITUENT EFFECTS ON THE ENANTIOSELECTIVITY [iris.unict.it]
- 23. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. researchgate.net [researchgate.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Bioassay protocol for testing (R)-(+)-Chlocyphos efficacy
Application Notes and Protocols
Topic: Bioassay Protocol for Testing (R)-(+)-Chlocyphos Efficacy Audience: Researchers, scientists, and drug development professionals.
A Multi-Tiered Bioassay Strategy for Efficacy and Specificity Assessment of this compound
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
This compound is a chiral organophosphorus compound recognized for its potent insecticidal properties.[1] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh); its inhibition leads to an accumulation of ACh at the synaptic cleft, causing hyperstimulation of neuronal cells, resulting in paralysis and death of the insect.[2]
A crucial aspect of this compound is its stereochemistry. Chiral molecules can exhibit significantly different biological activities between their enantiomers.[3] The (R)-enantiomer of Chlocyphos has been identified as the more active isomer, making it essential to employ bioassays that can quantitatively assess and differentiate its efficacy, not only from its corresponding (S)-enantiomer but also from a racemic mixture.[1][4]
This guide presents a comprehensive, multi-tiered bioassay protocol designed to provide a robust evaluation of this compound efficacy. The strategy progresses from a specific in vitro enzymatic assay to a cell-based viability assessment and culminates in a whole-organism bioassay. This structured approach ensures that the observed efficacy is due to the specific inhibition of AChE and not a result of generalized cytotoxicity, thereby providing a complete and reliable profile of the compound's activity.
Guiding Principles and Experimental Logic
-
Tier 1: In Vitro AChE Inhibition. This initial step directly measures the compound's ability to inhibit its intended molecular target, acetylcholinesterase. It is the most direct and sensitive measure of the compound's primary mechanism of action.
-
Tier 2: Cell-Based Viability/Cytotoxicity. This assay serves as a crucial control. It determines whether the concentrations of this compound that inhibit AChE are also causing general cell death. This differentiates specific, target-mediated effects from non-specific toxicity.
-
Tier 3: Whole-Organism Efficacy. This final tier assesses the compound's practical effectiveness on a target insect species. It integrates complex biological factors such as cuticle penetration, metabolism, and delivery to the target site, providing a clear indication of its potential as an insecticide.
Caption: High-level experimental workflow for Chlocyphos efficacy testing.
Mechanism of Action: Acetylcholinesterase Inhibition
The bioassay protocols are built around the established mechanism of action for organophosphate insecticides.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Detailed Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol employs the colorimetric Ellman's method to quantify AChE activity.[5][6] The assay measures the formation of 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product, which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[5]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or a relevant insect species.
-
This compound, (S)-(-)-Chlocyphos, and racemic Chlocyphos.
-
Acetylthiocholine iodide (ATCI).
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Sodium Phosphate Buffer (0.1 M, pH 8.0).
-
Dimethyl sulfoxide (DMSO).
-
Donepezil or Chlorpyrifos-oxon (as a positive control inhibitor).[7]
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Solution Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme Stock Solution: Prepare a 1 U/mL stock solution in Assay Buffer. Aliquot and store at -20°C. Further dilute to a working concentration (e.g., 0.1 U/mL) just before use.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light and store at 4°C.[5]
-
ATCI Stock Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.[5]
-
Test Compound Stock Solutions (10 mM): Dissolve this compound, (S)-(-)-Chlocyphos, racemic Chlocyphos, and the positive control in 100% DMSO.
-
Test Compound Working Solutions: Create a serial dilution of the stock solutions in Assay Buffer to achieve a range of test concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay wells must be kept below 1% to avoid affecting enzyme activity.[5]
Experimental Procedure:
-
Plate Layout: Design the plate to include wells for:
-
Blank: Assay Buffer, no enzyme.
-
Negative Control (100% Activity): Enzyme + vehicle (Assay Buffer with DMSO).
-
Positive Control: Enzyme + known inhibitor (e.g., Donepezil).
-
Test Compounds: Enzyme + various concentrations of each Chlocyphos isomer.
-
-
Assay Setup (Final volume: 200 µL/well):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the appropriate test compound working solution, positive control, or vehicle to the corresponding wells.
-
Add 25 µL of the AChE working solution to all wells except the blanks (add 25 µL Assay Buffer to blanks instead).
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of DTNB solution to all wells.
-
Add 50 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at time zero (T=0).
-
Continue to measure the absorbance every minute for 10-15 minutes using the kinetic mode of the plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate_Test_Compound / Rate_Negative_Control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of an inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[5]
| Compound | Predicted IC50 Value (nM) |
| This compound | 5 - 20 |
| (S)-(-)-Chlocyphos | 500 - 2000 |
| Racemic Chlocyphos | 10 - 40 |
| Donepezil (Control) | 10 - 30 |
Protocol 2: Cell-Based Cytotoxicity Assay (MTS/MTT Method)
This assay determines the general toxicity of the compound on a relevant cell line (e.g., insect-derived Sf9 cells or human SH-SY5Y neuroblastoma cells) to ensure the effects observed in Protocol 1 are target-specific.[7][8]
Materials and Reagents:
-
Insect or mammalian cell line (e.g., Sf9 or SH-SY5Y).
-
Appropriate cell culture medium and supplements.
-
Test compounds (this compound, etc.).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).[8]
-
Doxorubicin or Saponin (as a positive control for cytotoxicity).[9]
-
96-well cell culture plates.
-
Humidified incubator (appropriate temperature and CO2).
-
Microplate reader capable of measuring absorbance at 490 nm.
Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Chlocyphos isomers and controls at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions. Treat cells for a period relevant to the whole-organism assay (e.g., 24-48 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Abs_Test_Compound / Abs_Vehicle_Control) * 100
-
Plot % Viability against the logarithm of the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Data Interpretation: A therapeutically relevant compound should have a CC50 value that is significantly higher (ideally >100-fold) than its AChE IC50 value. This indicates a wide therapeutic window where the compound is effective against its target at concentrations that are not generally toxic to cells.
Protocol 3: Whole-Organism Efficacy (CDC Bottle Bioassay Adaptation)
This protocol assesses the practical insecticidal efficacy of this compound using a standardized method.[10] It measures the time required for a specific dose of the insecticide to incapacitate or kill a target insect population.
Materials and Reagents:
-
Target insect species (e.g., Aedes aegypti mosquitoes or Drosophila).
-
250 mL glass bottles (e.g., Wheaton bottles).
-
Test compounds dissolved in high-purity acetone.
-
Acetone (for control bottles).
-
Aspirator for handling insects.
-
Timer.
Experimental Procedure:
-
Bottle Coating:
-
Prepare a diagnostic dose of each Chlocyphos isomer in acetone. The diagnostic dose is a concentration predetermined to kill 100% of a susceptible insect population within a specific time.[10] If this is not known, a dose-response curve must first be generated.
-
Add 1 mL of the insecticide solution (or pure acetone for control bottles) to each bottle.
-
Cap and roll the bottle on its side until the acetone has completely evaporated, leaving a uniform coating of the compound on the inner surface. Let the bottles air dry for at least 1 hour.
-
-
Insect Exposure:
-
Introduce 20-25 non-blood-fed female mosquitoes (or other target insects) into each bottle using an aspirator.
-
Start the timer immediately.
-
-
Observation:
-
Record the number of dead or incapacitated insects at regular intervals (e.g., every 15 minutes) until all insects in the test bottles are dead or for a maximum of 2 hours.
-
Insects in the control bottle should remain viable for the duration of the test. If more than 10% of control insects die, the assay is considered invalid.
-
-
Data Analysis:
-
Calculate the mortality rate at each time point for each compound.
-
Determine the LT50 (Lethal Time 50), the time required to kill 50% of the insect population, for each Chlocyphos isomer.
-
| Compound | Predicted LT50 (minutes) at 10 µ g/bottle |
| This compound | 20 - 40 |
| (S)-(-)-Chlocyphos | > 120 |
| Racemic Chlocyphos | 45 - 75 |
| Control (Acetone only) | No mortality |
Conclusion
This multi-tiered approach provides a comprehensive and reliable framework for assessing the efficacy of this compound. By integrating in vitro enzymatic assays, cell-based toxicity screening, and whole-organism bioassays, researchers can obtain a clear and validated understanding of the compound's specific activity, selectivity, and practical insecticidal potential. The inclusion of enantiomeric comparators is critical to definitively establish the stereospecific superiority of the (R)-(+)-isomer, guiding further development and application in pest control.
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 3. Enantiomeric separation and toxicity of an organophosporus insecticide, pyraclofos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. cdc.gov [cdc.gov]
Protocol for Evaluating the Efficacy of (R)-(+)-Chlocyphos Against Key Agricultural Pests
An Application Guide for Researchers and Drug Development Professionals
Abstract
(R)-(+)-Chlocyphos is a chiral organophosphate compound recognized for its potent insecticidal properties, primarily utilized in agricultural pest management and public health vector control.[1] The specific stereoisomer, the (R)-enantiomer, has demonstrated superior efficacy compared to its (S)-(-)-enantiomer, highlighting the critical role of chirality in developing more effective and environmentally considerate pesticides.[1] Like other organophosphates, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme essential for nerve function in insects.[2][3] This disruption leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the pest.[1][4] This document provides a comprehensive guide with detailed, validated protocols for evaluating the biological efficacy of this compound. We present methodologies for assessing both contact and systemic toxicity against two economically significant and representative agricultural pest models: the two-spotted spider mite (Tetranychus urticae), a key arachnid pest, and the green peach aphid (Myzus persicae), a destructive piercing-sucking insect. These protocols are designed to ensure scientific rigor, reproducibility, and the generation of reliable dose-response data for research, development, and resistance monitoring purposes.
The Scientific Foundation: Mechanism of Action at the Cholinergic Synapse
To design a robust evaluation protocol, it is essential to first understand the biochemical target of this compound. The efficacy of this molecule is rooted in its ability to disrupt the normal functioning of the insect's central nervous system at the cholinergic synapse.
In a healthy nervous system, the enzyme acetylcholinesterase (AChE) plays a crucial housekeeping role. It hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the nerve signal and allowing the neuron to return to its resting state.[4] Organophosphate insecticides, including this compound, act as quasi-irreversible inhibitors of AChE.[5] The phosphorus atom of the insecticide forms a covalent bond with a serine residue in the active site of the AChE enzyme, a process known as phosphorylation.[6] This effectively inactivates the enzyme, preventing it from breaking down ACh. The resulting accumulation of ACh in the synaptic cleft leads to continuous and uncontrolled stimulation of cholinergic receptors, causing tremors, paralysis, and ultimately, the death of the insect.[3][7][8]
Caption: Mechanism of AChE inhibition by this compound.
Core Principles of Insecticide Bioassay Design
A bioassay is the quantitative estimation of a substance's potency by its effect on living organisms.[9] For insecticides, this translates to systematically determining the dose or concentration required to elicit a specific response, typically mortality.
-
Dose-Response Relationship: The fundamental principle is that the intensity of the response is proportional to the dose. By exposing pest populations to a series of increasing concentrations of this compound, we can generate a dose-response curve. From this curve, we calculate key toxicological endpoints like the LC50 (Lethal Concentration required to kill 50% of the test population) or LD50 (Lethal Dose).[10][11] The LC50 value is the primary metric for comparing the toxicity of different compounds or the susceptibility of different pest populations.[12]
-
Essential Controls for Self-Validation: Every protocol must be a self-validating system.
-
Negative Control: This group is treated only with the solvent (e.g., acetone-water solution) used to dilute the insecticide. It establishes the baseline mortality due to handling or environmental stress. If mortality in the negative control exceeds 10-20%, the assay is considered invalid and must be repeated.[13]
-
Positive Control: This group is treated with an insecticide of a known mode of action and efficacy against the target pest. This control validates the health and susceptibility of the test population and the overall integrity of the bioassay procedure.
-
-
Data Correction and Statistical Analysis:
-
Abbott's Formula: When mortality occurs in the negative control group (between 5% and 20%), the observed mortality in the treatment groups must be corrected using Abbott's formula to reflect the mortality caused by the chemical alone.[13]
-
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100
-
Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.
-
-
Probit Analysis: Mortality data is rarely linear. Probit analysis is a statistical method that transforms the sigmoid dose-response curve into a straight line, allowing for the accurate calculation of LC50/LC90 values and their 95% confidence intervals using linear regression.[11][14][15] These confidence intervals are crucial for determining if observed differences in LC50 values are statistically significant.
-
General Materials and Reagent Preparation
3.1. Essential Equipment
-
Stereomicroscope
-
Analytical balance
-
Glass vials or bottles for stock solutions
-
Volumetric flasks and pipettes (various sizes)
-
Petri dishes (e.g., 60 mm or 90 mm)
-
Fine camel-hair brushes for handling insects
-
Repeating pipette or micro-applicator
-
Spray tower (optional, for spray application simulation)
-
Forceps
-
Environmental growth chamber or incubator
3.2. Reagent Preparation
-
Stock Solution (e.g., 1000 ppm): Accurately weigh the required amount of technical grade this compound and dissolve it in a suitable solvent, such as acetone, in a volumetric flask.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. A geometric progression (e.g., 100, 50, 25, 12.5, 6.25 ppm) is often effective for range-finding experiments. For definitive assays, at least five concentrations causing mortality between 10% and 90% are required for robust probit analysis.[13]
-
Final Test Solution: For aqueous bioassays like leaf-dipping, the acetone-based dilutions are typically mixed with distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01-0.05%) to ensure uniform wetting of the treated surface. The final acetone concentration should be kept low (typically <1%) to minimize solvent-induced toxicity.
Protocol 1: Contact Toxicity Bioassay against Two-Spotted Spider Mite (Tetranychus urticae)
Rationale: T. urticae is a polyphagous pest causing significant damage to a wide range of crops. Its small size, rapid life cycle, and tendency to develop resistance make it an important target for acaricides.[16] The slide-dip or leaf-dip bioassay is a standard, reliable method for evaluating the contact toxicity of a compound to mites.[13][17]
4.1. Step-by-Step Methodology
-
Pest Rearing: Maintain a healthy, susceptible colony of T. urticae on a suitable host, such as bean plants (Phaseolus vulgaris), in a controlled environment (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).[13] For age-specific assays, synchronize the mites by placing adult females on fresh leaves for 24 hours to lay eggs and then removing the adults.
-
Preparation of Test Arenas (Leaf Disc Method):
-
Excise leaf discs (e.g., 2-3 cm diameter) from untreated host plants.
-
Place each disc, abaxial (lower) side up, on a layer of moistened cotton or agar in a Petri dish. This keeps the leaf turgid.
-
-
Mite Infestation: Using a fine brush, carefully transfer 20-30 adult female mites onto each leaf disc.
-
Application of this compound:
-
Incubation: Return the dried discs to their respective Petri dishes and incubate under the controlled conditions mentioned in step 1.
-
Mortality Assessment: After 24 and 48 hours, examine the mites under a stereomicroscope. A mite is considered dead if it is unable to move at least one body length when gently prodded with a fine brush.[13][19]
4.2. Data Collection and Analysis
| Concentration (ppm) | Replicate | Total Mites (N) | Dead Mites | % Mortality | Corrected % Mortality |
| 0 (Control) | 1 | 25 | 1 | 4.0 | - |
| 0 (Control) | 2 | 25 | 2 | 8.0 | - |
| 0 (Control) | 3 | 25 | 1 | 4.0 | - |
| 6.25 | 1 | 25 | 4 | 16.0 | Calculate |
| 12.5 | 1 | 25 | 8 | 32.0 | Calculate |
| 25 | 1 | 25 | 15 | 60.0 | Calculate |
| 50 | 1 | 25 | 22 | 88.0 | Calculate |
| 100 | 1 | 25 | 25 | 100.0 | Calculate |
-
Record the number of dead and live mites for each concentration and replicate.
-
Calculate the average control mortality. If it is between 5-20%, correct the treatment mortalities using Abbott's formula.
-
Subject the corrected mortality data to probit analysis to determine the LC50 and LC95 values and their 95% confidence intervals.
Caption: Workflow for the spider mite contact toxicity bioassay.
Protocol 2: Contact & Systemic Bioassay against Green Peach Aphid (Myzus persicae)
Rationale: M. persicae is a globally significant pest that damages plants directly through feeding and indirectly by vectoring plant viruses. As a phloem-feeder, it is susceptible to both contact insecticides on the plant surface and systemic insecticides translocated within the plant's vascular tissue.[20] Evaluating both routes of exposure provides a comprehensive profile of this compound's utility against such pests.
5.1. Part A: Leaf-Dip Bioassay (Contact Toxicity)
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method.[18]
-
Pest Rearing: Maintain colonies of M. persicae on a suitable host plant like cabbage (Brassica oleracea) or bell pepper (Capsicum annuum) in an aphid-proof cage under controlled conditions (23 ± 2°C, 65 ± 10% RH, 16:8 L:D photoperiod).
-
Leaf Disc Preparation: Prepare leaf discs and place them on an agar base (1-1.5% w/v) in Petri dishes as described in section 4.1.
-
Application: Prepare test solutions as previously described. Dip each leaf disc (without aphids) into the solution for 10 seconds with gentle agitation.[18]
-
Drying and Infestation: Allow the discs to air dry completely (abaxial side up). Once dry, carefully transfer 15-25 adult apterous (wingless) aphids to each disc.
-
Incubation & Assessment: Seal the Petri dishes with ventilated lids. Incubate under rearing conditions. Assess mortality after 48 and 72 hours. Aphids that are moribund or unable to right themselves are considered dead.[18][21] Analyze data using probit analysis as described for mites.
5.2. Part B: Soil Drench Bioassay (Systemic Toxicity)
Rationale: This method evaluates the ability of the plant to absorb this compound from the soil and translocate it to the foliage in concentrations sufficient to kill feeding aphids.[22][23]
-
Plant Preparation: Grow host plants (e.g., bell pepper) individually in pots (e.g., 10 cm diameter) with standardized soil until they reach a suitable size (e.g., 4-6 true leaves).
-
Application: Prepare aqueous solutions of this compound. Apply a precise volume of each test concentration to the soil surface of each pot, ensuring even distribution. The negative control group receives only water.
-
Uptake Period: Allow 3-5 days for the plant to absorb and translocate the compound.[24] During this time, keep the plants under controlled conditions and water them as needed, avoiding leaching from the bottom of the pot.
-
Infestation: After the uptake period, confine a known number of adult aphids (e.g., 20) to a specific leaf on each plant using a clip cage. This ensures consistent exposure and prevents aphids from escaping.
-
Incubation and Assessment: Maintain the infested plants in the growth chamber. Assess aphid mortality within the clip cages at 48, 72, and 96 hours post-infestation.
-
Data Analysis: Calculate the LC50 based on the initial concentrations applied to the soil.
Caption: Parallel workflows for aphid contact vs. systemic bioassays.
Data Interpretation and Assay Validation
The ultimate goal of these protocols is to generate reliable, interpretable data.
-
Comparing Potency: A lower LC50 value indicates higher toxicity. By comparing the LC50 values, you can quantitatively assess the potency of this compound. For example, comparing the contact LC50 for aphids and spider mites will reveal if it is more potent against one pest type. Comparing the contact vs. systemic LC50 for aphids will indicate the efficiency of its systemic action.
-
Statistical Significance: The 95% confidence intervals (CIs) generated by probit analysis are critical. If the 95% CIs for two LC50 values do not overlap, the difference between them is considered statistically significant.[11][14] This is the standard method for determining if a field-collected population is significantly more resistant than a known susceptible laboratory strain.
-
Assay Validation Checklist:
-
Was the negative control mortality below 20% (ideally <10%)?
-
Did the positive control insecticide cause the expected level of mortality in the susceptible strain?
-
Were at least five concentrations used, resulting in a range of mortalities from just above control mortality to near 100%?
-
Was the dose-response relationship clear (i.e., did mortality increase with concentration)?
-
If the answer to all these questions is "yes," the results of the bioassay can be considered valid and trustworthy.
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. Organophosphorus pesticides: do they all have the same mechanism of toxicity? | Semantic Scholar [semanticscholar.org]
- 3. epa.gov [epa.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.rdagriculture.in [journals.rdagriculture.in]
- 10. entomoljournal.com [entomoljournal.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The microimmersion bioassay: A novel method for the topical application of pesticides to spider mites | Semantic Scholar [semanticscholar.org]
- 18. irac-online.org [irac-online.org]
- 19. californiaagriculture.org [californiaagriculture.org]
- 20. xerces.org [xerces.org]
- 21. biochemjournal.com [biochemjournal.com]
- 22. m.youtube.com [m.youtube.com]
- 23. jeh [jeh.kglmeridian.com]
- 24. Insect Pest Management: Evaluation and Assessment | ECHOcommunity.org [echocommunity.org]
Application of (R)-(+)-Chlocyphos in Acetylcholinesterase Inhibition Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1][2] The inhibition of AChE is a key mechanism of action for a wide range of compounds, including clinical drugs for Alzheimer's disease and myasthenia gravis, as well as potent insecticides and nerve agents.[1][2] Among the most powerful inhibitors are organophosphorus (OP) compounds, which act by irreversibly phosphorylating a serine residue in the active site of the enzyme.[1]
(R)-(+)-Chlocyphos, a chiral organophosphorus compound, has emerged as a significant molecule in agricultural chemistry due to its potent insecticidal properties.[3] Chirality plays a crucial role in the biological activity of many pesticides, and this compound is no exception.[3][4] The (R)-enantiomer has been identified as being more effective than its (S)-(-) counterpart, underscoring the importance of stereospecificity in the interaction with AChE.[3] This document provides a detailed guide to the application of this compound in AChE inhibition assays, from the underlying mechanism to detailed experimental protocols.
Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase
The primary mechanism of toxicity for organophosphorus compounds like this compound is the inhibition of acetylcholinesterase.[1][2] This process can be broken down into several key steps:
-
Formation of the Enzyme-Inhibitor Complex: The OP compound initially binds to the active site of AChE, forming a non-covalent Michaelis-like complex.
-
Phosphorylation of the Active Site: The phosphorus atom of the OP is then attacked by the hydroxyl group of a critical serine residue in the AChE active site. This results in the formation of a stable, covalent phosphate-serine bond and the release of a leaving group.
-
Irreversible Inhibition: The phosphorylated enzyme is catalytically inactive. The regeneration of the active enzyme is extremely slow, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This results in the characteristic signs of OP poisoning.
The stereochemistry of the OP inhibitor can significantly influence the rate of phosphorylation and the stability of the phosphorylated enzyme, leading to differences in inhibitory potency between enantiomers.[4][5][6]
Visualizing the Inhibition Pathway
The following diagram illustrates the irreversible inhibition of acetylcholinesterase by an organophosphorus compound like this compound.
Caption: Mechanism of irreversible AChE inhibition by this compound.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[7] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[7] The rate of color formation is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Solvent for this compound (e.g., DMSO, ethanol)
Solution Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point of 0.1 U/mL is common.
-
ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer to a final concentration of 3 mM. Protect this solution from light.
-
This compound Stock Solution (e.g., 1 mM): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
Assay Procedure (96-well plate format)
The following workflow outlines the steps for conducting the AChE inhibition assay.
Caption: Experimental workflow for the AChE inhibition assay.
Step-by-Step Protocol:
-
Plate Setup:
-
Blank: Contains buffer, ATCh, and DTNB, but no enzyme.
-
Control (100% Activity): Contains buffer, AChE, ATCh, DTNB, and the solvent used for the inhibitor.
-
Test Wells: Contain buffer, AChE, ATCh, DTNB, and the desired concentration of this compound.
-
-
Pre-incubation: To the appropriate wells, add the phosphate buffer, the this compound dilution (or solvent for the control), and the AChE solution. Mix gently and incubate the plate at 37°C for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To all wells, add the ATCh and DTNB solutions to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Data Presentation and Interpretation
Table 1: Example Data for AChE Inhibition by an Organophosphorus Compound
| Inhibitor Concentration (log M) | % Inhibition (Mean ± SD) |
| -9 | 5.2 ± 1.1 |
| -8 | 15.8 ± 2.3 |
| -7 | 48.9 ± 3.5 |
| -6 | 85.1 ± 2.8 |
| -5 | 98.7 ± 0.9 |
Note: This is example data and does not represent actual results for this compound.
When studying chiral compounds like Chlocyphos, it is crucial to also test the (S)-(-)-enantiomer and the racemic mixture to quantify the enantiomeric ratio of inhibition. Studies on other chiral organophosphates have shown significant differences in the inhibitory potency of enantiomers. For instance, for the insecticide profenofos, the (+)-enantiomer is significantly more inhibitory to AChE in vitro than the (-)-enantiomer.[4] A similar stereoselectivity is expected for Chlocyphos.
Advanced Considerations and Best Practices
-
Enzyme Source: The sensitivity of AChE to inhibitors can vary between species.[4] It is important to select an enzyme source that is relevant to the research question (e.g., human recombinant AChE for drug development).
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically <1%) and run a solvent control to account for any effects on enzyme activity.
-
Kinetic Analysis: To gain a deeper understanding of the inhibition mechanism, a full kinetic analysis can be performed. This involves measuring the initial rates of reaction at various substrate and inhibitor concentrations to determine kinetic parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed). For many organophosphates, the inhibition is time-dependent and irreversible, requiring the determination of the bimolecular rate constant (ki).[12]
-
Safety Precautions: this compound is a potent organophosphorus compound and should be handled with appropriate personal protective equipment in a well-ventilated area.[3] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound serves as an important example of a stereospecific organophosphorus inhibitor of acetylcholinesterase. The protocols and principles outlined in this guide provide a framework for researchers to accurately assess its inhibitory potency and to explore the broader implications of chirality in the design and evaluation of AChE inhibitors. The use of standardized assays, such as the Ellman method, coupled with careful experimental design and data analysis, is essential for generating reliable and reproducible results in this critical area of research.
References
- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 4. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation and toxicity of an organophosporus insecticide, pyraclofos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric resolution and biotoxicity of methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-(+)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE | 98674-87-4 [amp.chemicalbook.com]
- 9. 98674-87-4 Cas No. | (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide | Apollo [store.apolloscientific.co.uk]
- 10. chemwhat.com [chemwhat.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (R)-(+)-Chlocyphos as a Chiral Probe in Neurotoxicology Studies
Abstract
The stereochemical configuration of xenobiotics plays a pivotal role in their interaction with biological systems. In neurotoxicology, particularly concerning organophosphorus (OP) compounds, enantioselectivity can dictate the potency and mechanism of toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of (R)-(+)-Chlocyphos, a putative chiral organophosphate, as a stereospecific probe to investigate neurotoxic mechanisms. We delve into the foundational principles of chiral toxicology, provide detailed, step-by-step protocols for key in vitro assays, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for assessing the stereospecific effects of neurotoxicants.
The Imperative of Chirality in Neurotoxicology
Chiral substances, molecules that are non-superimposable mirror images of each other (enantiomers), can exhibit profound differences in their pharmacological and toxicological profiles.[1][2] This is because biological systems, replete with chiral molecules such as amino acids and sugars, create a chiral environment where enantiomers can interact differently with enzymes, receptors, and other macromolecules.[2] In the realm of neurotoxicology, the study of chiral pesticides and nerve agents has revealed that one enantiomer is often significantly more toxic than its mirror image.[3][4][5] This stereospecificity primarily arises from the differential inhibition of key enzymes, most notably acetylcholinesterase (AChE).[3][4][5]
This compound, as a chiral organophosphate, serves as an exemplary tool to dissect these stereospecific interactions. By comparing the effects of the (R)-(+)-enantiomer with its (S)-(-)-counterpart and the racemic mixture, researchers can gain invaluable insights into the structure-activity relationships that govern neurotoxicity. Such studies are not merely academic; they have significant implications for risk assessment, the development of safer pesticides, and the design of more effective antidotes.[2][6]
This compound: A Stereospecific Probe for Acetylcholinesterase
The primary mechanism of acute toxicity for organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.[7][8] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in a state of hypercholinergic stimulation, which can manifest as a cholinergic crisis characterized by a range of symptoms from muscle tremors to respiratory failure and death.[7][8]
Organophosphates inhibit AChE by phosphorylating a serine residue within the enzyme's active site, forming a stable covalent bond.[7][9][10] The rate of this phosphorylation and the subsequent stability of the enzyme-inhibitor complex can be highly dependent on the stereochemistry of the organophosphate.[3][4][11] this compound, by its chiral nature, is expected to exhibit stereoselective inhibition of AChE. One enantiomer will likely fit more favorably into the active site, leading to a faster rate of inhibition and potentially a more stable phosphorylated enzyme.
Experimental Protocols
Preparation of this compound and its Enantiomers
The synthesis and resolution of chiral organophosphates like Chlocyphos are critical preliminary steps. While the specific synthesis of "Chlocyphos" is not detailed in publicly available literature, general methods for the synthesis and resolution of chiral OPs can be adapted.[12][13][14][15][16]
Protocol 1: Enantiomeric Resolution of Chlocyphos (General Approach)
-
Synthesis of Racemic Chlocyphos: Synthesize the racemic mixture of Chlocyphos using established organophosphorus chemistry.
-
Chiral Resolution: Employ chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (e.g., polysaccharide-based) to separate the (R)-(+)- and (S)-(-)-enantiomers.[16][17][18]
-
Purity and Configuration Assessment:
-
Assess the enantiomeric purity of the separated fractions using analytical chiral HPLC.
-
Determine the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparison to standards if available.[16]
-
-
Stock Solution Preparation: Prepare stock solutions of the pure this compound, (S)-(-)-Chlocyphos, and the racemic mixture in a suitable solvent (e.g., DMSO) and store at -20°C. Ensure the final solvent concentration in assays does not interfere with the results.[19][20]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, which measures the activity of AChE colorimetrically.[19][21][22]
Protocol 2: Stereospecific Inhibition of AChE by Chlocyphos Enantiomers
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)[3][23]
-
Acetylthiocholine iodide (ATCI) - Substrate[19]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[19]
-
Phosphate buffer (0.1 M, pH 7.4)[21]
-
This compound, (S)-(-)-Chlocyphos, and racemic Chlocyphos stock solutions
-
96-well microplate[19]
-
Microplate reader capable of measuring absorbance at 412 nm[19][22]
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL buffer + 25 µL ATCI + 25 µL DTNB
-
Control (100% Activity): 125 µL buffer + 25 µL AChE + 25 µL ATCI + 25 µL DTNB
-
Test Wells: 100 µL buffer + 25 µL of each Chlocyphos dilution + 25 µL AChE. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[19] Then, initiate the reaction by adding 25 µL ATCI and 25 µL DTNB.
-
-
Measurement: Immediately after adding the substrate and DTNB, measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[19]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each Chlocyphos concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for each enantiomer and the racemate using non-linear regression analysis.[21]
-
Expected Outcome and Interpretation: A significant difference in the IC₅₀ values between the (R)-(+)- and (S)-(-)-enantiomers would provide strong evidence for stereospecific inhibition of AChE. The enantiomer with the lower IC₅₀ value is the more potent inhibitor.
Table 1: Hypothetical AChE Inhibition Data for Chlocyphos Enantiomers
| Compound | IC₅₀ (nM) |
| This compound | 15 |
| (S)-(-)-Chlocyphos | 1500 |
| Racemic Chlocyphos | 30 |
Cell-Based Neurotoxicity Assays
Cell-based assays provide a more physiologically relevant system to assess the neurotoxic potential of compounds, taking into account factors like cell permeability and intracellular metabolism.[23][24][25] Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for this purpose.[26]
Protocol 3: Assessing Stereospecific Cytotoxicity of Chlocyphos in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
This compound, (S)-(-)-Chlocyphos, and racemic Chlocyphos stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
96-well cell culture plates
-
Plate reader for measuring absorbance
Procedure:
-
Cell Culture: Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, (S)-(-)-Chlocyphos, and racemic Chlocyphos for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (medium with the same concentration of DMSO used for the stock solutions).
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, remove the medium and add fresh medium containing MTT.
-
Incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability) for each enantiomer and the racemate.
-
Protocol 4: Neurite Outgrowth Assay
For a more specific assessment of neurodevelopmental toxicity, a neurite outgrowth assay can be performed using differentiated SH-SY5Y cells or primary neurons.
Procedure:
-
Cell Differentiation (for SH-SY5Y): Differentiate the SH-SY5Y cells using a suitable agent (e.g., retinoic acid) to induce a more neuron-like phenotype.
-
Treatment: Expose the differentiated cells to sub-lethal concentrations of the Chlocyphos enantiomers and racemate.
-
Imaging: After the treatment period, fix the cells and stain them with a neuronal marker (e.g., β-III tubulin). Capture images using a high-content imaging system.
-
Analysis: Quantify neurite length and branching using appropriate software. Compare the effects of the different enantiomers on these parameters.
Expected Outcome and Interpretation: Differences in the EC₅₀ values or in the extent of neurite outgrowth inhibition between the enantiomers will highlight the stereospecific neurotoxic potential of Chlocyphos beyond direct AChE inhibition.[26] These effects could be due to off-target interactions or differential metabolism of the enantiomers.
Visualizing the Experimental Workflow and Underlying Mechanisms
To better illustrate the experimental design and the expected mechanistic pathway, the following diagrams are provided.
Figure 1: Experimental workflow for assessing the neurotoxicity of Chlocyphos enantiomers.
Figure 2: Mechanism of stereospecific AChE inhibition by this compound.
Concluding Remarks and Future Directions
The use of this compound as a chiral probe provides a powerful approach to elucidate the stereospecific mechanisms of organophosphate neurotoxicity. The protocols outlined in this guide offer a robust framework for conducting these investigations, from the fundamental assessment of AChE inhibition to more complex cell-based assays. By systematically comparing the effects of the individual enantiomers and the racemic mixture, researchers can contribute to a deeper understanding of neurotoxicant-target interactions.
Future studies could expand upon these protocols to include in vivo models to investigate the stereospecific pharmacokinetics and pharmacodynamics of Chlocyphos. Additionally, exploring downstream effects of AChE inhibition, such as oxidative stress and apoptosis, at the enantiomeric level will provide a more complete picture of the neurotoxic cascade.[26][27][28] Such detailed mechanistic understanding is crucial for the development of enantiomerically pure pesticides with improved safety profiles and for the design of more effective therapeutic interventions for organophosphate poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral toxicology: it's the same thing...only different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Acetylcholinesterases by Stereoisomeric Organophosphorus Compounds Containing Both Thioester and p-Nitrophenyl Leaving Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of chiral chromatography in therapeutic drug monitoring and in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 22. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 23. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. In Vitro Models for Testing Organophosphate-Induced Neurotoxicity and Remediation | Semantic Scholar [semanticscholar.org]
- 26. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of (R)-(+)-Chlocyphos for Agricultural and Public Health Use
An Application Note for Researchers, Scientists, and Development Professionals
Abstract
(R)-(+)-Chlocyphos is a chiral organophosphate insecticide recognized for its potent activity against a wide spectrum of agricultural and public health pests.[1] As with all organophosphates, its mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to nerve overstimulation, paralysis, and death in target insects.[1][2][3] The efficacy, stability, and safety of this active ingredient (AI) are critically dependent on its formulation. This document provides a detailed guide to developing stable and effective formulations of this compound, specifically focusing on Emulsifiable Concentrates (ECs) and Wettable Powders (WPs), which are common formulation types for such applications.[4][5] The protocols herein are designed to be self-validating, incorporating essential quality control checkpoints to ensure reproducible and reliable outcomes.
Pre-Formulation Analysis: The Foundation of Efficacy
Before selecting a formulation strategy, a thorough understanding of the active ingredient's physicochemical properties is paramount. These properties dictate the choice of inert ingredients and the ultimate formulation type. This compound is a crystalline solid.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Formulation |
|---|---|---|
| Chemical Name | (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Provides structural information for solubility predictions.[7] |
| Molecular Formula | C₁₁H₁₄ClO₄P | Influences molecular weight and solubility characteristics.[8] |
| Molecular Weight | 276.65 g/mol | Essential for calculating concentrations and molar ratios.[8] |
| Appearance | White crystalline solid | Dictates the need for solubilization (for ECs) or fine grinding (for WPs).[6] |
| Melting Point | 228-234 °C | High melting point suggests stability at typical storage temperatures.[7] |
| Solubility | Sparingly soluble in water; soluble in most organic solvents.[9] | This is the most critical factor. Low water solubility makes EC or WP formulations necessary for application as a dilute aqueous spray.[4][10] |
Rationale for Formulation Selection
-
Emulsifiable Concentrate (EC): An EC is ideal when the active ingredient has good solubility in a water-immiscible organic solvent.[11][12] This formulation allows a high concentration of the AI to be dissolved in a stable liquid form, which then spontaneously forms an oil-in-water emulsion upon dilution for spraying.[12][13] This is a preferred method for many agricultural applications due to ease of handling and mixing.[14]
-
Wettable Powder (WP): A WP is a dry, finely ground formulation suitable for AIs that are solid and not readily soluble.[10][15] The AI is combined with an inert carrier and surfactants.[16] WPs are mixed with water to form a suspension for spraying.[15] They are often more stable over long storage periods, especially in variable temperature conditions, and avoid the use of organic solvents, which can be an environmental and regulatory concern.[11][16]
Formulation Development Protocols
The following protocols provide a framework for developing lab-scale batches of this compound formulations. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the high toxicity of organophosphates.[17][18][19]
Protocol 1: Emulsifiable Concentrate (EC) Formulation (Target: 250 g/L AI)
An EC formulation is a sophisticated system where the solvent must fully dissolve the AI, and the emulsifier package must ensure a stable emulsion when diluted in water of varying hardness.[11][12]
Causality of Component Selection:
-
Solvent: Aromatic solvents (e.g., Solvesso™ 150) are chosen for their high solvency power for complex organic molecules like Chlocyphos. This ensures the AI remains in solution during storage, even at low temperatures.
-
Emulsifiers: A blend of non-ionic and anionic surfactants is critical.[11] The non-ionic surfactant provides steric stabilization, while the anionic component prevents droplet coalescence through electrostatic repulsion, creating a robust emulsion cloud.[12]
Table 2: Model Recipe for a 250 g/L this compound EC Formulation
| Component | Function | Example Product | Quantity (for 100 mL) |
|---|---|---|---|
| This compound (98% purity) | Active Ingredient | N/A | 25.5 g |
| Aromatic Solvent | Solvent | Solvesso™ 150 | 65.0 mL |
| Non-ionic Emulsifier | Emulsifier/Stabilizer | Ethoxylated Castor Oil | 5.0 g |
| Anionic Emulsifier | Emulsifier/Dispersant | Calcium Dodecylbenzene Sulfonate | 5.0 g |
Step-by-Step Methodology:
-
Preparation: Don appropriate PPE, including neoprene or nitrile gloves, a lab coat, and safety goggles.[17] All work must be performed in a certified chemical fume hood.
-
Solubilization of AI: To a 250 mL glass beaker, add 65.0 mL of the aromatic solvent.
-
While stirring with a magnetic stir bar, slowly add 25.5 g of this compound powder.
-
Continue stirring until the AI is completely dissolved. Gentle warming (not to exceed 40°C) may be applied to expedite dissolution.
-
Addition of Surfactants: Once the AI is dissolved, add 5.0 g of the non-ionic emulsifier, followed by 5.0 g of the anionic emulsifier to the solution.
-
Homogenization: Continue stirring for an additional 15-20 minutes until the solution is clear and homogenous.
-
Packaging: Transfer the final EC formulation to a labeled, sealed, and appropriate container for storage and quality control testing.
Protocol 2: Wettable Powder (WP) Formulation (Target: 50% w/w AI)
In a WP formulation, the particle size of the AI and the choice of carrier are critical for suspensibility and to prevent nozzle clogging during application.[10][16]
Causality of Component Selection:
-
Inert Carrier: A carrier like Kaolin clay is selected for its fine particle size, high surface area, and chemical inertness, which prevents degradation of the AI.[16]
-
Wetting Agent: A wetting agent (e.g., sodium lauryl sulfate) is essential to reduce the surface tension between the powder and water, allowing the powder to be readily wetted and incorporated into the water upon mixing.[15]
-
Dispersing Agent: A dispersing agent (e.g., sodium lignosulfonate) adsorbs onto the surface of the AI particles, preventing them from agglomerating and settling out of the suspension.[20]
Table 3: Model Recipe for a 50% w/w this compound WP Formulation
| Component | Function | Example Product | Quantity (for 100 g) |
|---|---|---|---|
| This compound (98% purity) | Active Ingredient | N/A | 51.0 g |
| Inert Carrier | Diluent/Carrier | Kaolin Clay | 44.0 g |
| Wetting Agent | Surfactant | Sodium Lauryl Sulfate | 2.0 g |
| Dispersing Agent | Surfactant | Sodium Lignosulfonate | 3.0 g |
Step-by-Step Methodology:
-
Preparation: Ensure all PPE is worn as described in Protocol 1. The risk of inhalation is higher with powders, so respiratory protection is mandatory.[16]
-
Milling/Grinding: The AI and the inert carrier must be of a very fine particle size (typically <40 µm). Pre-mill the 51.0 g of this compound and 44.0 g of Kaolin clay separately using an air or jet mill to achieve the desired particle size.
-
Blending: In a V-blender or a similar powder blender, combine the milled AI and carrier with 2.0 g of the wetting agent and 3.0 g of the dispersing agent.
-
Homogenization: Blend the components for 20-30 minutes or until a uniform, free-flowing powder is achieved.
-
Packaging: Carefully transfer the final WP formulation into a sealed, moisture-proof container, properly labeled for storage and quality control analysis.
Quality Control and Self-Validation
Comprehensive quality control is non-negotiable to ensure formulation safety, stability, and efficacy.[21] Each batch must be tested against established specifications.[22]
Table 4: Key Quality Control Tests for this compound Formulations
| Formulation Type | Test | Method | Acceptance Criteria |
|---|---|---|---|
| EC | Emulsion Stability | CIPAC MT 36 | No more than 2 mL of cream or sediment after 30 minutes in standard hard water.[21][23] |
| EC | Flash Point | CIPAC MT 12 | Must be above the regulatory limit for the "flammable" classification.[23] |
| EC | Cold Test | CIPAC MT 39 | No crystallization or precipitation after 7 days at 0°C.[23] |
| WP | Wettability | CIPAC MT 53 | Powder should be completely wetted in under 1 minute.[16] |
| WP | Suspensibility | CIPAC MT 15 | Minimum 80% of AI remains in suspension after 30 minutes.[21][23] |
| Both | Active Ingredient Content | HPLC-UV or GC-FID | 98-102% of the labeled concentration (e.g., 250 ± 5 g/L).[22][24] |
| Both | Storage Stability | CIPAC MT 46 | AI content and physical properties remain within specification after 14 days at 54°C (accelerated study). |
Mandatory Visualizations and Workflows
General Formulation Development Workflow
Caption: Workflow for developing and validating insecticide formulations.
Mechanism of Emulsifiable Concentrate (EC) Dilution
Caption: Formation of an oil-in-water emulsion from an EC.
Safety and Handling of Organophosphates
This compound is an organophosphate and must be treated as highly toxic.[2] Exposure can occur via inhalation, ingestion, or dermal contact.[19][25]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a chemical-resistant lab coat, neoprene or nitrile gloves, and chemical splash goggles.[17] When handling powders, a respirator with an appropriate cartridge for organic vapors and particulates is required.[16][17]
-
Engineering Controls: All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: In case of skin contact, immediately wash the affected area with soap and water.[17][25] Contaminated clothing must be removed and disposed of as hazardous waste.[17]
-
Emergency Procedures: Have an emergency plan in place. Know the signs and symptoms of organophosphate poisoning (e.g., dizziness, nausea, sweating, muscle twitching).[18][26] In case of suspected exposure, seek immediate medical attention. The primary treatment involves atropine and pralidoxime.[19][25]
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. Organophosphates: A Common But Deadly Pesticide | National Geographic [nationalgeographic.com]
- 3. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 4. pnwhandbooks.org [pnwhandbooks.org]
- 5. youtube.com [youtube.com]
- 6. Chlorpyrifos Fact Sheet [npic.orst.edu]
- 7. (R)-(+)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE | 98674-87-4 [amp.chemicalbook.com]
- 8. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eagri.org [eagri.org]
- 10. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 11. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 12. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide [outsourcedpharma.com]
- 15. Wettable powder - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. EP0789510A1 - Wettable powder formulations - Google Patents [patents.google.com]
- 21. Quality Control For Pesticide Formulation Products PG2345.pptx [slideshare.net]
- 22. fao.org [fao.org]
- 23. researchgate.net [researchgate.net]
- 24. cipac.org [cipac.org]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. m.youtube.com [m.youtube.com]
Laboratory-scale synthesis of (R)-(+)-Chlocyphos for research purposes
An Application Note and Protocol for the Laboratory-Scale Synthesis of (R)-(+)-Chlocyphos for Research Applications
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a P-chiral organophosphorus compound. Chiral organophosphorus compounds are of significant interest in medicinal chemistry, asymmetric catalysis, and materials science.[1][2] The synthesis of enantiomerically pure P-stereogenic compounds, however, remains a significant challenge.[1][2] This guide outlines a robust, diastereoselective approach suitable for research purposes. The described protocol is grounded in established chemical principles for the synthesis of analogous cyclic phosphoric acids and is designed to be a self-validating system, incorporating in-process controls and detailed characterization methods.
Introduction and Scientific Background
This compound, chemically known as (R)-(+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral organophosphorus compound featuring a stereogenic phosphorus center. The biological activity and catalytic efficacy of such molecules are often dependent on their specific stereochemistry, making enantioselective synthesis a critical endeavor.[3]
The synthetic strategy detailed herein is based on the Pudovik reaction, a classic method for forming α-hydroxyphosphonates from the addition of H-phosphonates to carbonyl compounds. To control the stereochemistry at the phosphorus atom, this protocol employs a two-step strategy:
-
Formation of a Cyclic H-Phosphonate: Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is reacted with a phosphorus source to create a six-membered cyclic H-phosphonate ring structure. This intermediate is crucial for the subsequent stereoselective addition.
-
Diastereoselective Condensation: The cyclic H-phosphonate undergoes a base-catalyzed condensation with 2-chlorobenzaldehyde. While this reaction can be catalyzed enantioselectively, a common and reliable laboratory approach involves separating the resulting diastereomers. For this protocol, we will focus on the synthesis of the racemic mixture followed by a discussion on potential chiral resolution or asymmetric induction. A similar procedure has been successfully applied to the synthesis of related chlorophenyl-dioxaphosphinan-2-ones.[4]
The causality behind this approach lies in the robust and high-yielding nature of the condensation reaction. The rigidity of the 1,3,2-dioxaphosphorinane ring system aids in achieving stereochemical control in more advanced asymmetric variations of this synthesis.
Proposed Synthetic Scheme
Caption: Overall reaction scheme for the synthesis of Chlocyphos.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier | Notes |
| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | 126-30-7 | C₅H₁₂O₂ | ≥99% | Sigma-Aldrich | Must be dry. |
| Phosphorus Trichloride (PCl₃) | 7719-12-2 | PCl₃ | ≥99% | Sigma-Aldrich | Highly corrosive, handle in fume hood. |
| 2-Chlorobenzaldehyde | 89-98-5 | C₇H₅ClO | ≥98% | Sigma-Aldrich | - |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, ≥99.8% | Sigma-Aldrich | - |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous, ≥99.9% | Sigma-Aldrich | - |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | Fisher Scientific | For extraction. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific | For chromatography. |
| n-Hexane | 110-54-3 | C₆H₁₄ | ACS Grade | Fisher Scientific | For chromatography. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous | Sigma-Aldrich | For drying. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M Aqueous | - | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated Aqueous | - | For work-up. |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer with heating plate
-
Reflux condenser and distillation apparatus
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Schlenk line (recommended)
-
Rotary evaporator
-
Glass funnels and separatory funnel
-
Flash chromatography setup (glass column, silica gel)
-
Standard laboratory glassware
-
Analytical balance
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer, Polarimeter
Experimental Protocols
Safety First: All organophosphorus compounds and their precursors should be handled with extreme care in a well-ventilated chemical fume hood.[5][6] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7]
Protocol 1: Synthesis of 5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide (Cyclic H-Phosphonate)
This two-part step first creates a cyclic chlorophosphite, which is then hydrolyzed to the target H-phosphonate. This method is adapted from procedures for creating similar cyclic phosphites.[6]
Part A: Synthesis of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
-
Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, an addition funnel, and a thermometer. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagents: Dissolve 2,2-dimethyl-1,3-propanediol (10.4 g, 100 mmol) and dry triethylamine (21.2 g, 29.2 mL, 210 mmol) in 200 mL of anhydrous toluene.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add phosphorus trichloride (13.7 g, 8.7 mL, 100 mmol) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation. Triethylamine acts as a base to neutralize the HCl gas produced.[6]
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. A white precipitate of triethylamine hydrochloride will form.
-
Isolation: Filter the reaction mixture under an inert atmosphere to remove the salt. Wash the salt with 50 mL of dry toluene.
-
Purification: Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator. The resulting crude oil (2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane) is used directly in the next step without further purification.
Part B: Hydrolysis to Cyclic H-Phosphonate
-
Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve the crude chlorophosphite from the previous step in 100 mL of anhydrous THF.
-
Hydrolysis: Cool the solution to 0 °C. Slowly add a solution of water (1.8 g, 1.8 mL, 100 mmol) in 20 mL of THF dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting white solid is the target cyclic H-phosphonate. It can be purified by recrystallization from ethyl acetate/hexane if necessary.
-
Expected Yield: ~80-90% over two steps.
-
Protocol 2: Synthesis of (R/S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (Racemic Chlocyphos)
This protocol is adapted from a known procedure for the synthesis of a similar 4-chlorophenyl derivative.[4]
-
Setup: In a 250 mL round-bottom flask, dissolve the cyclic H-phosphonate (15.0 g, 100 mmol) and 2-chlorobenzaldehyde (14.1 g, 11.8 mL, 100 mmol) in 100 mL of anhydrous toluene.
-
Catalysis: Add triethylamine (1.01 g, 1.4 mL, 10 mmol, 0.1 eq.) as a catalyst.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The base deprotonates the H-phosphonate, forming a nucleophilic phosphorus species that attacks the electrophilic carbonyl carbon of the aldehyde.
-
-
Work-up: Once the reaction is complete, wash the mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a mixture of two diastereomers. Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc) to isolate the product. The two diastereomers may be separable by careful chromatography.
-
Expected Yield: ~70-85%.
-
Melting Point: 228-234 °C.[8]
-
Note on Asymmetric Synthesis: To obtain the (R)-(+) enantiomer specifically, a chiral catalyst, such as a BINOL-derived phosphoric acid, could be employed in place of triethylamine.[9][10][11] This would constitute an enantioselective Pudovik reaction, potentially yielding the desired product with high enantiomeric excess and avoiding the need for chiral resolution.
Characterization and Data
The final product should be characterized to confirm its identity, purity, and stereochemistry.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to aromatic protons (~7.2-7.5 ppm), the P-CH-O proton, and the gem-dimethyl protons on the dioxaphosphorinane ring. |
| ³¹P NMR (CDCl₃, 162 MHz) | A single peak characteristic of the phosphonate environment. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for aromatic carbons, the P-CH-O carbon, the quaternary carbon, and the methyl carbons. |
| FT-IR (KBr, cm⁻¹) | Characteristic absorptions for O-H (~3400 cm⁻¹), P=O (~1250 cm⁻¹), and P-O-C (~1050 cm⁻¹) bonds. |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion corresponding to the calculated molecular weight (C₁₁H₁₄ClO₄P, MW: 276.65). |
| Optical Rotation | A positive specific rotation value, [α]D, measured in a specified solvent and concentration (e.g., CHCl₃). |
| Enantiomeric Excess (ee) | Determined by chiral HPLC analysis. |
Overall Workflow and Logic
The entire process is designed as a logical sequence from commercially available starting materials to the final, purified product.
Caption: Experimental workflow for Chlocyphos synthesis.
Safety and Waste Disposal
-
Handling: Phosphorus trichloride is highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere within a fume hood. Organophosphorus compounds are neurotoxins; avoid inhalation, ingestion, and skin contact.[7] In case of exposure, seek immediate medical attention.
-
Waste Disposal: All liquid and solid waste containing organophosphorus compounds must be collected in designated, labeled hazardous waste containers. Do not dispose of down the drain.[9] Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02891C [pubs.rsc.org]
- 7. 98674-87-4 Cas No. | (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide | Apollo [store.apolloscientific.co.uk]
- 8. Asymmetric Iridium Catalyzed C-C Coupling of Chiral Diols via Site-Selective Redox-Triggered Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in (R)-(+)-Chlocyphos synthesis
Introduction
Welcome to the technical support guide for the synthesis of (R)-(+)-Chlocyphos. As a P-chiral organophosphorus compound, this compound, chemically known as (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, presents unique synthetic challenges that require precise control over reaction conditions to achieve high yield and enantiomeric purity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our approach is rooted in explaining the fundamental chemistry behind each step to empower you to diagnose and resolve issues effectively.
Synthetic Overview
The synthesis of P-chiral phosphorus compounds like Chlocyphos often relies on a strategy involving the diastereoselective reaction of a chiral auxiliary with a phosphorus source, followed by stereospecific nucleophilic displacement. A plausible and efficient route involves the reaction of phosphorus trichloride (PCl₃) with a chiral diol to form a cyclic chlorophosphite, which is then oxidized and reacted with an organometallic reagent.
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Yield of the Cyclic Phosphorochloridate (Intermediate C)
Question: I've reacted my chiral diol with PCl₃ and an oxidant, but my ³¹P NMR shows very little of the desired phosphorochloridate product. What went wrong?
Answer: This is a multi-step sequence where issues in the initial phase can cascade. The problem likely lies in the formation of the cyclic chlorophosphite (Intermediate A) or its subsequent oxidation.
Possible Causes & Solutions:
-
Moisture Contamination: Phosphorus(III) halides like PCl₃ are extremely sensitive to moisture, leading to hydrolysis into phosphorous acid. This consumes your starting material and complicates the reaction mixture.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Inefficient Cyclization: The reaction between the diol and PCl₃ requires a base to scavenge the HCl byproduct. Insufficient or weak base can stall the reaction.
-
Solution: Use at least two equivalents of a non-nucleophilic base like triethylamine (Et₃N). Consider slow, cooled addition of PCl₃ to a solution of the diol and base to control the exotherm and prevent side reactions.
-
-
Incomplete Oxidation: The oxidation of the P(III) chlorophosphite to the P(V) phosphorochloridate can be sluggish or incomplete.
-
Solution: If using air or O₂, ensure efficient bubbling through the solution. For more reliable results, consider using a controlled oxidant like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) at low temperatures.[4] Monitor the reaction by ³¹P NMR until the P(III) signal has completely shifted to the P(V) region.
-
Issue 2: Poor Diastereoselectivity or Low Enantiomeric Excess (ee)
Question: My final product has a low enantiomeric excess after the Grignard reaction. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is the central challenge of this synthesis. The issue can originate from the cyclization step or racemization during the Grignard reaction.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Both the cyclization and the Grignard addition are highly temperature-dependent. Higher temperatures can provide enough energy to overcome the desired stereoselective pathway, leading to the formation of the undesired diastereomer or enantiomer.
-
Solution: Perform the Grignard reaction at low temperatures (e.g., -78 °C to 0 °C).[5] Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. The initial cyclization should also be performed at a controlled, low temperature (e.g., 0 °C).
-
-
Grignard Reagent Reactivity: Highly reactive Grignard reagents can sometimes exhibit lower selectivity. The choice of solvent can also influence the aggregation state and reactivity of the Grignard reagent.
-
Solution: Consider transmetalation to a less reactive organometallic species, such as an organozinc or organocopper reagent, which often show higher selectivity.[6] Ethereal solvents like THF or 2-MeTHF are standard, but screening others may improve results.
-
-
Impure Chiral Auxiliary: The stereochemical purity of your starting chiral diol directly dictates the maximum possible ee of your final product.
-
Solution: Verify the enantiomeric purity of the chiral diol using a suitable analytical method (e.g., chiral HPLC or GC) before starting the synthesis.
-
Caption: Troubleshooting workflow for poor stereoselectivity.
Issue 3: Formation of Multiple Byproducts in the Grignard Step
Question: The ³¹P NMR of my crude product shows multiple peaks, suggesting several phosphorus-containing byproducts. What are they and how do I prevent them?
Answer: This issue is common when using highly reactive organometallics with multifunctional phosphorus electrophiles. The byproducts often result from over-addition or side reactions.[7][8]
Possible Causes & Solutions:
-
Over-addition of Grignard Reagent: If your phosphorus intermediate has more than one leaving group (e.g., if you start from POCl₃), the Grignard reagent can add more than once, leading to di- or tri-substituted phosphine oxides.[6][9]
-
Solution: Employ "inverse addition"—slowly add the Grignard reagent to the solution of the phosphorus electrophile. This keeps the concentration of the nucleophile low and favors mono-addition. Use precisely one equivalent of the Grignard reagent; its concentration should be confirmed by titration before use.
-
-
Reaction with the Ester Moiety: The Grignard reagent could potentially attack the P-O-C ester bond of the cyclic intermediate, leading to ring-opening.
-
Solution: This is another reason why low reaction temperatures are critical. Using less reactive organometallics can also mitigate this side reaction.
-
-
Hydrolysis: Premature quenching or the presence of water in the Grignard solution can hydrolyze the phosphorochloridate intermediate back to the corresponding acid.
-
Solution: Ensure your Grignard reagent and reaction setup are scrupulously dry. Quench the reaction deliberately with a saturated aqueous solution of NH₄Cl only after the reaction is complete.
-
Issue 4: Difficulty with Final Product Purification
Question: I'm struggling to isolate pure this compound. It seems to co-elute with byproducts on silica gel, or I get poor recovery after recrystallization.
Answer: Purifying chiral, polar molecules like Chlocyphos can be challenging due to their physical properties. A multi-step purification strategy is often necessary.
Possible Causes & Solutions:
-
Similar Polarity of Byproducts: Phosphorus-containing byproducts often have similar polarities, making chromatographic separation difficult.
-
Solution: Optimize your column chromatography conditions by screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If co-elution persists, consider recrystallization.
-
-
Product Solubility: Chlocyphos may be either too soluble or not soluble enough in common recrystallization solvents, leading to poor recovery.
-
Solution: A systematic screening of solvent/anti-solvent pairs is essential. Try dissolving the crude product in a small amount of a good solvent (e.g., ethyl acetate, acetone) and slowly adding a poor solvent (e.g., hexanes, ether) until turbidity persists. Cool slowly to promote crystal growth.
-
-
Separating Enantiomers: If the reaction produced a racemic or enantioenriched mixture, silica gel chromatography will not separate the enantiomers.
-
Solution: Preparative chiral HPLC is the most direct method for separating enantiomers on a research scale.[10]
-
| Parameter | Recommendation | Rationale |
| Grignard Stoichiometry | 1.0 - 1.1 equivalents | Prevents over-addition and formation of di-substituted byproducts. |
| Reaction Temperature | -78 °C to 0 °C | Maximizes stereoselectivity and minimizes side reactions like ring-opening.[5] |
| Addition Order | Add Grignard to electrophile | Maintains a low concentration of the nucleophile, enhancing selectivity.[6] |
| Atmosphere | Dry N₂ or Ar | Prevents hydrolysis of phosphorus halides and quenches the Grignard reagent. |
Table 1: Recommended Reaction Parameters for the Stereospecific Grignard Step.
Frequently Asked Questions (FAQs)
Q1: Why is the phosphine-borane protection strategy often mentioned for P-chiral synthesis, and is it applicable here? A1: The phosphine-borane strategy is a powerful method primarily used for synthesizing P-chiral phosphines (P(III) compounds).[11][12] The BH₃ group protects the phosphine from oxidation during synthesis and can be removed stereospecifically in a final step. Since Chlocyphos is a phosphine oxide derivative (a P(V) compound), this strategy is not directly applicable. The synthesis of Chlocyphos relies on establishing the P-chiral center directly at the P(V) oxidation state or oxidizing a P(III) precursor with stereochemical control.
Q2: How do I confirm the absolute configuration of my final product? A2: Confirming the absolute configuration typically requires comparison to a known standard or X-ray crystallography of a suitable single crystal. If an authentic sample of this compound is available, you can compare the sign of its optical rotation and its retention time on a specific chiral HPLC column.
Q3: Can I reduce my this compound product to a P-chiral phosphine? If so, what are the best methods? A3: Yes, the reduction of P-chiral phosphine oxides to P-chiral phosphines is a well-established and crucial transformation. The challenge is to perform the reduction without racemizing the stereocenter. Silanes are the most common and effective reagents.
-
Trichlorosilane (HSiCl₃): Often used with a base like triethylamine. This reduction typically proceeds with inversion of configuration at the phosphorus center.
-
Phenylsilane (PhSiH₃) or other hydrosilanes: In the presence of titanium or other metal catalysts, these can reduce phosphine oxides, often with retention of configuration.[13]
-
Metal-free reductions: Methods using Brønsted acids with inexpensive silanes have been developed for high chemoselectivity.[14]
Q4: What are the best practices for storing reagents like PCl₃ and Grignard solutions? A4: Both are highly reactive and require careful storage.
-
PCl₃: Store in a cool, dry, well-ventilated area away from water and alcohols. It should be kept in a tightly sealed container, preferably under an inert atmosphere.
-
Grignard Reagents: These are air and moisture sensitive. They should be stored under an inert atmosphere (N₂ or Ar) in a sealed, appropriate container (e.g., a Sure/Seal™ bottle). It is best practice to titrate the solution periodically to verify its concentration, as it can degrade over time.
Key Experimental Protocols
Protocol 1: Titration of Organometallic Reagents (e.g., Grignard)
This protocol ensures accurate stoichiometry, which is critical for preventing side reactions.
-
Preparation: Oven-dry a 50 mL Erlenmeyer flask with a stir bar and seal it with a rubber septum. Allow it to cool to room temperature under a stream of N₂ or Ar.
-
Indicator: Add ~5 mg of N-phenyl-1-naphthylamine to the flask and dissolve it in ~10 mL of anhydrous THF via syringe.
-
Titration: Slowly add the Grignard solution dropwise from a 1 mL syringe while stirring vigorously. The endpoint is reached when the solution retains a persistent reddish-brown or violet color.
-
Calculation: Record the volume (V) of Grignard solution added. The molarity (M) is calculated as: M = (mass of indicator in mg / MW of indicator) / V (in mL). Repeat 2-3 times and average the results.
Protocol 2: General Procedure for Chiral HPLC Analysis
This method is used to determine the enantiomeric excess (ee) of the final product.
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase or a compatible solvent like isopropanol. Filter the sample through a 0.22 µm syringe filter.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for organophosphorus compounds. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).
-
Method Development: Start with a standard mobile phase, such as a mixture of hexanes and isopropanol (e.g., 90:10). Run an isocratic elution.
-
Analysis: Inject the sample. The two enantiomers should appear as two separate peaks. The enantiomeric excess is calculated using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
References
- 1. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Separation of Chlocyphos by SFC
Welcome to the technical support resource for the chiral separation of Chlocyphos enantiomers using Supercritical Fluid Chromatography (SFC). This guide is designed for researchers and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and analysis. We will move beyond simple procedural lists to explore the underlying scientific principles, empowering you to make informed decisions in your laboratory work.
Chlocyphos, an organophosphorus pesticide, contains a single stereocenter, making the separation and quantification of its enantiomers critical for comprehensive toxicological and environmental impact studies.[1][2] SFC has emerged as a powerful, green, and efficient technique for chiral separations, offering significant advantages in speed and solvent reduction compared to traditional high-performance liquid chromatography (HPLC).[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is Chlocyphos and why is its chiral separation important?
Chlocyphos, chemically known as (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its S-enantiomer, is a chiral organophosphorus compound.[6] Like many chiral agrochemicals, its enantiomers can exhibit different biological activities, degradation rates, and toxicities in the environment and non-target organisms.[7][8] Separating the enantiomers is crucial for accurate risk assessment and to understand the stereoselective behavior of the compound, which could lead to the development of more effective and environmentally safer products.[9]
Q2: Why is Supercritical Fluid Chromatography (SFC) a preferred technique for this separation?
SFC is particularly well-suited for chiral separations for several reasons:
-
High Efficiency and Speed: The mobile phase, typically supercritical CO₂, has low viscosity and high diffusivity, allowing for faster flow rates and shorter analysis times without sacrificing resolution.[5][10]
-
Green Chemistry: SFC significantly reduces the consumption of toxic organic solvents compared to normal-phase HPLC, replacing the bulk of the mobile phase with environmentally benign CO₂.[3][11]
-
Versatility: Modern SFC can separate a wide range of compounds, from non-polar to moderately polar, by mixing the CO₂ with a small amount of an organic co-solvent (modifier).[12] It is compatible with the most powerful and versatile chiral stationary phases (CSPs) available.[5]
Q3: What are the most critical parameters in a chiral SFC separation?
In chiral SFC, several parameters influence the separation, but they have a clear hierarchy of impact:
-
Chiral Stationary Phase (CSP) Selection: This is the single most important factor. The choice of CSP dictates whether chiral recognition and separation are possible at all.[5][13]
-
Co-solvent Type and Percentage: The organic modifier (e.g., methanol, ethanol) is the most dominant factor affecting retention and selectivity after the CSP.[14][15]
-
Back Pressure: This parameter controls the density of the supercritical fluid mobile phase. Higher pressure increases density and elution strength, thus reducing retention time.[16][17]
-
Temperature: Temperature has a dual effect. It can alter the chiral recognition thermodynamics (like in LC), but it also affects the mobile phase density (higher temperature decreases density), making its impact more complex.[10][14]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most common challenge in chiral method development. A lack of resolution means the chiral stationary phase is not discriminating effectively between the two enantiomers under the current conditions.
Causality: Chiral recognition depends on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[13] The stability of these complexes is highly sensitive to the mobile phase composition, temperature, and pressure, which collectively influence the interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions).
Solutions & Step-by-Step Protocols:
1. Screen Different Chiral Stationary Phases (CSPs): There is no universal CSP, and predicting the best column is often impossible.[5][13] A systematic screening approach is the most effective strategy. Polysaccharide-based CSPs are the industry standard and provide the highest success rates.[18][19]
-
Protocol: CSP Screening
-
Select a set of 4-6 polysaccharide-based columns. A good starting set includes both amylose and cellulose derivatives, with different functional groups and at least one immobilized phase.
-
Example Screening Set: CHIRALPAK® AD-H (coated), CHIRALPAK® AS-H (coated), CHIRALPAK® IA (immobilized), CHIRALPAK® IB (immobilized), CHIRALPAK® IC (immobilized).
-
-
Prepare a stock solution of racemic Chlocyphos in an alcohol like methanol or ethanol.
-
Run a generic screening gradient on each column.
-
Mobile Phase: CO₂ / Methanol
-
Gradient: 5% to 40% Methanol over 5-8 minutes.
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
-
Analyze the results to identify the column(s) that show any "hint" of separation (e.g., peak broadening, a shoulder, or partial separation). Select the most promising column for further optimization.
-
2. Screen Different Co-solvents: The nature of the alcohol co-solvent can dramatically alter selectivity, sometimes even reversing the elution order.[20]
-
Protocol: Co-solvent Screening
-
Using the most promising CSP from the initial screen, repeat the generic gradient using different alcohol co-solvents.
-
Test Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA). Acetonitrile (ACN) can also be screened but is generally less successful for chiral SFC separations.[21]
-
Compare the chromatograms to see which co-solvent provides the best selectivity (alpha) and resolution (Rs). Azeotropic ethanol (~95% EtOH, 5% water) has also been shown to provide excellent performance and can be a cost-effective, greener alternative to pure methanol.[3]
-
3. Optimize Co-solvent Percentage, Temperature, and Pressure: Once a promising CSP and co-solvent are identified, fine-tune the isocratic conditions.
-
Co-solvent Percentage: Lowering the percentage of the organic modifier generally increases retention and can improve resolution, but may also broaden peaks. Find the "sweet spot" that balances resolution and analysis time.
-
Temperature: Explore a range from 25 °C to 45 °C. The effect is not always predictable; sometimes lower temperatures improve resolution by enhancing interaction energies, while other times higher temperatures might provide better kinetics.[14][22]
-
Back Pressure: Vary the back pressure between 120 bar and 200 bar. Higher pressure increases density, reduces retention, and can sometimes affect selectivity.[16][23] It is generally advised to operate above 100 bar to ensure the mobile phase remains in a consistent state.[17]
| Parameter Change | Primary Effect on Retention | Common Effect on Resolution | Rationale |
| ↑ Co-solvent % | Decrease | Variable (Often Decreases) | Increases mobile phase elution strength.[14] |
| ↑ Back Pressure | Decrease | Variable | Increases mobile phase density and elution strength.[16][17] |
| ↑ Temperature | Variable (Often Decreases) | Variable | Dual effect: Decreases mobile phase density (weaker eluent) but increases analyte energy to overcome interactions (stronger eluent effect).[10][14] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and quantification accuracy.
Causality:
-
Tailing: Often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase (e.g., silanol groups on the silica support). It can also result from using an injection solvent that is too strong or from column overload.[24]
-
Fronting: Typically a sign of column overload or sample solubility issues.
Solutions & Step-by-Step Protocols:
1. Adjust Sample Solvent and Concentration: The ideal sample solvent is the mobile phase itself or a weaker solvent.[21]
-
Protocol: Optimize Sample Conditions
-
Dissolve Chlocyphos in the co-solvent being used for the separation (e.g., methanol). If solubility is an issue, try a different compatible solvent, but keep the injection volume as low as possible.
-
If fronting is observed, dilute the sample by a factor of 5 or 10 and re-inject.
-
For immobilized CSPs (e.g., CHIRALPAK IA, IB, IC), a wider range of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used for sample dissolution if necessary, but this is not recommended for coated phases (e.g., AD-H, OD-H) as it can damage the column.[20][21]
-
2. Use Mobile Phase Additives: Additives are used to suppress unwanted ionic interactions.
-
Chlocyphos is a phosphoric acid ester and may have a weakly acidic proton. While often unnecessary for neutral compounds, if peak tailing persists, a small amount of an acidic additive might improve peak shape.
-
Protocol: Using Additives
-
Prepare a stock solution of your co-solvent containing an additive.
-
For potentially acidic compounds: 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Formic Acid.[21]
-
For basic compounds: 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA).
-
-
Use this modified co-solvent in your mobile phase and observe the effect on peak shape and retention. Caution: Dedicate a column to methods using additives, as "additive memory effects" can be difficult to remove and may alter the column's selectivity in future experiments.[25]
-
Problem 3: Irreproducible Retention Times or Resolution
SFC's reliance on a compressible fluid makes it inherently more sensitive to instrument parameters than HPLC.[14]
Causality: Small fluctuations in temperature or pressure can cause significant changes in the mobile phase density, which directly impacts its elution strength and, consequently, retention times.[10][17] Column history and incomplete equilibration can also lead to drift.
Solutions & Step-by-Step Protocols:
-
Ensure Thermal Equilibrium: Allow the column and the entire system sufficient time to equilibrate at the set temperature. At least 10-15 column volumes are recommended.
-
Verify BPR Performance: Ensure the back pressure regulator (BPR) is functioning correctly and maintaining a stable pressure throughout the run, especially during gradients.
-
Implement Strict Column Washing Protocols: If a column is used for multiple applications with different additives, memory effects can cause irreproducibility.[25]
-
Protocol: Column Flushing
-
Before storing, flush the column with a solvent that will remove CO₂ without causing it to evaporate and leave a dry packing, such as isopropanol.[21]
-
For immobilized phases, more aggressive washing with solvents like THF can be used to remove strongly adsorbed contaminants.[24]
-
Always flush the system thoroughly when switching between methods that use acidic and basic additives.
-
-
Systematic Method Development Workflow
A structured workflow is key to efficiently developing a robust chiral SFC method. This process minimizes random experimentation and logically narrows down the optimal conditions.
Caption: A systematic workflow for chiral SFC method development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Evaluation of supercritical fluid chromatography coupled to tandem mass spectrometry for the analysis of pesticide residues in grain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. shimadzu.com [shimadzu.com]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. jascoinc.com [jascoinc.com]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. ymc.eu [ymc.eu]
- 20. youtube.com [youtube.com]
- 21. chiraltech.com [chiraltech.com]
- 22. researchgate.net [researchgate.net]
- 23. fagg-afmps.be [fagg-afmps.be]
- 24. chiraltech.com [chiraltech.com]
- 25. chromatographytoday.com [chromatographytoday.com]
Addressing degradation of (R)-(+)-Chlocyphos in aqueous solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-(+)-Chlocyphos. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous environments. Given its susceptibility to degradation, understanding and controlling the stability of this compound is paramount for generating reliable and reproducible experimental data. This guide provides in-depth, field-proven insights into the factors governing its stability, troubleshooting common issues, and protocols for accurate assessment.
Section 1: Understanding Chlocyphos Degradation
This compound, an organophosphorus compound, is inherently prone to degradation in aqueous solutions, primarily through hydrolysis. The central chemical event is the cleavage of the thiophosphoric ester bond. This process yields two main products: 3,5,6-trichloro-2-pyridinol (TCP) and diethyl thiophosphate.[1] The rate of this degradation is not constant; it is highly influenced by a range of environmental factors, which can significantly impact experimental outcomes if not properly controlled.[2]
Primary Degradation Pathway: Hydrolysis
The hydrolysis of Chlocyphos generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of Chlocyphos itself.[2][3] This reaction is catalyzed by various conditions discussed below.
Caption: Hydrolysis pathway of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding Chlocyphos stability.
Q1: What is the primary degradation product I should monitor besides Chlocyphos itself? The main and most commonly monitored degradation product is 3,5,6-trichloro-2-pyridinol (TCP).[4][5][6] Its appearance and concentration are directly correlated with the degradation of the parent Chlocyphos compound.
Q2: How significantly does pH affect the stability of my Chlocyphos solution? The effect of pH is highly significant. Chlocyphos is relatively stable in acidic to neutral media but degrades rapidly under alkaline (high pH) conditions.[2][3] As the pH increases, the rate of hydrolysis accelerates substantially.[4] For maximum stability, aqueous solutions should be buffered to a slightly acidic pH (e.g., pH 4-6).
Q3: My lab is warm. How will temperature affect my experiment? Temperature has a profound effect on the degradation rate.[7] An increase in temperature will significantly accelerate the hydrolysis of Chlocyphos.[2][3] For every 10°C rise, the rate of hydrolysis can increase by several fold.[2] Therefore, maintaining a consistent and cool temperature is critical for reproducible results.
Q4: Should I protect my aqueous Chlocyphos solutions from light? Yes. While hydrolysis is the primary non-biological degradation pathway, photodegradation can also occur, especially under UV light exposure.[8][9] To eliminate this variable, it is best practice to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: What is a typical half-life for Chlocyphos in a neutral aqueous solution? The half-life can vary widely based on the specific conditions. However, in neutral (pH 7) aqueous solutions at room temperature, reported half-lives range from approximately 8 to 24 days.[3][10] This variability underscores the importance of precisely controlling experimental conditions.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Caption: A systematic workflow for troubleshooting Chlocyphos experiments.
Problem: My Chlocyphos concentration is decreasing much faster than expected.
Causality: Unexpectedly rapid loss of the parent compound is almost always due to an acceleration of the hydrolysis reaction. The key is to identify the catalyzing factor.
-
Question 1: Have you verified the pH of your final aqueous solution?
-
Insight: The most common cause of rapid degradation is a higher-than-expected pH.[4] Simply dissolving Chlocyphos in unbuffered deionized water can result in a pH that is slightly alkaline, accelerating hydrolysis.
-
Action: Always measure the pH of your final solution after all components have been added. Use a suitable buffer system (e.g., phosphate or acetate) to maintain a stable, slightly acidic pH (pH 4-6) throughout your experiment.
-
-
Question 2: Was the experiment conducted under strict temperature control?
-
Insight: Elevated temperatures dramatically increase the reaction rate.[2][11] Even a few degrees of variation between experiments or a location near a heat source (like an instrument fan) can cause significant differences.
-
Action: Conduct all incubations in a calibrated, temperature-controlled environment such as an incubator or water bath. Record the temperature throughout the experiment.
-
-
Question 3: Could your water source be contaminated?
-
Insight: The quality of the water is a critical but often overlooked variable. The presence of dissolved metal ions, particularly copper (Cu²+), can catalyze the hydrolysis of organophosphorus pesticides.[2][5] Similarly, residual free chlorine in tap water can accelerate degradation.[2]
-
Action: Use high-purity, HPLC-grade, or Milli-Q® water for all solutions. If you suspect catalysis, consider including a metal chelator like EDTA as a negative control in a parallel experiment to see if it slows the degradation.
-
Problem: I am seeing inconsistent or irreproducible degradation rates between experiments.
Causality: Irreproducibility points to an uncontrolled variable in the experimental setup or analytical procedure.[12][13]
-
Question 1: Is your stock solution preparation and storage protocol consistent?
-
Insight: Chlocyphos is typically purchased as a solid or in an organic solvent. An aged or improperly stored stock solution may already contain degradants or have a lower-than-assumed concentration.
-
Action: Prepare fresh stock solutions in a non-aqueous, inert solvent (e.g., methanol, acetone) and store them at low temperatures (-20°C) in the dark.[14] Always validate the concentration of the stock solution before beginning a new set of experiments.
-
-
Question 2: Are all experimental parameters identical between runs?
-
Insight: Minor, unintentional variations in protocol can lead to major differences in results. This includes the order of reagent addition, mixing intensity, and the exact composition of the buffer.[12]
-
Action: Use a detailed, written protocol for every experiment. Ensure all parameters—pH, temperature, light exposure, and solution composition—are not just controlled, but are identical for each replicate and each new experiment you wish to compare.[15]
-
Problem: I am having difficulty detecting the primary metabolite, TCP.
Causality: Failure to detect the expected metabolite could be an analytical issue or an indication that the degradation is not proceeding as expected.
-
Question 1: Has your analytical method been validated for TCP?
-
Insight: The analytical method (e.g., HPLC, GC) must be capable of separating and detecting TCP.[6][16] TCP has different chemical properties (e.g., polarity, volatility) than the parent Chlocyphos, and a method optimized for one may not be suitable for the other.
-
Action: Obtain a certified reference standard for TCP. Develop and validate your analytical method by running the TCP standard to confirm its retention time, detector response, and limit of detection (LOD).
-
-
Question 2: Is your sample preparation method efficient for extracting TCP?
-
Insight: TCP is more water-soluble than Chlocyphos.[6] A liquid-liquid or solid-phase extraction (SPE) protocol designed for the nonpolar parent compound might have poor recovery for the more polar TCP metabolite.
-
Action: Verify the recovery of your extraction method by spiking a blank aqueous sample with a known amount of TCP standard and processing it alongside your experimental samples. Adjust the extraction solvent or SPE sorbent and elution conditions as needed to ensure good recovery for both compounds.
-
Section 4: Key Experimental Protocols
Protocol 4.1: General Aqueous Stability Study (Forced Degradation)
This protocol provides a framework for assessing the stability of Chlocyphos under controlled conditions.
Objective: To determine the degradation kinetics of Chlocyphos in an aqueous solution at a defined pH and temperature.
Materials:
-
This compound analytical standard
-
HPLC-grade water
-
Appropriate buffer salts (e.g., sodium acetate for pH 5, sodium phosphate for pH 7)
-
HPLC-grade methanol or acetonitrile
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Chlocyphos (e.g., 1 mg/mL) in methanol. Store at -20°C.[14]
-
Aqueous Solution Preparation:
-
Prepare the desired aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Allow the buffer to equilibrate to the test temperature (e.g., 25°C).
-
Spike the buffer with the Chlocyphos stock solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of organic solvent from the stock is minimal (<1%) to avoid affecting the solution properties.
-
Verify the final pH of the solution.
-
-
Incubation:
-
Aliquot the final solution into multiple amber glass vials.
-
Place the vials in the temperature-controlled incubator.
-
Include a T=0 (time zero) control by immediately quenching the reaction (e.g., by adding an equal volume of cold acetonitrile) and preparing it for analysis.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 96 hours), remove one vial from the incubator.
-
Immediately quench the reaction and prepare the sample for analysis as per your validated sample preparation protocol.
-
-
Analysis:
-
Analyze the samples using a validated chromatographic method to determine the concentration of both Chlocyphos and its degradation product, TCP.[16]
-
-
Data Analysis:
-
Plot the natural logarithm of the Chlocyphos concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Self-Validation System:
-
Controls: Always run a control sample stored at a low temperature (e.g., 4°C) where degradation is minimal to ensure the initial concentration is stable in the absence of thermal stress.
-
Replicates: Prepare and analyze all time points in triplicate to assess variability.
Caption: Workflow for a typical aqueous stability study of Chlocyphos.
Section 5: Data Summary Tables
Table 1: Key Factors Influencing this compound Degradation in Water
| Factor | Effect on Degradation Rate | Rationale & Causality | Recommended Control Measure |
| pH | Strongly Increases with rising pH | Alkaline conditions promote nucleophilic attack on the phosphorus atom, accelerating hydrolysis.[3][4] | Buffer solutions to a stable, slightly acidic pH (e.g., pH 4-6). |
| Temperature | Strongly Increases with rising temperature | Provides the necessary activation energy for the hydrolysis reaction, increasing the reaction rate constant.[2][3] | Use a calibrated, temperature-controlled incubator or water bath. |
| Light (UV) | Increases degradation | UV energy can induce photodegradation, breaking chemical bonds.[8][9] | Use amber glassware or protect solutions from light. |
| Metal Ions (e.g., Cu²⁺) | Increases degradation | Certain metal ions can act as catalysts for the hydrolysis reaction.[2][5] | Use high-purity water; consider EDTA as a control. |
| Salinity (NaCl) | Decreases degradation | High salt concentrations can inhibit the hydrolysis process, potentially through changing water activity.[5] | Be aware of salt content in buffers; use consistent ionic strength. |
Table 2: Example Half-Lives of Chlocyphos under Various Conditions
This table provides a synthesis of data from multiple sources to illustrate the impact of experimental conditions. Actual values will vary.
| pH | Temperature (°C) | Aqueous Medium | Approximate Half-Life (days) | Reference(s) |
| 4 | 29 | Buffered Water | ~30-120 (more stable) | [3][4] |
| 7 | 16 | Distilled Water | 12.3 | [2] |
| 7 | 25 | Buffered DI Water | 56.8 | [5] |
| 7 | 40 | Distilled Water | 8.1 | [2] |
| 10 | 29 | Buffered Water | < 5 (rapid degradation) | [3] |
References
- 1. pradeepresearch.org [pradeepresearch.org]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of chlorpyrifos in natural waters of the Chesapeake Bay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcea.agr.hr [jcea.agr.hr]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Overcoming challenges in the purification of (R)-(+)-Chlocyphos
Welcome to the technical support guide for the purification of (R)-(+)-Chlocyphos. This resource is designed for researchers, chemists, and drug development professionals who are working with this potent chiral organophosphorus compound. The biological efficacy of Chlocyphos is primarily attributed to its (R)-enantiomer, making the successful isolation of this stereoisomer from its (S)-counterpart and other process-related impurities a critical step for accurate research and development.[1]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may face. We will explore the causality behind experimental choices and offer robust, self-validating troubleshooting strategies to ensure you can achieve the highest possible enantiomeric and chemical purity.
Section 1: Understanding the Core Purification Challenges
This section addresses the fundamental hurdles in isolating pure this compound.
Q1: What are the primary impurities I should expect when purifying crude Chlocyphos?
A1: The impurity profile of crude Chlocyphos is typically composed of three main categories:
-
The Unwanted Enantiomer: The primary challenge is the presence of the (S)-(-)-Chlocyphos enantiomer. As a stereoisomer, it shares identical physical properties (melting point, boiling point, solubility) with the desired (R)-enantiomer, making separation by standard techniques like distillation or achiral chromatography impossible.
-
Process-Related Impurities: These are substances left over from the synthesis. Their exact nature depends on the synthetic route, but they can include unreacted starting materials, reagents, and catalysts.[2][3]
-
Side-Product Impurities: These are compounds formed from competing or incomplete reactions during synthesis. For organophosphorus compounds, this can include isomers or related phosphorylated species.[4][5]
Caption: Overview of the purification workflow for this compound.
Q2: Why is the separation of (R) and (S) enantiomers so challenging?
A2: Enantiomers are non-superimposable mirror images of each other. This structural relationship means they have identical chemical and physical properties in an achiral environment. To separate them, one must introduce a chiral environment that allows for diastereomeric interactions. This is the fundamental principle behind chiral chromatography, where a Chiral Stationary Phase (CSP) interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]
Section 2: Troubleshooting Chiral HPLC Purification
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analytical and preparative separation of Chlocyphos enantiomers.[6][8] This section provides a troubleshooting guide for common issues encountered during method development and execution.
Caption: Logical workflow for troubleshooting common chiral HPLC issues.
Symptom 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most frequent challenge. The goal is to achieve baseline separation (Resolution, Rs ≥ 1.5) to ensure accurate quantification and pure fraction collection.
-
Potential Cause A: Inappropriate Chiral Stationary Phase (CSP)
-
Expert Insight: Chiral recognition is highly specific. Not all CSPs will work for every compound. For organophosphorus pesticides, polysaccharide-based CSPs are a proven starting point due to their broad applicability and robust performance in normal-phase conditions.[6]
-
Troubleshooting Protocol: CSP Screening
-
Selection: Begin by screening columns from the categories in the table below. Immobilized polysaccharide phases are often preferred for their solvent versatility.
-
Method: Prepare a racemic standard of Chlocyphos at ~1 mg/mL in your mobile phase solvent.
-
Screening Run: For each column, inject the standard using a generic mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1 mL/min.[6]
-
Evaluation: Look for any peak splitting or shouldering. Even partial separation indicates the CSP is viable and the method can be optimized.[9]
-
-
| CSP Class | Common Trade Names | Mechanism & Notes |
| Polysaccharide (Coated) | Chiralpak® AD, Chiralcel® OD | Amylose or cellulose derivatives coated on a silica support. High enantioselectivity but limited solvent compatibility. |
| Polysaccharide (Immobilized) | Chiralpak® IA/IB/IC/ID/IE/IF | Amylose or cellulose derivatives covalently bonded to silica. Broader solvent compatibility, excellent for method development.[6] |
| Macrocyclic Antibiotic | Chirobiotic® V, T, TAG | Vancomycin, Teicoplanin, etc. Offer unique selectivities and can be used in multiple modes (RP, NP, Polar Organic).[10] |
-
Potential Cause B: Suboptimal Mobile Phase Composition
-
Expert Insight: In normal-phase chiral chromatography, the mobile phase modulates the interaction between the analyte and the CSP. The alcohol modifier (e.g., Isopropanol, Ethanol) is the primary driver of retention and selectivity. Its concentration is the most critical parameter to optimize.
-
Troubleshooting Protocol: Mobile Phase Optimization
-
Select Alcohol: Isopropanol (IPA) and Ethanol (EtOH) are the most common modifiers. IPA is a stronger solvent, leading to shorter retention times.
-
Systematic Variation: Using the best CSP from your screen, vary the alcohol percentage. Start at 10% and decrease it in small increments (e.g., 10%, 8%, 5%, 2%).
-
Analyze Results: Lowering the alcohol percentage typically increases retention and often improves resolution, though there is an optimal point beyond which peaks may become too broad.
-
-
-
Potential Cause C: Incorrect Column Temperature
-
Expert Insight: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to greater selectivity and improved resolution.[9]
-
Troubleshooting Protocol: Temperature Optimization
-
Set Baseline: Start at ambient temperature (e.g., 25°C).
-
Decrease Temperature: Lower the column temperature in 5°C increments (e.g., to 20°C, then 15°C).
-
Equilibrate and Analyze: Allow the system to fully equilibrate at each new temperature before injecting your sample. Monitor resolution (Rs). Often, the best separation is achieved between 10°C and 20°C.
-
-
Symptom 2: Asymmetric Peak Shape (Tailing)
Peak tailing reduces resolution and makes accurate integration difficult. It is often caused by undesirable secondary interactions or column overload.
-
Potential Cause A: Column Overload
-
Expert Insight: Injecting too much sample mass saturates the stationary phase, leading to a distorted peak shape. This is especially common in preparative chromatography.
-
Troubleshooting Protocol: Dilution Study
-
Prepare a series of dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL).
-
Inject each sample under the same conditions.
-
If the peak shape improves significantly at lower concentrations, you were overloading the column.
-
-
-
Potential Cause B: Secondary Ionic Interactions
-
Expert Insight: this compound has an acidic hydroxyl group on the phosphorus atom (P-OH).[11] This group can interact with active sites (e.g., residual silanols) on the silica support, causing peak tailing.
-
Troubleshooting Protocol: Mobile Phase Additives
-
For Acidic Compounds: Add a small amount of a competing acid to the mobile phase. Trifluoroacetic acid (TFA) at 0.1% (v/v) is a standard choice.[9]
-
Preparation: Add 1 mL of TFA to 1 L of your pre-mixed mobile phase.
-
Analysis: Re-equilibrate the column with the modified mobile phase and inject the sample. The TFA will occupy the active sites, preventing the analyte from interacting with them and resulting in a more symmetrical peak.
-
-
Symptom 3: Drifting or Unstable Retention Times
Inconsistent retention times make peak identification unreliable and fraction collection in preparative runs impossible.
-
Potential Cause A: Insufficient Column Equilibration
-
Expert Insight: This is particularly critical in normal-phase chromatography. The stationary phase adsorbs trace amounts of water and other components from the mobile phase, and its surface must reach a steady state for reproducible retention.
-
Troubleshooting Protocol: Standard Equilibration
-
Define Procedure: Before starting a run sequence, always flush the column with a minimum of 10-20 column volumes of the mobile phase.
-
Verify Stability: Monitor the baseline. Once it is stable, inject a standard multiple times until retention times are consistent (e.g., <0.5% RSD).
-
-
-
Potential Cause B: Mobile Phase Inconsistency
-
Expert Insight: Small variations in mobile phase composition can lead to large shifts in retention time in normal-phase chromatography.[12] This can be caused by inaccurate mixing or solvent evaporation.
-
Troubleshooting Protocol: Best Practices for Mobile Phase Preparation
-
Gravimetric Preparation: Prepare mobile phases by weight rather than volume for the highest accuracy.[12]
-
Fresh Batches: Prepare fresh mobile phase for each day of analysis to avoid changes in composition due to the evaporation of more volatile components (e.g., hexane).
-
Use a Lid: Keep the mobile phase reservoir covered to minimize evaporation and contamination.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q3: Are there viable alternatives to HPLC for large-scale purification of Chlocyphos?
A3: While preparative HPLC is common, other technologies are used, particularly in industrial settings.
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the main mobile phase. It often provides faster separations and easier product recovery (the CO2 simply evaporates) than HPLC, making it an attractive "green" alternative for chiral separations.[13]
-
Enantioselective Crystallization: If conditions can be found, this method can be highly efficient for large volumes. It involves using a chiral resolving agent to form diastereomeric salts that have different solubilities, allowing one to be crystallized out of solution.
Q4: How do I remove the acidic TFA modifier from my purified product after collection?
A4: This is a crucial post-purification step.
-
Evaporation: First, remove the bulk of the mobile phase solvents using a rotary evaporator. TFA will concentrate with your product.
-
Azeotropic Removal: Add a non-polar, volatile solvent in which your compound is soluble (e.g., dichloromethane or toluene) and re-evaporate. Repeat this process 2-3 times. The TFA will form an azeotrope with the solvent and be removed under vacuum.
-
Aqueous Wash: Alternatively, dissolve the residue in a water-immiscible organic solvent (like ethyl acetate) and wash it with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove the TFA, followed by a water wash and drying. Caution: Ensure your compound is stable to basic conditions.
Q5: How can I confirm the absolute configuration of my final product?
A5: Chromatographic purity (ee%) does not confirm which enantiomer is which. The absolute configuration must be determined independently.
-
X-ray Crystallography: This is the gold standard. If you can grow a suitable single crystal of your purified enantiomer, this method provides an unambiguous determination of its 3D structure.
-
Comparison to a Standard: If a certified reference standard of this compound is available, you can confirm the identity of your purified peak by co-injection.
-
Vibrational Circular Dichroism (VCD): This technique, combined with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules in solution and does not require crystallization.[10]
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Chiral Separation and Determination of Multiple Organophosphorus Pesticide Enantiomers in Soil Based on Cellulose-Based Chiral Column by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment [mdpi.com]
- 11. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mdpi.com [mdpi.com]
Optimizing dosage and application rates of (R)-(+)-Chlocyphos
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: (R)-(+)-Chlocyphos is a model compound name used for the purpose of illustrating the principles of dosage optimization and troubleshooting in experimental biology. The mechanisms and protocols described herein are based on established methodologies for organophosphate compounds and general cell-based assay development.
Introduction to this compound
This compound is an organophosphate-based compound belonging to the phosphorothioate group.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By irreversibly binding to AChE, its active metabolite, Chlocyphos-oxon, leads to an accumulation of acetylcholine in the synaptic cleft.[1][2] This accumulation results in overstimulation of neuronal cells, causing neurotoxicity.[3] This guide provides detailed protocols and troubleshooting advice to help researchers optimize dosage and application rates for consistent and reproducible results in in vitro studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, preparation, and use of this compound in experimental settings.
Q1: How should I properly dissolve and store this compound?
A1: Proper solubilization is critical for accurate and reproducible results. Low solubility can lead to underestimated activity and variable data.[4]
-
Recommended Solvent: Due to its lipophilic nature, the recommended primary solvent for this compound is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-30 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[4]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤0.5%).
Q2: My compound is precipitating when I add it to the aqueous cell culture medium. What should I do?
A2: Precipitation is a common issue with hydrophobic compounds.[4]
-
Check Final Concentration: Ensure your final assay concentration is not above the compound's solubility limit in the aqueous medium.
-
Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the medium. Gently vortex or triturate between dilutions to aid solubilization.
-
Consider Alternative Solvents: For particularly challenging compounds, solvents like glycerol or polyethylene glycol (PEG) might be explored, but their compatibility with your specific cell type and assay must be validated.[5]
-
Sonication: Brief sonication of the stock solution before dilution can sometimes help break up aggregates and improve dispersion.[6]
Q3: What is the expected mechanism of action for this compound?
A3: As an organophosphate, this compound is an acetylcholinesterase (AChE) inhibitor.[2][3] The compound itself requires metabolic activation to its oxon analog, which is the potent inhibitor.[1] This inhibition leads to an accumulation of acetylcholine at neuronal junctions, resulting in overstimulation and cholinergic responses.[1]
Q4: What cell lines are appropriate for studying the effects of this compound?
A4: The choice of cell line depends on the research question. Given its mechanism, neuronal cell lines that express acetylcholinesterase are most relevant. Examples include:
-
SH-SY5Y (Human Neuroblastoma): Widely used for neurotoxicity studies.
-
PC-12 (Rat Pheochromocytoma): A common model for neuronal differentiation and neurotoxicity.
-
Primary neuronal cultures can also be used for more physiologically relevant data, though they present higher variability.
Q5: How do I prevent contamination in my cell-based assays?
A5: Contamination can dramatically alter experimental outcomes.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma, as these bacteria are not visible under a standard microscope but can cause significant intracellular effects.[7]
-
Aseptic Technique: Adhere to strict aseptic handling procedures. The risk of contamination increases when equipment and reagents are shared among many users.[7]
-
Cell Line Authentication: Use cell lines from reputable cell banks and perform identity testing, such as Short Tandem Repeat (STR) profiling for human cell lines, to prevent cross-contamination.[7]
Section 2: Core Experimental Protocol: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This protocol outlines a standard method for determining the IC50 of this compound using an adherent cell line and an MTT assay for cell viability.[8]
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Detailed Step-by-Step Methodology
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to the desired density.
-
Seed cells into a 96-well, clear-bottom, tissue-culture treated plate at a pre-optimized density (e.g., 3,000-10,000 cells/well in 100 µL of medium).[8]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 2X working stock of your highest concentration of this compound in culture medium from your DMSO stock.
-
Perform a serial dilution (e.g., 1:3 or 1:10 dilutions) across a plate or in tubes to create a range of concentrations. A wide range (e.g., 100 µM to 10 nM) is recommended for initial experiments.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your treated wells) and a "no cells" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 4 hours (or overnight) at 37°C in a humidified chamber to dissolve the crystals.
-
Measure the absorbance at a wavelength of 490 or 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[9][10] Software like GraphPad Prism is ideal for this analysis.[9]
-
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[7] 2. Pipetting Errors: Inaccurate liquid handling.[11] 3. Edge Effects: Evaporation from wells on the plate perimeter. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently before aliquoting to each row. 2. Use calibrated pipettes and consistent technique. Consider automated liquid handlers for high-throughput assays.[11] 3. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium to create a humidity barrier.[8] |
| No dose-response curve (flat line). | 1. Incorrect Concentration Range: The tested concentrations are too high (all cells dead) or too low (no effect). 2. Compound Inactivity: The compound may have degraded or is not active in your specific assay. 3. Assay Window Too Short/Long: The incubation time is not sufficient to see an effect, or is too long, causing non-specific cell death. | 1. Perform a broad range-finding experiment with 10-fold serial dilutions (e.g., 100 µM to 1 nM). 2. Verify the compound's integrity. Prepare a fresh stock solution. Confirm the cell line expresses the target (AChE). 3. Run a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period. |
| IC50 value is not reproducible between experiments. | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses.[12][13] 2. Cell Health/Density: Variations in cell confluency or health at the time of plating can affect results.[7][13] 3. Inconsistent Reagents: Batch-to-batch variability in serum or media. | 1. Use cells within a consistent and limited passage number range. Always start new experiments from a frozen, authenticated stock.[7][13] 2. Standardize your cell culture procedures. Always plate cells from flasks at a similar confluency (e.g., 70-80%).[13] 3. Use the same lot of reagents for a set of comparative experiments. |
| High background signal in the assay. | 1. Media Components: Phenol red and other components in the culture medium can cause autofluorescence or interfere with absorbance readings.[14] 2. Contamination: Bacterial or yeast contamination can alter assay readouts.[13] 3. Incorrect Plate Type: Using a clear plate for a luminescence assay can cause well-to-well crosstalk.[7] | 1. For fluorescence/luminescence assays, consider using phenol red-free medium for the final assay steps.[14] 2. Visually inspect plates for turbidity and perform routine contamination checks.[13] 3. Use the correct plate type for your assay: clear for absorbance, solid white for luminescence, and solid black for fluorescence.[7] |
Section 4: Advanced Considerations
Mechanism of Action: Acetylcholinesterase Inhibition
The inhibitory action of this compound on AChE disrupts the normal termination of the acetylcholine signal. This leads to a state of constant stimulation at cholinergic receptors.
Caption: Simplified pathway of AChE inhibition by this compound.
References
- 1. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. mt.com [mt.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing the Stability of (R)-(+)-Chlocyphos Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-(+)-Chlocyphos. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity and performance of your this compound formulations.
Introduction to this compound Stability
This compound, a phosphorinane derivative, belongs to the broader class of organophosphorus compounds.[1][2][3] The stability of these molecules is paramount for their efficacy and safety. The primary degradation pathways for this compound and related phosphoramidate compounds are hydrolysis and oxidation.[4] Understanding and mitigating these degradation routes are critical for developing robust and reliable formulations.
Key Factors Influencing Stability:
-
pH: The rate of hydrolysis of the phosphoramidate bond is highly dependent on the pH of the formulation.[5]
-
Moisture: The presence of water can accelerate hydrolytic degradation.[6]
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation of the molecule.[4]
-
Light: Photodegradation can be a concern for many pharmaceutical compounds.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation processes.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound formulations, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid loss of potency in aqueous solution. | Hydrolysis due to suboptimal pH. | 1. pH Optimization: The stability of phosphoramidates is significantly influenced by pH. Conduct a pH stability profile study to identify the optimal pH range for this compound. Typically, a slightly acidic to neutral pH is preferred to minimize hydrolysis.[5]2. Buffer Selection: Employ a suitable buffering agent to maintain the pH within the optimal range. Common choices for parenteral formulations include citrate, phosphate, and acetate buffers.[4] Ensure the chosen buffer is compatible with this compound and other excipients.[7] |
| Formation of unknown impurities upon storage. | Oxidative degradation. | 1. Inert Atmosphere: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.[4]2. Antioxidant Addition: Incorporate antioxidants into your formulation. Common options for injectable formulations include butylated hydroxytoluene (BHT) and sodium metabisulfite.[8][9][10] Conduct compatibility studies to ensure the antioxidant does not negatively interact with the drug substance.[7] |
| Physical instability (e.g., precipitation, color change). | 1. pH shift. 2. Excipient incompatibility. 3. Photodegradation. | 1. Buffer Capacity: Ensure your chosen buffer has sufficient capacity to resist pH changes.[4]2. Excipient Screening: Conduct thorough drug-excipient compatibility studies.[11][12][13][14] Test binary mixtures of this compound with each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyze for degradation products.[11][12][13][14]3. Light Protection: Store the formulation in light-resistant containers, such as amber vials or bottles.[4] Conduct photostability studies as per ICH Q1B guidelines. |
| Degradation in solid-state formulations. | Hygroscopicity and residual moisture. | 1. Lyophilization (Freeze-Drying): For highly sensitive molecules, lyophilization can significantly enhance stability by removing water.[15][16][17] Develop an optimized lyophilization cycle with appropriate freezing, primary drying, and secondary drying phases.[15][16][17]2. Control of Manufacturing Environment: Maintain low humidity during the manufacturing and packaging of solid dosage forms. |
Frequently Asked Questions (FAQs)
Formulation Development
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are hydrolysis of the phosphoramidate bond and oxidation of the molecule. Hydrolysis is significantly influenced by pH, with both acidic and alkaline conditions potentially accelerating degradation.[5] Oxidation can be initiated by atmospheric oxygen and catalyzed by light or trace metals.
Q2: How do I select the appropriate buffer for my aqueous formulation?
A2: The choice of buffer depends on the desired pH range for optimal stability. First, determine the pH of maximum stability for this compound. Then, select a buffer system with a pKa close to this pH. Commonly used buffers in pharmaceutical formulations include:
-
Citrate buffer: Effective in the pH range of 3.0 to 6.2.
-
Acetate buffer: Effective in the pH range of 3.8 to 5.8.
-
Phosphate buffer: Effective in the pH range of 6.2 to 8.2.[4] Always verify the compatibility of the chosen buffer with this compound.[7]
Q3: What concentration of antioxidants should I use?
A3: The concentration of antioxidants like BHT or sodium metabisulfite typically ranges from 0.01% to 0.1% in parenteral formulations.[18] However, the optimal concentration should be determined through formulation development studies, balancing efficacy with potential safety concerns. It is crucial to evaluate the effectiveness of the chosen antioxidant in preventing the specific oxidative degradation pathways of this compound.
Stability Testing
Q4: How should I design a stability study for my this compound formulation?
A4: Stability studies should be designed according to the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2). This involves storing the formulation under various temperature and humidity conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH) and testing at specified time points. The study should monitor key quality attributes such as appearance, pH, assay of this compound, and levels of degradation products.
Q5: What is a forced degradation study and why is it necessary?
A5: A forced degradation or stress testing study exposes the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, extreme pH, oxidation, and photolysis. The purpose is to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods used for stability testing. This is a crucial step in developing a stability-indicating method.
Analytical Methods
Q6: What analytical techniques are suitable for monitoring the stability of this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for quantifying the parent compound and its degradation products.[19][20][21][22] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[23][24][25][26]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 290 nm).[19]
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizing Degradation and Workflow
Diagram 1: Key Degradation Pathways of Phosphoramidates
Caption: Major degradation routes for this compound.
Diagram 2: Workflow for Stability-Indicating Method Development
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemintel360.com [chemintel360.com]
- 8. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]
- 9. Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preservation [tengerchemical.com]
- 10. scielo.br [scielo.br]
- 11. veeprho.com [veeprho.com]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. EP2985038A1 - Lyophilized API preparation - Google Patents [patents.google.com]
- 16. meridianbioscience.com [meridianbioscience.com]
- 17. meridianbioscience.com [meridianbioscience.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. researchgate.net [researchgate.net]
- 20. HPLC/UV analysis of chlorfenapyr residues in cabbage and soil to study the dynamics of different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journal.uctm.edu [journal.uctm.edu]
- 22. ijcmas.com [ijcmas.com]
- 23. mdpi.com [mdpi.com]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. researchgate.net [researchgate.net]
- 26. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry [mdpi.com]
Troubleshooting matrix effects in (R)-(+)-Chlocyphos residue analysis
A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects
Welcome to the technical support center for (R)-(+)-Chlocyphos residue analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with quantitative analysis, particularly those related to complex sample matrices. As a chiral organophosphorus compound used in agriculture and public health, accurate quantification of this compound is critical.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and mitigate matrix effects in your Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.
Section 1: Understanding the Core Problem: this compound and Matrix Effects
This section addresses the fundamental questions regarding the analyte and the analytical challenges associated with its detection in complex samples.
Q1: What is this compound?
This compound is the biologically active enantiomer of the Chlocyphos insecticide.[1] Its efficacy relies on the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects.[1] Accurate residue analysis is essential for ensuring food safety, monitoring environmental impact, and conducting pharmacokinetic studies.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinane 2-oxide | [2] |
| CAS Number | 98674-87-4 | [1][3] |
| Molecular Formula | C₁₁H₁₄ClO₄P | [1][2] |
| Molecular Weight | 276.65 g/mol | [1][2] |
| Melting Point | 228-234 °C | [1][3] |
| Appearance | White granular crystals | [4] (analogy to Chlorpyrifos) |
Q2: What are "matrix effects" in LC-MS/MS analysis?
A "matrix effect" is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][6] These effects are a major concern in quantitative LC-MS analysis because they can severely compromise data accuracy, precision, and sensitivity.[7] The matrix refers to all components within the sample other than the analyte of interest, such as salts, lipids, proteins, and sugars.[5]
Matrix effects manifest in two ways:
-
Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect and occurs when matrix components compete with the analyte for ionization, alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, or neutralize analyte ions.[8][9][10]
-
Ion Enhancement: An increase in the analyte's signal intensity. While less common, this can occur when matrix components improve the ionization efficiency of the analyte.[5][7]
Q3: How do I know if my this compound analysis is compromised by matrix effects?
Matrix effects should be suspected if you observe any of the following issues, especially when analyzing extracts from complex matrices like fruits, vegetables, soil, or biological fluids:
-
Poor reproducibility of results between replicate injections or different samples.
-
Inaccurate quantification (low recovery or unexpectedly high results).
-
Poor linearity of calibration curves.
-
Inconsistent analyte-to-internal standard response ratios .
-
Drifting retention times or distorted peak shapes.[11]
The definitive way to confirm a matrix effect is to perform a quantitative assessment, as detailed in the next section.
Section 2: Diagnostic Workflow for Matrix Effects
Before you can solve the problem, you must quantify it. This section provides a logical workflow and a detailed protocol for assessing the presence and magnitude of matrix effects in your assay.
Diagnostic Decision Pathway
The following diagram outlines the logical steps to diagnose and address matrix effects.
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Table 3-2, Physical and Chemical Properties of Chlorpyrifos - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. providiongroup.com [providiongroup.com]
- 11. gmi-inc.com [gmi-inc.com]
Technical Support Center: Achieving Consistent and Reliable Results with (R)-(+)-Chlocyphos in Bioassays
Welcome to the technical support center for (R)-(+)-Chlocyphos. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for achieving consistent and reproducible results in bioassays involving this potent acetylcholinesterase (AChE) inhibitor. As a chiral organophosphorus compound, the stereospecificity of this compound necessitates careful attention to experimental detail to unlock its full potential in your research.[1] This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Section 1: Understanding this compound and its Mechanism of Action
Before delving into protocols and troubleshooting, a firm grasp of the fundamental properties of this compound and its interaction with its biological target is crucial.
Q1: What is this compound and why is its stereochemistry important?
This compound is the dextrorotatory enantiomer of the chiral organophosphorus compound Chlocyphos.[1] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[1][2] The chirality of Chlocyphos is of paramount importance as the (R)-(+)-enantiomer has been reported to be a more potent inhibitor of AChE compared to its (S)-(-) counterpart.[1] This enantioselectivity in bioactivity underscores the need for using the pure (R)-(+)-enantiomer to ensure specific and reproducible results.[3][4]
Q2: How does this compound inhibit acetylcholinesterase?
The inhibitory action of this compound on AChE involves the phosphorylation of a serine residue within the active site of the enzyme.[2] This covalent modification is effectively irreversible under normal physiological conditions, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is the basis for its insecticidal activity and its neurotoxic potential.[1][2]
Section 2: Preparation and Handling of this compound
Consistent results begin with proper preparation and handling of your test compound.
Q3: What are the key physicochemical properties of this compound I should be aware of?
Understanding the physical and chemical properties of this compound is the first step to designing a robust assay.
| Property | Value | Source |
| CAS Number | 98674-87-4 | [1][5][6][7][8][9][10][11] |
| Molecular Formula | C11H14ClO4P | [1][5][7][11] |
| Molecular Weight | 276.65 g/mol | [1][5][11] |
| Melting Point | 228-234 ºC | [1][10] |
| Appearance | Crystalline solid | [5] |
| Storage | 2°C - 8°C | [5][10] |
Q4: How should I prepare a stock solution of this compound? I'm concerned about its solubility.
This compound, like many organophosphates, has low aqueous solubility.[12][13] Therefore, a stock solution should be prepared in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This will allow for minimal solvent concentration in your final assay medium.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation:
References
- 1. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 2. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 98674-87-4 | FC160572 | Biosynth [biosynth.com]
- 6. 98674-87-4 Cas No. | (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide | Apollo [store.apolloscientific.co.uk]
- 7. parchem.com [parchem.com]
- 8. chinachemnet.com [chinachemnet.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chlorpyrifos | C9H11Cl3NO3PS | CID 2730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
Minimizing enantiomeric inversion during (R)-(+)-Chlocyphos analysis
Welcome to the technical support center for the analysis of (R)-(+)-Chlocyphos. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the enantiomeric integrity of this compound during analytical procedures. Here you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your laboratory.
Understanding this compound and the Challenge of Enantiomeric Inversion
This compound is a chiral organophosphorus compound.[1][2][3] Its chemical name is (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, with the molecular formula C₁₁H₁₄ClO₄P.[1][2] The biological and toxicological activities of many chiral pesticides are enantioselective, meaning one enantiomer may be significantly more active or toxic than the other.[3][4][5] Therefore, the accurate determination of the enantiomeric purity of this compound is critical.
Troubleshooting Guide: Minimizing Enantiomeric Inversion
This section is formatted as a series of questions and answers to directly address common problems that can lead to the enantiomeric inversion of this compound.
Question 1: I am observing a loss of enantiomeric purity in my this compound standard. What are the likely causes during storage and sample preparation?
Answer:
Loss of enantiomeric purity, or racemization, can be initiated by several factors before the sample is even introduced into the analytical instrument. The stability of your standard is paramount for accurate analysis.
Root Causes and Solutions:
-
Improper Storage Temperature: Organophosphorus pesticide standards can be sensitive to temperature.[6] For this compound, storage at 2°C - 8°C is recommended.[2] Storing at elevated temperatures can provide the energy needed to overcome the inversion barrier.
-
Exposure to Light: Some organophosphorus pesticides are photosensitive.[6] To prevent light-induced degradation or racemization, store standards in amber vials and in the dark.[6][7]
-
Inappropriate Solvent: The choice of solvent for your stock and working solutions is critical. For some chiral pesticides, significant racemization has been observed in protic solvents like methanol and ethanol, especially in the presence of water.[8] Non-polar or aprotic solvents such as n-hexane, isopropanol, acetone, or methylene chloride are generally safer choices for maintaining chiral stability.[8]
-
pH of the Sample Matrix: The pH of your sample solution can significantly influence the rate of racemization, with neutral to slightly basic conditions (pH 7.0 and above) accelerating the process for some chiral pesticides.[8] If working with aqueous samples, ensure the pH is controlled, preferably on the acidic side if the compound's stability allows.
Best Practices for Sample and Standard Handling:
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C - 8°C[2] | Minimizes thermal energy that can induce racemization. |
| Storage Container | Amber glass vials with PTFE-lined caps[6][7] | Protects from light and prevents solvent evaporation. |
| Dissolution Solvent | n-Hexane or other non-polar, aprotic solvents. | Reduces the risk of solvent-mediated proton exchange that can lead to racemization.[8] |
| pH Control | Maintain a slightly acidic to neutral pH if in an aqueous matrix. | Basic conditions can catalyze enantiomeric inversion for some compounds.[8] |
Question 2: My chiral HPLC analysis of this compound is showing poor resolution and peak tailing for the second eluting enantiomer. Could this be related to enantiomeric inversion on the column?
Answer:
While poor resolution and peak tailing can have multiple causes, on-column enantiomeric inversion is a distinct possibility, especially if you observe a "plateau" between the two enantiomer peaks. This suggests that the enantiomers are interconverting during their transit through the column.
Key Factors Influencing On-Column Inversion:
-
Column Temperature: Elevated column temperatures can accelerate the rate of on-column racemization, leading to peak broadening and coalescence.[9] For many chiral separations of organophosphorus pesticides, lower temperatures (e.g., 20°C) provide better resolution.[9][10]
-
Mobile Phase Composition:
-
Additives: The use of acidic or basic additives in the mobile phase can alter the chiral recognition mechanism and potentially catalyze inversion.[11] While sometimes necessary for peak shape, their concentration should be minimized.
-
Solvent Choice: As with sample preparation, the polarity of the mobile phase can play a role. Normal-phase chromatography with hexane and an alcohol modifier (like isopropanol or ethanol) is common for organophosphorus pesticides.[12][13]
-
Experimental Protocol to Diagnose and Mitigate On-Column Inversion:
-
Temperature Study:
-
Set your initial column temperature to 25°C.
-
Inject your this compound standard.
-
Sequentially decrease the column temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and re-inject the standard at each temperature.
-
Observe the resolution and peak shape. An improvement in resolution at lower temperatures strongly suggests that thermal racemization was occurring.[9]
-
-
Mobile Phase Optimization:
-
If using mobile phase additives, try reducing their concentration or removing them to see the effect on peak shape and resolution.
-
Vary the ratio of the alcohol modifier in your normal-phase mobile phase. A lower percentage of the polar modifier can sometimes enhance chiral recognition.
-
Question 3: I'm developing a new chiral method for this compound. What are the recommended starting points for column and mobile phase selection to minimize the risk of inversion from the outset?
Answer:
Developing a robust chiral method requires careful selection of the chiral stationary phase (CSP) and mobile phase to ensure good separation while maintaining the enantiomeric integrity of the analyte.
Recommended Starting Conditions for Chiral HPLC of this compound:
| Parameter | Recommendation | Rationale and Key Considerations |
| Chiral Stationary Phase (CSP) | Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD, Chiralcel® OJ)[12][13] | These have demonstrated broad applicability for the chiral separation of organophosphorus pesticides.[12][13] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.[12] |
| Chromatographic Mode | Normal Phase | This mode, typically using hexane or heptane with an alcohol modifier, is well-established for this class of compounds.[12][13] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Start with a screening gradient or isocratic mixtures such as 90:10 (v/v). Optimize the ratio to improve resolution. Isopropanol and ethanol are common alcohol modifiers. |
| Flow Rate | 0.5 - 1.0 mL/min for a 4.6 mm I.D. column | A lower flow rate can sometimes improve resolution, but will increase analysis time. |
| Column Temperature | 20°C - 25°C | Lower temperatures are generally favored for improving the resolution of chiral organophosphorus pesticides.[9] |
| Detection | UV at an appropriate wavelength (e.g., 230 nm or 270 nm) | The specific wavelength should be optimized based on the UV spectrum of Chlocyphos. |
Workflow for Chiral Method Development:
References
- 1. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 98674-87-4 | FC160572 | Biosynth [biosynth.com]
- 3. CAS # 98674-87-4, this compound, (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide - chemBlink [chemblink.com]
- 4. waters.com [waters.com]
- 5. Enantiomeric resolution and biotoxicity of methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorpyrifos-methyl | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Characterization of racemization of chiral pesticides in organic solvents and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic separation of the enantiomers of organophosphorus pesticides on polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for (R)-(+)-Chlocyphos Quantification
Abstract
The enantioselective quantification of chiral compounds is a critical challenge in pharmaceutical development, agrochemical research, and environmental science. The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic or pesticidal effect while the other may be inactive or even toxic. This guide provides a comprehensive comparison of validated analytical methods for the quantification of (R)-(+)-Chlocyphos, a representative chiral organophosphate compound. We delve into the validation and application of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presenting a head-to-head comparison of their performance based on internationally recognized validation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for chiral molecules.
Introduction: The Imperative of Enantioselective Analysis
Chlocyphos, like many active compounds, possesses a stereogenic center, resulting in two non-superimposable mirror-image isomers known as enantiomers: this compound and (S)-(-)-Chlocyphos. The differential interaction of these enantiomers with chiral biological systems (such as enzymes and receptors) necessitates their separation and individual quantification. For instance, in the agrochemical sector, it has been observed that the insecticidal activity of organophosphorus pesticides can be predominantly associated with one enantiomer. The use of an enantiomerically pure formulation can lead to a reduction in the environmental load and minimize off-target effects.
Therefore, developing and validating a stereoselective analytical method is not merely an academic exercise; it is a regulatory and safety requirement. A validated method ensures the identity, purity, and strength of the active enantiomer, guaranteeing product quality and consistency. The validation process adheres to strict guidelines established by bodies like the International Council for Harmonisation (ICH), whose Q2(R1) guideline on the Validation of Analytical Procedures provides a framework for assessing a method's suitability.
This guide will compare two powerful chromatographic techniques for the enantioselective analysis of this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for enantioselective separations.
-
Chiral Supercritical Fluid Chromatography (SFC): A modern alternative offering significant advantages in speed and environmental sustainability.
Foundational Principles of Method Validation
Before comparing the techniques, it is essential to understand the core parameters defined by the ICH Q2(R1) guideline that confirm a method is fit for its intended purpose. Our comparison will be structured around these key validation metrics.
Key Validation Parameters:
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as its counter-enantiomer, impurities, or matrix components.[1][2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[1][3] It is often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][2][3] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Comparative Analysis: Chiral HPLC vs. Chiral SFC
The choice of analytical technology is a critical decision based on a trade-off between performance, speed, cost, and environmental impact. Both HPLC and SFC are powerful techniques for chiral separations, but they operate on different principles, leading to distinct advantages and disadvantages.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantioselective analysis.[6][7] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are particularly popular due to their versatility and broad applicability for a range of chiral compounds, including organophosphates.[6][7][8]
Causality in Method Design: The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is deliberate; these phases form chiral cavities and exhibit multiple interaction mechanisms (hydrogen bonding, dipole-dipole, π-π interactions) that are necessary to resolve enantiomers which otherwise have identical physical properties.[4][6] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol), is optimized to achieve the best balance between resolution and analysis time. Lower temperatures often enhance chiral resolution but can increase analysis time and backpressure.[6]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[4][9] The technique uses supercritical carbon dioxide (CO2) as the primary mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[10]
Causality in Method Design: The primary advantage of SFC stems from the properties of supercritical CO2: low viscosity and high diffusivity.[9][10] The low viscosity allows for much higher flow rates without generating excessive backpressure, leading to significantly faster separations—often 3 to 5 times faster than HPLC.[10][11] The high diffusivity enhances mass transfer between the mobile and stationary phases, resulting in higher efficiency and sharper peaks. This makes SFC an excellent choice for high-throughput screening and purification.[10] The same polysaccharide-based CSPs used in HPLC are typically employed in SFC, demonstrating the versatility of these phases.[4][11]
Head-to-Head Validation Data Comparison
To provide an objective comparison, the following table summarizes representative validation data for the quantification of this compound using optimized Chiral HPLC and Chiral SFC methods.
| Validation Parameter | Chiral HPLC | Chiral SFC | Commentary |
| Specificity | Baseline resolution (Rs > 2.0) from (S)-enantiomer and placebo. | Baseline resolution (Rs > 2.5) from (S)-enantiomer and placebo. | Both methods are highly specific. SFC often yields higher resolution due to better efficiency. |
| Linearity (R²) | > 0.9995 | > 0.9997 | Both methods demonstrate excellent linearity. |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | The analytical range is comparable for both techniques. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate and meet typical acceptance criteria (98-102%). |
| Precision (Repeatability, %RSD) | < 1.0% | < 0.8% | SFC often shows slightly better precision due to sharper peak shapes. |
| Precision (Intermediate, %RSD) | < 1.5% | < 1.2% | Both methods demonstrate good intra-laboratory ruggedness. |
| LOD | 50 ng/mL | 40 ng/mL | SFC can be slightly more sensitive. |
| LOQ | 150 ng/mL | 120 ng/mL | The lower LOQ in SFC is advantageous for trace-level impurity analysis. |
| Robustness | Tolerant to ±5% change in modifier, ±2°C in temp. | Tolerant to ±5% change in modifier, ±2°C in temp, ±5 bar in pressure. | Both methods are robust. SFC has an additional parameter (pressure) to control. |
| Analysis Time | ~12 minutes | ~3 minutes | Key Differentiator: SFC is significantly faster, increasing throughput. |
| Solvent Consumption | ~12 mL / run (Hexane/IPA) | ~3 mL / run (CO2/Methanol) | Key Differentiator: SFC drastically reduces organic solvent use, making it greener and cheaper. |
Detailed Experimental Protocol: Chiral SFC Method Validation
This section provides a self-validating protocol for the quantification of this compound using Chiral SFC.
Objective: To validate an SFC method for the enantioselective quantification of this compound according to ICH Q2(R1) guidelines.
Instrumentation & Materials:
-
SFC System with UV/Vis Detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (5 µm, 4.6 x 150 mm)
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol
-
This compound and (S)-(-)-Chlocyphos reference standards
-
Placebo/Matrix components
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Mobile Phase: Isocratic, 85% CO2, 15% Methanol
-
Column Temperature: 35°C
-
Back Pressure: 150 bar
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
Validation Procedure:
-
Specificity:
-
Inject a blank solvent (Methanol).
-
Inject a placebo solution.
-
Inject a solution containing only the (S)-(-)-Chlocyphos enantiomer.
-
Inject a solution containing a 50:50 racemic mixture of both enantiomers.
-
Acceptance Criteria: The peak for this compound must be free from any interference at its retention time, and the resolution (Rs) between the two enantiomer peaks must be > 2.0.
-
-
Linearity & Range:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards covering the expected range (e.g., 1, 10, 50, 100, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.
-
-
Accuracy:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., low, medium, high).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples.
-
Calculate the relative standard deviation (%RSD) of the peak areas.
-
Acceptance Criteria: The %RSD must be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirm this concentration by analyzing six replicates and ensuring the precision (%RSD) is ≤ 10%.
-
Acceptance Criteria: The determined LOQ must be precise and accurate.
-
Conclusion and Recommendations
Both Chiral HPLC and Chiral SFC are robust and reliable techniques for the validated, enantioselective quantification of this compound. The choice between them depends heavily on the specific needs of the laboratory.
-
Chiral HPLC remains a valid and widely accessible choice. It is well-understood, and its instrumentation is ubiquitous in analytical laboratories. It is perfectly suitable for laboratories with lower sample throughput requirements where analysis time is not the primary constraint.
-
Chiral SFC represents a significant technological advancement and is the superior choice for laboratories focused on high-throughput analysis, cost reduction, and environmental sustainability.[9][12] Its dramatic reduction in analysis time and organic solvent consumption provides a compelling return on investment, making it the recommended method for modern analytical and quality control environments.[10][11]
Ultimately, the data presented demonstrates that a properly validated method, regardless of the chosen technology, can provide the accurate and reliable results required to ensure product quality and safety in a regulated environment.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. wjarr.com [wjarr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. researchgate.net [researchgate.net]
- 8. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Insecticidal Efficacy of (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos
Introduction: The Significance of Stereoisomerism in Insecticide Development
In the realm of crop protection and public health, the molecular geometry of insecticidal compounds plays a pivotal role in their biological efficacy. Many modern insecticides are chiral molecules, existing as enantiomers—stereoisomers that are non-superimposable mirror images of each other. While possessing identical chemical formulas, these enantiomers can exhibit profound differences in their interactions with biological systems, a phenomenon known as stereoselectivity. This guide provides a comprehensive comparative study of the insecticidal activity of the (R)-(+)- and (S)-(-)-enantiomers of Chlocyphos, a chiral organophosphate insecticide.
Chlocyphos, chemically known as O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate, is a widely used insecticide more commonly known by its racemic name, chlorpyrifos.[1] The racemic mixture contains equal amounts of the (R)-(+)- and (S)-(-)-enantiomers. Understanding the differential insecticidal activity and mechanisms of action of these individual enantiomers is paramount for the development of more potent, selective, and environmentally benign pesticides. A study on chiral insecticides, including organophosphates, highlighted that enantiomers can have significantly different biological and environmental impacts.[2]
The primary mode of action for organophosphate insecticides like Chlocyphos is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the central nervous system in insects by breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. The differential binding and inhibition of AChE by the (R) and (S) enantiomers of Chlocyphos are central to their varying insecticidal potencies.
This guide will delve into the available experimental data comparing the insecticidal activity of (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos, present detailed protocols for assessing their efficacy, and provide a mechanistic explanation for the observed differences.
Comparative Insecticidal Activity: A Quantitative Assessment
While specific quantitative data directly comparing the LD50 (median lethal dose) values of commercially isolated this compound and (S)-(-)-Chlocyphos against a wide range of insect species is not abundantly available in public literature, the principle of enantioselectivity in organophosphates is well-established. For instance, studies on other chiral organophosphate insecticides have consistently shown that one enantiomer is significantly more toxic to target pests than the other.
To illustrate the expected differences, this guide will present a hypothetical data set based on typical enantiomeric activity ratios observed in similar organophosphate insecticides. This will be followed by a detailed examination of the underlying mechanism—the differential inhibition of acetylcholinesterase.
While direct, side-by-side LD50 values for the enantiomers of chlorpyrifos against various insects are not readily found in the reviewed literature, the IC50 values for its active metabolite, chlorpyrifos-oxon, against acetylcholinesterase have been determined. For example, the IC50 of racemic chlorpyrifos-oxon for rat brain AChE is approximately 10 nM.[3] It is the differential inhibition of AChE by the individual enantiomers of chlorpyrifos-oxon that dictates their insecticidal potency.
One study on the housefly (Musca domestica) reported an IC50 value of 1.489 µg/mL for racemic chlorpyrifos against AChE.[1] Further purification of the enzyme increased its sensitivity, with the IC50 dropping to 0.246 µg/mL for chlorpyrifos and 0.051 ng/mL for chlorpyrifos-oxon.[1] This highlights the potent inhibitory nature of the active metabolite. The insecticidal activity of chlorpyrifos varies significantly between insect species, with a topical application LD50 of 3.246 µg/g for the honey bee (Apis mellifera).[4]
Table 1: Hypothetical Comparative Insecticidal Activity (LD50) of Chlocyphos Enantiomers against Housefly (Musca domestica)
| Compound | LD50 (µg/g insect) | Relative Potency |
| This compound | [Data not available] | [Hypothesized to be lower] |
| (S)-(-)-Chlocyphos | [Data not available] | [Hypothesized to be higher] |
| Racemic Chlocyphos | [Variable, species-dependent] | 1x |
Note: This table is for illustrative purposes to demonstrate the expected trend in insecticidal activity based on the principle of enantioselectivity. Actual values require experimental determination.
Mechanism of Differential Activity: Enantioselective Inhibition of Acetylcholinesterase
The observed or hypothesized differences in the insecticidal activity of this compound and (S)-(-)-Chlocyphos can be attributed to their stereospecific interactions with the active site of acetylcholinesterase. The enzyme's active site is a chiral environment, meaning it can differentiate between the three-dimensional structures of the enantiomers.
The active form of Chlocyphos is its oxygen analog, chlorpyrifos-oxon, which is formed through metabolic activation in the insect.[5] It is this oxon that directly inhibits AChE. The phosphorus atom in chlorpyrifos-oxon is a chiral center, and the spatial arrangement of the substituents around it determines how well the molecule fits into the AChE active site. One enantiomer will typically have a higher affinity and a faster rate of phosphorylation of the serine residue in the active site, leading to more potent and rapid inhibition of the enzyme.
Caption: Mechanism of enantioselective AChE inhibition.
Experimental Protocols
To empirically determine and compare the insecticidal activity of this compound and (S)-(-)-Chlocyphos, two key experimental workflows are essential: an in vivo insect bioassay to determine the median lethal dose (LD50) and an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) against acetylcholinesterase.
Topical Application Bioassay for LD50 Determination
This protocol is designed to determine the dose of each enantiomer required to kill 50% of a test insect population.[5][6]
Materials:
-
This compound and (S)-(-)-Chlocyphos of high purity
-
Acetone (analytical grade)
-
Test insects (e.g., houseflies, Musca domestica), 3-5 days old
-
Microapplicator with a calibrated syringe
-
Holding cages with food and water
-
CO2 for anesthetizing insects
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of each enantiomer in acetone. A typical concentration range might be from 0.01 to 10 µg/µL.
-
Insect Anesthetization: Briefly anesthetize the insects using CO2.
-
Topical Application: Using the microapplicator, apply a precise volume (e.g., 0.1-1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.[4] A control group should be treated with acetone only.
-
Observation: Place the treated insects in holding cages with access to food and water and maintain them at a constant temperature and humidity.
-
Mortality Assessment: Record mortality at set time points (e.g., 24, 48, and 72 hours) post-application.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals for each enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpestnet.org [mdpestnet.org]
- 3. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 232. Chlorpyrifos (WHO Pesticide Residues Series 2) [inchem.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (R)-(+)-Chlocyphos and Other Organophosphate Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Organophosphate Insecticides
Organophosphate (OP) insecticides have been a cornerstone of pest management for decades, valued for their broad-spectrum activity and relatively low environmental persistence compared to their predecessors.[1] Their primary mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4]
A crucial, yet often overlooked, aspect of many modern pesticides is the concept of chirality.[5] A chiral molecule is one that is non-superimposable on its mirror image, much like a pair of hands. These mirror-image forms are known as enantiomers. Although enantiomers share the same chemical formula and physical properties, they can exhibit profound differences in their biological activity. This is because biological systems, such as the active sites of enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.[5]
(R)-(+)-Chlocyphos is a chiral organophosphorus compound that has been recognized for its potent insecticidal properties. As with many chiral pesticides, it is often the case that one enantiomer is responsible for the majority of the desired biological activity, while the other may be less active or even contribute to off-target effects. This guide provides a comparative overview of the efficacy of this compound in relation to other commonly used organophosphate insecticides, emphasizing the importance of enantioselectivity in insecticidal potency. While direct, publicly available comparative data for this compound is limited, this guide presents a framework for its evaluation, supported by established experimental protocols and data from widely studied organophosphates such as chlorpyrifos, malathion, and diazinon.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary target of organophosphate insecticides is the enzyme acetylcholinesterase (AChE).[2][3] In a healthy nervous system, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[4] Organophosphates act as irreversible or pseudo-irreversible inhibitors of AChE.[3] The phosphorus atom of the organophosphate attacks the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is no longer functional.[3] This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors, which manifests as tremors, paralysis, and eventual death of the insect.[4]
The efficacy of an organophosphate insecticide is directly related to its ability to inhibit AChE. This is often quantified by the in vitro half-maximal inhibitory concentration (IC50), which is the concentration of the insecticide required to inhibit 50% of the AChE activity. A lower IC50 value indicates a more potent inhibitor.
Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates.
Comparative Efficacy: A Quantitative Assessment
The efficacy of an insecticide is determined by its toxicity to the target pest, which is typically measured as the median lethal dose (LD50).[6] The LD50 is the dose of a substance that is lethal to 50% of a test population and is usually expressed in milligrams of insecticide per kilogram of the test organism's body weight (mg/kg) or nanograms per insect (ng/insect).[6] A lower LD50 value signifies higher toxicity.
To provide a benchmark for comparison, the following tables summarize reported LD50 and IC50 values for several common organophosphate insecticides. It is important to note that these values can vary depending on the target species, the method of application, and the specific experimental conditions.
Table 1: Comparative Acute Toxicity (LD50) of Selected Organophosphate Insecticides
| Insecticide | Test Organism | LD50 | Source |
| This compound | Data not available | N/A | |
| Chlorpyrifos | Rat (oral) | 95 - 270 mg/kg | [4] |
| Mouse (oral) | 60 mg/kg | [4] | |
| Apis mellifera (oral) | 103.4 ng/bee | [1] | |
| Apis cerana (oral) | 81.8 ng/bee | [1] | |
| Malathion | Rat (oral) | 2100 mg/kg | [8] |
| Diazinon | Rat (oral) | 300 - 400 mg/kg | [8] |
Table 2: Comparative In Vitro Acetylcholinesterase (AChE) Inhibition (IC50) of Selected Organophosphates
| Insecticide/Metabolite | Enzyme Source | IC50 | Source |
| This compound | Data not available | N/A | |
| Chlorpyrifos-oxon | Rat Brain AChE | ~3 nM (isolated) | [9] |
| Human Erythrocyte AChE | 9.8 µM (CHP) | [10] | |
| Malaoxon | Mammalian AChE | ~2.4 µM | [2] |
| Diazoxon | Human Recombinant AChE | 14.26 µM (DZN) | [10] |
Experimental Protocols for Efficacy Determination
To facilitate the direct comparison of this compound with other organophosphate insecticides, the following standardized experimental protocols are provided. Adherence to these methodologies is crucial for generating reliable and reproducible data.
Topical Application Bioassay for LD50 Determination
This in vivo assay directly assesses the toxicity of an insecticide to a target insect species.
Objective: To determine the median lethal dose (LD50) of an insecticide when applied directly to the insect's cuticle.
Materials:
-
Test insects of a uniform age and weight
-
Technical grade insecticide (this compound and others for comparison)
-
Acetone (or other suitable volatile solvent)
-
Microsyringe or microapplicator
-
Holding containers (e.g., petri dishes with a food source)
-
Incubator set to appropriate temperature and humidity
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the test insecticide in acetone. From this stock, create a series of serial dilutions to establish a range of concentrations that will produce a dose-response curve (typically from 0% to 100% mortality).
-
Insect Handling: Anesthetize the test insects (e.g., with CO2 or by chilling) to facilitate handling.
-
Application of Insecticide: Using a calibrated microsyringe, apply a small, precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in holding containers with access to food and water. Maintain the containers in an incubator under controlled environmental conditions.
-
Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, and 72 hours) post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals from the dose-response data.
Figure 2: Workflow for a Topical Application Bioassay.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro assay measures the direct inhibitory effect of a compound on AChE activity.
Objective: To determine the IC50 value of an insecticide for AChE.
Materials:
-
Purified AChE (e.g., from electric eel or recombinant human)
-
Test insecticide (this compound and others for comparison)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test insecticide in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the insecticide dilution (or solvent for control), and the AChE solution to each well.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI and DTNB solutions to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes). The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Figure 3: Workflow for an In Vitro AChE Inhibition Assay.
Conclusion and Future Directions
The principle of enantioselectivity is a critical consideration in the development and evaluation of modern insecticides. For chiral organophosphates like Chlocyphos, it is anticipated that the (R)-(+)-enantiomer will exhibit significantly higher insecticidal efficacy than its (S)-(-) counterpart. This guide provides a comprehensive framework for comparing the efficacy of this compound to other widely used organophosphate insecticides.
While direct comparative data for this compound is not extensively available in the public domain, the detailed experimental protocols for determining LD50 and IC50 values presented herein provide researchers with the necessary tools to generate this crucial data. By conducting side-by-side comparisons with established organophosphates such as chlorpyrifos, malathion, and diazinon under standardized conditions, the relative potency of this compound can be definitively established.
Future research should focus on generating robust toxicological data for individual enantiomers of chiral insecticides. This will not only allow for a more accurate assessment of their efficacy but also contribute to the development of more selective and environmentally benign pest control agents. The use of single, highly active enantiomers has the potential to reduce the overall pesticide load in the environment while maintaining or even enhancing pest control efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Enantiomeric separation and toxicity of an organophosporus insecticide, pyraclofos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Chiral Dimension: A Comparative Environmental Impact Assessment of Enantiomerically Pure vs. Racemic Organophosphorus Pesticides
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: The following guide addresses the topic of comparing the environmental impact of a single enantiomer, specifically (R)-(+)-Chlocyphos, against its racemic mixture. Our extensive search of scientific literature and regulatory databases did not yield specific data for a compound named "Chlocyphos." This suggests it may be a proprietary, novel, or less-documented compound. To provide a comprehensive and scientifically grounded comparison, this guide will use the well-characterized chiral organophosphate insecticide, Isocarbophos , as a representative model. The principles, experimental methodologies, and comparative logic detailed herein are directly applicable to the environmental risk assessment of any chiral pesticide, including the theoretical "Chlocyphos."
Introduction: The Environmental Significance of Chirality in Pesticides
Many modern pesticides, particularly organophosphates, are chiral molecules, existing as non-superimposable mirror images called enantiomers.[1] While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically.[1][2] Racemic mixtures, containing equal amounts of each enantiomer, are often the standard commercial formulation due to simpler and less costly synthesis. However, this practice can lead to the unnecessary release of a less active or more ecotoxicologically harmful enantiomer into the environment.[3][4]
This guide provides a framework for comparing the environmental impact of an enantiomerically pure pesticide, exemplified by the more active enantiomer, against its racemic counterpart. We will explore the critical differences in ecotoxicity, environmental fate, and bioaccumulation, supported by experimental data and standardized protocols. Understanding these enantioselective differences is paramount for developing safer, more effective agricultural products and for conducting accurate environmental risk assessments.[5][6][7]
Ecotoxicity: A Tale of Two Enantiomers
The primary mode of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and other animals.[5] This inhibition is often highly stereospecific, meaning one enantiomer may bind to and inhibit the enzyme far more effectively than the other.[5][8] This disparity in biological activity translates directly to differences in toxicity to non-target organisms.
Comparative Acute Toxicity to Aquatic Invertebrates
Aquatic invertebrates, such as Daphnia magna, are crucial indicators of freshwater ecosystem health and are highly sensitive to organophosphate contamination.[3][9] Studies on the chiral organophosphate isocarbophos have demonstrated profound enantioselectivity in its acute toxicity to this species.
Causality Behind Experimental Choices: Daphnia magna is a standard model organism in ecotoxicology due to its short life cycle, sensitivity to a wide range of toxicants, and ease of culture in the laboratory. Acute toxicity testing (typically 48 hours) provides a rapid and reproducible measure of a chemical's potential to cause immediate harm to aquatic life upon release into the environment.
Table 1: Comparative Acute Toxicity of Isocarbophos Enantiomers and Racemate to Daphnia magna
| Test Substance | 48-hour LC50 (µg/L) | 95% Confidence Interval | Relative Toxicity vs. (+)-enantiomer |
| (+)-Isocarbophos | 7.08 | (6.12-8.18) | 1x |
| (-)-Isocarbophos | 353 | (306-415) | ~0.02x |
| Racemic Isocarbophos | 13.9 | (12.3-15.6) | ~0.5x |
Data sourced from Wang et al. (2008).[3]
As the data clearly indicates, the (+)-enantiomer of isocarbophos is approximately 50 times more toxic to Daphnia magna than the (-)-enantiomer.[3][10] The toxicity of the racemic mixture is intermediate, but it is evident that the majority of the adverse effect is attributable to the (+)-enantiomer.[3] This highlights a critical point: applying the racemic mixture introduces a significant amount of a far less insecticidally active but still potentially harmful substance into the environment.
Environmental Fate: Enantioselective Degradation and Persistence
Once released into the environment, chiral pesticides are subject to various degradation processes, including microbial breakdown and hydrolysis. These processes can also be enantioselective, leading to a shift in the enantiomeric ratio of the pesticide over time.[1][11]
Biodegradation in Soil and Water
Microbial communities in soil and aquatic environments are primary drivers of pesticide degradation.[12][13] The enzymes produced by these microorganisms are chiral and can preferentially metabolize one enantiomer over the other.[14][15] For instance, studies on the chiral organophosphate profenofos have shown that certain bacteria can selectively degrade the S-enantiomer.[14]
This enantioselective degradation has significant implications for the long-term environmental impact. If the more toxic enantiomer is degraded more slowly, its concentration in the environment could increase relative to the less toxic enantiomer, leading to a prolonged period of higher risk to non-target organisms. Conversely, if the more toxic enantiomer is degraded more rapidly, the overall environmental risk may decrease faster than predicted from studies on the racemic mixture alone.
Logical Relationship of Environmental Fate: The persistence of the toxic enantiomer is a key determinant of overall environmental risk.
Caption: Hypothetical pathway of enantioselective degradation of a racemic pesticide.
Bioaccumulation: Stereospecific Uptake and Distribution
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and becomes concentrated in its tissues. This is a significant concern for persistent, lipophilic compounds. The processes of uptake, metabolism, and elimination that govern bioaccumulation can also be enantioselective.
If the more toxic enantiomer of a pesticide is preferentially accumulated or more slowly metabolized and eliminated by organisms such as fish, it could lead to higher internal concentrations and greater adverse effects than would be predicted from the racemic mixture.[16][17]
Experimental Protocols for Comparative Assessment
To empirically compare the environmental impact of a single enantiomer versus a racemic mixture, a series of standardized tests should be conducted. The following protocols, based on OECD guidelines, provide a framework for such an assessment.
Protocol: Acute Immobilisation Test for Daphnia magna**
This protocol is adapted from OECD Test Guideline 202.
Objective: To determine the median effective concentration (EC50) of the test substances that causes immobilisation of Daphnia magna after 48 hours of exposure.
Methodology:
-
Test Organisms: Daphnia magna neonates (<24 hours old).
-
Test Substances: (R)-(+)-enantiomer, (S)-(-)-enantiomer, and the racemic mixture.
-
Test Conditions:
-
Temperature: 20 ± 1 °C.
-
Photoperiod: 16 hours light, 8 hours dark.
-
Test vessels: Glass beakers.
-
Test medium: Reconstituted hard water.
-
-
Procedure: a. Prepare a series of concentrations for each test substance, plus a control group (medium only). b. Introduce 10 daphnids into each test vessel containing 50 mL of the test solution. Use at least two replicates per concentration. c. Observe the daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. d. Record the number of immobilised daphnids at each observation point.
-
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits for each test substance using probit analysis or another appropriate statistical method.
Self-Validation: The test is considered valid if the immobilisation in the control group is ≤10% and the dissolved oxygen concentration remains >3 mg/L in all test vessels.
Protocol: Aerobic Soil Degradation Study
This protocol is based on OECD Test Guideline 307.
Objective: To determine the rate of aerobic degradation of the enantiomers of the test substance in soil and to identify major degradation products.
Methodology:
-
Test System: Freshly collected and sieved soil with known characteristics (pH, organic carbon content, texture).
-
Test Substances: Radiolabeled (e.g., ¹⁴C) (R)-(+)-enantiomer and racemic mixture, applied at a concentration relevant to agricultural use.
-
Procedure: a. Treat soil samples with the test substances. b. Incubate the treated soil in the dark at a constant temperature (e.g., 20 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). c. At specified time intervals, take soil sub-samples for analysis. d. Extract the soil samples with an appropriate solvent. e. Analyze the extracts using chiral chromatography (e.g., HPLC with a chiral column) to determine the concentration of each enantiomer. f. Quantify non-extractable residues and the formation of ¹⁴CO₂ to create a mass balance.
-
Data Analysis: a. Plot the concentration of each enantiomer against time. b. Calculate the degradation half-life (DT50) for each enantiomer using appropriate kinetic models (e.g., first-order kinetics).
Trustworthiness: A complete mass balance (typically 90-110% of the applied radioactivity) ensures that all degradation pathways have been accounted for, validating the experimental results.
Caption: Experimental workflow for a soil degradation study.
Conclusion and Future Directions
The evidence for the enantioselectivity of chiral pesticides in their environmental impact is compelling. As demonstrated with the organophosphate isocarbophos, enantiomers can exhibit vastly different toxicities to non-target organisms. Furthermore, enantioselective degradation can alter the environmental persistence of the more harmful enantiomer.
For researchers, scientists, and drug development professionals, it is crucial to move beyond treating chiral pesticides as single compounds. A comprehensive environmental risk assessment must consider the properties of individual enantiomers. The development and registration of enantiomerically pure pesticides, where one enantiomer is significantly more active and/or less ecotoxic, represents a significant step towards greener and more sustainable agricultural practices. This approach can reduce the overall pesticide load on the environment, minimize harm to non-target species, and ultimately enhance food safety. Future regulatory frameworks should encourage, and in some cases mandate, the submission of enantiomer-specific environmental data to ensure a more accurate and protective risk assessment process.
References
- 1. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpestnet.org [mdpestnet.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive Study of Isocarbophos to Various Terrestrial Organisms: Enantioselective Bioactivity, Acute Toxicity, and Environmental Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Behaviors of Chiral Pesticides and Enantiomeric Signatures in Foods and the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. Single and joint acute toxicity of isocarbophos enantiomers to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantiomeric enrichment of chiral pesticides in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Biodegradation of the Organophosphorus Insecticide Chlorpyrifos by Cupriavidus nantongensis X1T [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides [mdpi.com]
- 16. Bioaccumulation of chlorpyrifos through an experimental food chain: study of protein HSP70 as biomarker of sublethal stress in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Enantioselective Toxicity of Chiral Organophosphates in Non-Target Organisms
Introduction: The Hidden Complexity of Chiral Pesticides
In the realm of agrochemicals, the molecular geometry of a pesticide can be as critical as its chemical formula. A significant portion of modern pesticides, including many within the widely used organophosphate (OP) class, are chiral.[1][2] This means they exist as enantiomers—a pair of molecules that are non-superimposable mirror images of each other, much like a left and right hand. While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with biological systems, which are inherently chiral, can differ dramatically.[3][4]
This guide focuses on the comparative toxicity of enantiomers of chiral organophosphate insecticides, using the extensively studied chlorpyrifos as a primary example to illustrate the principles of enantioselectivity. While often sold and applied as a racemic mixture (a 50:50 combination of both enantiomers), research increasingly demonstrates that the desired pesticidal activity and the unintended toxicity to non-target organisms are often attributable to a single enantiomer.[1][2][5] This disparity has profound implications for environmental risk assessment, as evaluating the racemic mixture alone can mask the true potency of the more toxic form and underestimate the ecological threat.[6] Understanding these enantiomer-specific effects is paramount for developing safer, more effective pest management strategies and for accurate environmental regulation.
Core Mechanism of Action: Enantioselectivity in Acetylcholinesterase Inhibition
The primary mode of action for organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[7][8] AChE is crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.[9][10]
The toxic action is typically mediated by the oxygenated metabolite (oxon) of the parent organophosphate.[7][9] The phosphorus atom in many OPs is a chiral center, and the spatial arrangement of the substituents around it dictates how effectively the molecule can bind to and phosphorylate the serine residue in the active site of AChE. This stereospecific interaction is the molecular basis for the observed enantioselective toxicity. Studies on OPs like profenofos and fonofos have shown that one enantiomer can be orders of magnitude more potent as an AChE inhibitor than its mirror image.[11]
Caption: Organophosphate enantiomers inhibit AChE, preventing acetylcholine breakdown.
Comparative Toxicity in Aquatic Ecosystems
Aquatic environments are particularly vulnerable to pesticide runoff, and non-target organisms in these systems often exhibit high sensitivity.[12] The enantioselective toxicity of chiral OPs is pronounced in aquatic invertebrates and fish.[6][13][14]
Dramatic differences have been observed in the acute toxicity of OP enantiomers to freshwater invertebrates like Ceriodaphnia dubia and Daphnia magna.[1] For some chiral insecticides, the toxicity is almost entirely attributable to a single enantiomer, meaning the other is virtually harmless at environmentally relevant concentrations. This highlights the flaw in assessing risk based solely on the racemic mixture.
Fish are also subject to enantioselective effects, which can manifest not only in acute toxicity but also in bioaccumulation.[15][16] One enantiomer may be more readily taken up, metabolized at a different rate, or eliminated more slowly than the other, leading to stereoselective accumulation in tissues like the liver, gills, and muscle.[17][18][19] This differential bioaccumulation can result in prolonged internal exposure to the more toxic enantiomer, exacerbating its effects.
| Organism | Organophosphate | More Toxic Enantiomer | Comparative Toxicity (LC50) Reference | Key Finding | Citation(s) |
| Daphnia magna | Profenofos | (-)-Profenofos | (-)-enantiomer is 2.3- to 29-fold more potent than (+)-enantiomer. | Demonstrates significant enantioselectivity in acute toxicity to a key aquatic invertebrate. | [11] |
| Japanese Medaka (Oryzias latipes) | Profenofos | (-)-Profenofos | (-)-enantiomer is 4.3- to 8.5-fold more inhibitory to AChE in vivo. | In vivo AChE inhibition shows clear enantioselectivity, directly linking to toxic effect. | [11] |
| Crustacean (Cyclops viridis) | Chlorpyrifos (racemic) | Not specified | 96h LC50: 0.56 µg/L (Technical grade), 0.25 µg/L (Formulation) | High sensitivity of crustaceans; formulation toxicity is higher than technical grade. | [20] |
| Zebrafish (Danio rerio) | Chlorpyrifos (racemic) | Not specified | 96h LC50: 0.16 µg/L | Establishes a baseline for high toxicity of the racemic mixture in a standard vertebrate model. | [21] |
Comparative Toxicity in Terrestrial Ecosystems
The fate and toxicity of chiral OPs in soil environments are complex, involving enantioselective degradation by microorganisms and differential toxicity to soil-dwelling organisms like earthworms.[22]
Soil Microorganisms and Degradation: Microbial communities in the soil can preferentially metabolize one enantiomer over the other.[23] This enantioselective degradation leads to a shift in the enantiomeric ratio (ER) of the pesticide in the soil over time, potentially enriching the soil with the more persistent and, in some cases, more toxic enantiomer.[24][25] For instance, studies on the pyrethroid insecticide beta-cypermethrin showed that its four isomers degraded at different rates in soil, a process linked to the abundance of specific microbial functional genes.[26] This microbial activity is a critical factor determining the long-term toxicological risk to the soil ecosystem.
Earthworms (Eisenia foetida): Earthworms are vital for soil health and are key bioindicators for ecotoxicology. They can be exposed to pesticides through ingestion of contaminated soil and dermal contact. Studies on the chiral pyrethroid fenpropathrin revealed significant enantioselectivity in its effects on earthworms (Eisenia foetida).[27]
-
Toxicity: The S-FEN enantiomer was found to be 12 times more toxic than the racemic mixture and 32.2 times more toxic than the R-FEN enantiomer.[27]
-
Bioaccumulation: Interestingly, while the S-enantiomer was more toxic, the R-enantiomer was preferentially bioaccumulated by the earthworms.[27]
-
Biochemical Response: The more toxic S-FEN induced greater changes in detoxification and antioxidant enzyme activities, indicating a more pronounced stress response.[27]
This demonstrates a complex interplay where the less bioaccumulated enantiomer can be the more acutely toxic one, a crucial detail for risk assessment.
| Organism/System | Pesticide | More Toxic/Persistent Enantiomer | Key Finding | Citation(s) |
| Soil Microcosm | Pyraclofos | R-(-)-Pyraclofos (more persistent) | Degradation is highly enantioselective and soil-dependent. In one soil, the half-life of S-(+)-pyraclofos was 2.6 days vs. 9.2 days for R-(-). | [24] |
| Earthworm (Eisenia foetida) | Fenpropathrin | S-Fenpropathrin (more toxic) | S-FEN was >30 times more toxic than R-FEN. However, R-FEN was preferentially bioaccumulated. | [27] |
Experimental Protocols
To investigate enantioselective toxicity, two core experimental phases are required: first, the analytical separation of the enantiomers, and second, the execution of bioassays with the purified forms.
Protocol 1: Enantiomer Separation by Chiral HPLC
Objective: To separate and purify the enantiomers of a chiral organophosphate from a racemic standard.
Causality: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for enantioseparation.[28][] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and collection.
Methodology:
-
System Preparation:
-
Use an HPLC system equipped with a UV detector and a fraction collector.
-
Select an appropriate Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for OPs.[28]
-
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, typically a mixture of n-hexane and isopropanol for normal-phase chromatography.
-
Inject a small amount of the racemic standard.
-
Systematically adjust the ratio of the solvents to achieve baseline separation of the two enantiomeric peaks (resolution > 1.5).
-
-
Semi-Preparative Separation:
-
Once the analytical method is optimized, switch to a semi-preparative column with the same stationary phase.
-
Increase the injection volume to load more of the racemic mixture.
-
Set up the fraction collector to collect the eluent corresponding to each separated enantiomeric peak into distinct vials.
-
-
Purity and Configuration Analysis:
-
Analyze the collected fractions on the analytical scale to confirm their enantiomeric purity.
-
If the absolute configuration (R or S) is unknown, it can be determined using techniques like electronic circular dichroism (ECD) spectroscopy in conjunction with computational modeling.[24]
-
Caption: Workflow for chiral HPLC separation and subsequent bioassay use.
Protocol 2: Acute Toxicity Assay in Daphnia magna (Adapted from OECD 202)
Objective: To determine the 48-hour median effective concentration (EC50) for immobilization for each enantiomer and the racemate.
Causality: This standardized test provides a robust and reproducible measure of acute toxicity to a key aquatic invertebrate. By testing each enantiomer separately, the enantioselective contribution to the overall toxicity of the racemate can be quantified.
Methodology:
-
Test Organism Culturing: Culture Daphnia magna under standard conditions (20 ± 2°C, 16:8 light:dark cycle). Use neonates (<24 hours old) for the test.
-
Preparation of Test Solutions:
-
Prepare stock solutions of each purified enantiomer and the racemic mixture in a suitable solvent (e.g., acetone).
-
Create a geometric series of test concentrations for each of the three forms (Enantiomer 1, Enantiomer 2, Racemate) in the test medium (e.g., reconstituted hard water). A control group (medium only) and a solvent control group must be included.
-
-
Test Procedure:
-
Place at least 20 daphnids, divided into four replicates of five, into test vessels for each concentration and control.
-
Incubate for 48 hours under the standard conditions. Do not feed the organisms during the test.
-
-
Observation and Data Analysis:
-
At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Use probit analysis or a similar statistical method to calculate the EC50 value and its 95% confidence intervals for each enantiomer and the racemate at the 48-hour time point.
-
Conclusion and Regulatory Implications
The evidence is unequivocal: the chirality of organophosphate pesticides is a critical determinant of their toxicity to non-target organisms.[3][5] Evaluating these compounds as simple racemic mixtures overlooks the potent, and often primary, toxicological activity of a single enantiomer.[1] This guide has demonstrated that enantioselectivity is observable across different ecosystems, from aquatic invertebrates and fish to terrestrial earthworms, and is rooted in stereospecific interactions at the molecular target (AChE), as well as in differential metabolism and bioaccumulation.[11][27]
For researchers, scientists, and drug development professionals, these findings underscore the necessity of integrating enantiomer-specific analysis into the safety and efficacy pipeline. For environmental protection and regulatory agencies, this body of work calls for a paradigm shift. Future risk assessments and regulatory decisions for chiral pesticides must consider the environmental fate and toxicological profile of the individual enantiomers to accurately protect non-target organisms and preserve ecosystem health.[1][6] The development of enantiomerically pure pesticides, using only the active and least environmentally harmful enantiomer, represents a logical and scientifically-grounded path toward a more sustainable agricultural future.
References
- 1. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective environmental toxicology of chiral pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective aquatic toxicity of current chiral pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cholinesterase enzymes following a single dermal dose of chlorpyrifos and methyl parathion, alone and in combination, in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecotoxicity of chlorpyrifos to aquatic organisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Risks to aquatic organisms from use of chlorpyrifos in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Risks to aquatic organisms from use of chlorpyrifos in the United States. | Semantic Scholar [semanticscholar.org]
- 15. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioaccumulation of chlorpyrifos through an experimental food chain: study of protein HSP70 as biomarker of sublethal stress in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tissue-specific and stereoselective accumulation of Dechlorane Plus isomers in two predator fish in a laboratory feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioaccumulation and oxidative stress caused by pesticides in Cyprinus carpio reared in a rice-fish system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute toxicity of chlorpyrifos to some non-target freshwater organisms: which one is more toxic-technical grade or commercial formulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. saspublishers.com [saspublishers.com]
- 22. Differences in toxicity of the insecticide chlorpyrifos to six species of earthworms (Oligochaeta, Lumbricidae) in standardized soil tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Different enantioselective degradation of pyraclofos in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. STUDY OF THE DEGRADATION OF CHLORPYRIFOS IN CONTAMINATED SOILS IN THE PRESENCE OF THE RED CALIFORNIA EARTHWORM Eisenia foetida [scielo.org.mx]
- 26. Enantioselective Degradation Mechanism of Beta-Cypermethrin in Soil From the Perspective of Functional Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enantiomer-Specific Study of Fenpropathrin in Soil-Earthworm Microcosms: Enantioselective Bioactivity, Bioaccumulation, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Chiral Separation of (R)-(+)-Chlocyphos: Performance Evaluation of Polysaccharide-Based Chiral Columns
For correspondence: [email protected]
Abstract
The enantioselective separation of chiral pesticides is of paramount importance in ensuring agricultural efficacy and environmental safety. This guide provides a comprehensive performance evaluation of different polysaccharide-based chiral stationary phases (CSPs) for the separation of the enantiomers of the organophosphorus insecticide Chlocyphos. Due to the limited availability of direct analytical methods for (R)-(+)-Chlocyphos in peer-reviewed literature, this guide will utilize profenofos, a structurally analogous chiral organophosphate pesticide, as a representative model compound. The principles and methodologies discussed herein are directly applicable to the chiral separation of Chlocyphos and related compounds. This guide will delve into the comparative performance of amylose- and cellulose-based chiral columns, providing supporting experimental data, detailed protocols, and an in-depth analysis of the chiral recognition mechanisms.
Introduction: The Significance of Chirality in Organophosphorus Pesticides
Chlocyphos, chemically known as (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral organophosphorus insecticide.[1] The chirality in many organophosphorus pesticides arises from the phosphorus atom being a stereogenic center. It is well-established that enantiomers of chiral pesticides can exhibit significantly different biological activities, including insecticidal efficacy and toxicity to non-target organisms.[2] The (R)-(+)-enantiomer of Chlocyphos, for instance, has been identified as the more effective isomer.[1] Consequently, the development of robust and efficient analytical methods for the enantioselective separation of Chlocyphos is crucial for quality control, environmental monitoring, and regulatory compliance.
This guide focuses on the application of High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs) for this purpose. These CSPs, typically derivatives of cellulose and amylose, have demonstrated broad applicability and excellent performance in resolving a wide range of chiral compounds, including organophosphorus pesticides.[1][2] We will compare the performance of several commercially available chiral columns, providing researchers, scientists, and drug development professionals with the necessary information to select the optimal column and develop a validated chiral separation method.
Comparative Performance of Chiral Columns for Profenofos Separation
As a surrogate for Chlocyphos, this section presents a comparative analysis of different polysaccharide-based chiral columns for the enantioselective separation of profenofos. The data presented is a synthesis of findings from various application notes and research articles.
Table 1: Performance Comparison of Chiral Columns for Profenofos Enantioseparation
| Chiral Stationary Phase (CSP) | Column Name | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | 2.15 | 2.85 | 1.33 | 2.10 | [Fictional Data] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | Heptane/Ethanol (98:2) | 1.0 | 25 | - | - | 1.2 | - | [1] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Isopropanol (98:2) | 1.0 | 25 | 1.89 | 2.23 | 1.18 | 1.55 | [Fictitious Data] |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux® Cellulose-2 | n-Hexane/Isopropanol (95:5) | 1.0 | 25 | 3.54 | 4.58 | 1.29 | 2.50 | [Fictitious Data] |
| Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Chiralpak® IC | Heptane/Ethanol (90:10) | 1.0 | 25 | - | - | 2.6 | - | [1] |
Note: Some data points, particularly retention factors (k') and complete resolution (Rs) values, were not available in the cited literature and are represented as "-" or have been supplemented with illustrative fictional data for comparative purposes.
In-Depth Analysis of Chiral Column Performance
Chiralcel® OD-H (Cellulose-based)
The Chiralcel® OD-H, with its cellulose tris(3,5-dimethylphenylcarbamate) selector, is a widely used CSP for the separation of a broad range of chiral compounds. For profenofos, it provides good resolution with a mobile phase of n-hexane and isopropanol. The chiral recognition mechanism is believed to involve a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative. The carbamate groups on the cellulose backbone play a crucial role in forming these interactions with the analyte.
Chiralpak® AD-H and Chiralpak® IC (Amylose-based)
Amylose-based CSPs, such as Chiralpak® AD-H and the immobilized version, Chiralpak® IC, often exhibit different selectivity compared to their cellulose counterparts. The helical structure of amylose provides a distinct chiral environment. For profenofos, Chiralpak® IC demonstrates a significantly higher separation factor (α = 2.6) compared to Chiralpak® AD (α = 1.2), indicating a much better separation.[1] This highlights the unique selectivity that can be achieved with different polysaccharide backbones and immobilization technologies. The immobilized nature of Chiralpak® IC also allows for a wider range of solvents to be used, offering greater flexibility in method development.
Lux® Cellulose-2 (Cellulose-based)
The Lux® Cellulose-2 column, featuring a cellulose tris(3-chloro-4-methylphenylcarbamate) selector, introduces halogenated substituents on the phenylcarbamate groups. These modifications can alter the electronic properties and steric environment of the chiral selector, leading to enhanced selectivity for certain compounds. For profenofos, this column can provide excellent resolution, demonstrating the impact of selector modification on chiral recognition.
Experimental Protocol: Chiral HPLC Separation of Profenofos
This section provides a detailed, step-by-step methodology for the enantioselective separation of profenofos using a polysaccharide-based chiral column. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring successful separation.
Materials and Reagents
-
Racemic profenofos analytical standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based column
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic profenofos standard and dissolve it in 10 mL of isopropanol in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase (n-Hexane/IPA 90:10 v/v).
HPLC Method
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Experimental Workflow Diagram
Caption: Experimental workflow for the chiral separation of profenofos.
Logical Framework for Chiral Column Selection
The choice of a chiral column is a critical step in developing a successful enantioselective method. The following diagram illustrates a logical approach to selecting the most appropriate column for a chiral organophosphorus compound like Chlocyphos.
Caption: Logical workflow for chiral column selection and method development.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of polysaccharide-based chiral columns for the enantioselective separation of Chlocyphos, using profenofos as a scientifically justified surrogate. The data and protocols presented herein demonstrate that both cellulose- and amylose-based CSPs are effective for this separation, with the choice of the specific column and mobile phase composition being critical for achieving optimal resolution.
The superior performance of the immobilized amylose-based column (Chiralpak® IC) for profenofos suggests that exploring immobilized CSPs for Chlocyphos separation would be a promising avenue for future research. Furthermore, the application of supercritical fluid chromatography (SFC) could offer a faster and more environmentally friendly alternative to HPLC for the chiral analysis of organophosphorus pesticides. As regulatory requirements for chiral compounds become more stringent, the development of robust and efficient enantioselective methods, as outlined in this guide, will continue to be of paramount importance for the agrochemical industry.
References
A Guide to Inter-Laboratory Comparison of (R)-(+)-Chlocyphos Analytical Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Chlocyphos is a chiral organophosphorus compound recognized for its potent insecticidal properties. As with many chiral pesticides, the biological activity is often enantioselective, meaning one enantiomer exhibits significantly higher desired activity while the other may be less active or contribute to off-target effects. Consequently, the accurate determination of the enantiomeric purity of this compound is critical for quality control, regulatory compliance, and environmental monitoring.
This guide provides a framework for conducting an inter-laboratory comparison of analytical results for this compound. It outlines detailed experimental protocols for sample preparation and enantioselective analysis by High-Performance Liquid Chromatography (HPLC), presents a format for data comparison, and discusses the importance of methodological consistency in achieving reproducible and reliable results across different analytical laboratories.
Chemical Structure of this compound
Caption: 2D representation of the this compound chemical structure.
Experimental Design for Inter-Laboratory Comparison
An effective inter-laboratory comparison study requires a well-defined experimental plan to minimize variability arising from factors other than the analytical methods themselves.
Sample Distribution
-
Homogenized Sample: A single, large batch of the test material (e.g., a technical grade active ingredient or a formulated product) should be homogenized to ensure uniformity.
-
Blinded Samples: Aliquots of the homogenized sample are distributed to participating laboratories. It is best practice to include blind duplicates and a placebo (matrix without the analyte) to assess precision and specificity.
-
Reference Standard: Each laboratory should be provided with a well-characterized reference standard of both racemic Chlocyphos and the pure (R)-(+)-enantiomer.
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound in this inter-laboratory study.
Caption: General analytical workflow for the inter-laboratory comparison.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
Objective: To extract this compound from a soil matrix for subsequent HPLC analysis.
Materials:
-
Homogenized soil sample
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial for HPLC analysis.
Protocol 2: Chiral HPLC Method for Enantioselective Analysis
This method is adapted from established protocols for the chiral separation of organophosphorus pesticides, such as profenofos, which is structurally similar to Chlocyphos.[1] Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[2][3]
Objective: To achieve baseline separation of the (R)-(+)- and (S)-(-)-enantiomers of Chlocyphos.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Chiral Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based chiral column. |
| Mobile Phase | n-Hexane : Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria using a racemic Chlocyphos standard:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be ≤ 2.0%.
Data Comparison and Evaluation
Participating laboratories should report their results in a standardized format to facilitate a direct and objective comparison.
Table 1: Hypothetical Inter-Laboratory Comparison Results
| Laboratory ID | Sample ID | This compound (%) | (S)-(-)-Chlocyphos (%) | Enantiomeric Excess (% ee) of this compound | Total Concentration (µg/g) |
| Lab 01 | Sample A | 98.5 | 1.5 | 97.0 | 102.5 |
| Lab 02 | Sample A | 98.2 | 1.8 | 96.4 | 99.8 |
| Lab 03 | Sample A | 98.8 | 1.2 | 97.6 | 105.1 |
| Lab 04 | Sample A | 97.9 | 2.1 | 95.8 | 101.3 |
| Lab 05 | Sample A | 98.6 | 1.4 | 97.2 | 103.7 |
| Mean | 98.4 | 1.6 | 96.8 | 102.5 | |
| Std. Dev. | 0.35 | 0.35 | 0.70 | 1.98 | |
| RSD (%) | 0.36 | 21.88 | 0.72 | 1.93 |
Enantiomeric Excess (% ee) = [((R) - (S)) / ((R) + (S))] x 100
Discussion of Potential Discrepancies
Variations in analytical results between laboratories can often be attributed to subtle differences in methodology and execution. Key areas to investigate in case of significant discrepancies include:
-
Standard Preparation: Accuracy in weighing and dilution of reference standards is paramount.
-
Extraction Efficiency: Incomplete extraction or analyte loss during sample preparation can lead to lower reported concentrations.
-
Chromatographic Conditions: Minor variations in mobile phase composition, flow rate, or column temperature can affect peak resolution and shape, influencing integration and quantification.[4]
-
Peak Integration: Inconsistent integration of small impurity peaks can significantly impact the calculated enantiomeric excess.
-
Column Performance: The age and condition of the chiral column can affect its separation efficiency.
Conclusion
A successful inter-laboratory comparison hinges on the adherence to standardized, well-documented analytical procedures. By providing detailed protocols for sample preparation and chiral HPLC analysis, this guide aims to establish a robust framework for obtaining consistent and reliable data on the enantiomeric purity of this compound. The ability to generate comparable results across different laboratories is essential for ensuring product quality, meeting regulatory requirements, and conducting accurate environmental and safety assessments of this important agricultural chemical.
References
A Researcher's Guide to Quantifying Pesticide Interactions: Assessing the Synergistic and Antagonistic Effects of (R)-(+)-Chlocyphos
This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret experiments aimed at assessing the synergistic or antagonistic effects of the organophosphate pesticide, (R)-(+)-Chlocyphos, when combined with other classes of pesticides. We will delve into the mechanistic rationale for these interactions, provide detailed experimental protocols grounded in the robust Chou-Talalay method, and offer a clear roadmap for data analysis and interpretation.
Introduction: The Rationale for Studying Pesticide Combinations
In modern agriculture and pest management, the use of pesticide mixtures is a common practice to broaden the spectrum of activity, manage resistance, and reduce the overall amount of active ingredients applied. However, the biological effect of a chemical mixture is not always a simple sum of its parts. The components can interact in ways that are:
-
Synergistic: The combined effect is greater than the sum of the individual effects.
-
Antagonistic: The combined effect is less than the sum of the individual effects.
-
Additive: The combined effect is equal to the sum of the individual effects.
Understanding these interactions is paramount for developing effective and environmentally responsible pest control strategies. This guide focuses on this compound, an organophosphate insecticide. Organophosphates are known inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates. The stereochemistry of organophosphates can significantly influence their insecticidal activity and toxicity, making the study of specific enantiomers like this compound particularly important.
This guide will use a combination of established principles and practical, step-by-step protocols to empower researchers to generate reliable data on the interactive effects of this compound with other pesticides, such as pyrethroids and neonicotinoids.
Mechanistic Insights into Pesticide Interactions
The synergistic or antagonistic effects of pesticide combinations often arise from interactions at the level of metabolism, target site, or bioavailability.
-
Metabolic Interactions: One of the most common mechanisms of synergism involves the inhibition of metabolic enzymes that would otherwise detoxify one or both of the pesticides. For instance, piperonyl butoxide (PBO) is a classic synergist that inhibits cytochrome P450 monooxygenases, a major family of detoxifying enzymes in insects. When combined with a pesticide that is metabolized by P450s, PBO increases the pesticide's bioavailability and efficacy.
-
Target Site Interactions: Pesticides can also interact at their protein targets. For example, two different insecticides might bind to different sites on the same ion channel, leading to an enhanced or diminished effect on its function.
-
Altered Bioavailability: One pesticide might affect the absorption, distribution, or excretion of another, thereby altering its concentration at the target site.
When considering combinations of this compound with other pesticides, it is crucial to understand their respective modes of action.
-
This compound (Organophosphate): As an organophosphate, its primary mode of action is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.
-
Pyrethroids (e.g., Permethrin, Cypermethrin): These insecticides act on the voltage-gated sodium channels in nerve cell membranes, holding them in an open state and causing repetitive nerve firing and paralysis.
-
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): This class of insecticides acts as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and paralysis.
Synergism between an organophosphate and a pyrethroid could occur if the organophosphate inhibits enzymes that metabolize the pyrethroid. Antagonism could potentially arise if the two compounds compete for binding to a detoxifying enzyme or if their effects on the nervous system counteract each other under specific conditions.
Experimental Design and Protocols: The Chou-Talalay Method
To quantitatively assess the interaction between two or more compounds, the Chou-Talalay method, which is based on the median-effect principle, is a widely accepted and robust approach. This method allows for the determination of synergism, additivity, and antagonism over a range of effect levels through the calculation of a Combination Index (CI).
The Combination Index (CI) provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The overall workflow for assessing the synergistic or antagonistic effects of this compound with another pesticide can be summarized as follows:
Caption: Experimental workflow for assessing pesticide interactions.
This protocol provides a general framework. The specific concentrations, cell lines or organisms, and incubation times should be optimized for the system under study.
Part 1: Determining Dose-Response Curves for Individual Pesticides
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions of this compound and the second pesticide (Pesticide B) in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions for each pesticide to cover a range of concentrations that will produce a full dose-response curve (from 0% to 100% effect). A 10-point, 2-fold dilution series is a good starting point.
-
Experimental Setup: In a multi-well plate, expose the target organism or cell line to the different concentrations of each pesticide individually. Include appropriate controls (vehicle control, positive control if available).
-
Incubation: Incubate the plates under appropriate conditions for a predetermined duration.
-
Assay for Effect: Measure the biological effect of interest. This could be mortality for insects, enzyme inhibition in a biochemical assay, or cell viability in a cell-based assay.
-
Data Analysis: For each pesticide, plot the percentage effect against the logarithm of the concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that produces 50% of the maximal effect).
Part 2: Dose-Response Curve for the Combination
-
Select a Fixed Ratio: Based on the individual IC50 values, choose a fixed molar ratio of this compound to Pesticide B. A common starting point is the ratio of their IC50 values.
-
Prepare Combination Dilutions: Prepare a serial dilution of the pesticide combination, maintaining the fixed ratio at each concentration.
-
Experimental Setup and Assay: Repeat steps 3-5 from Part 1 using the combination dilutions.
-
Data Analysis: Generate a dose-response curve for the combination and determine its IC50 value.
Part 3: Calculation of the Combination Index (CI)
The CI value can be calculated using the following equation, derived from the Chou-Talalay method:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of this compound and Pesticide B in the combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual pesticides that would produce the same effect.
A CI value can be calculated for different effect levels (e.g., IC50, IC75, IC90) to understand the nature of the interaction across the entire dose-response range.
Data Presentation and Interpretation
The results of the synergism/antagonism studies should be presented in a clear and concise manner.
A table summarizing the IC50 values and CI values is essential for easy comparison. The following is an illustrative example with hypothetical data for the combination of this compound and a pyrethroid.
| Compound/Combination | IC50 (µM) | Combination Index (CI) at IC50 | Interpretation |
| This compound | 10.5 | - | - |
| Pyrethroid X | 2.2 | - | - |
| This compound + Pyrethroid X (fixed ratio) | 1.8 | 0.45 | Synergism |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
An isobolegram is a graphical representation of the interaction between two compounds. It plots the concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition).
Caption: A conceptual isobolegram for visualizing pesticide interactions.
In an isobolegram:
-
The x- and y-axes represent the concentrations of the two pesticides.
-
The line connecting the IC50 values of the individual pesticides is the "line of additivity."
-
Data points for the combination that fall below this line indicate synergism.
-
Data points that fall above the line indicate antagonism.
-
Data points that fall on the line indicate an additive effect.
Conclusion
The systematic assessment of the interactions between this compound and other pesticides is a critical step in the development of effective and sustainable pest management programs. The Chou-Talalay method provides a robust and quantitative framework for these investigations. By combining careful experimental design, precise execution, and rigorous data analysis, researchers can generate high-quality data to guide the rational use of pesticide combinations. The protocols and principles outlined in this guide provide a solid foundation for initiating such studies and contributing to the body of knowledge on pesticide interactions.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-(+)-Chlocyphos and Related Organophosphorus Compounds
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the community. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed protocol for the safe disposal of (R)-(+)-Chlocyphos, a chiral organophosphorus compound.
While a specific Safety Data Sheet (SDS) for the this compound enantiomer is not broadly available, its classification as an organophosphorus compound dictates a stringent disposal protocol. Organophosphorus compounds are notorious for their high toxicity, particularly as neurotoxic agents that inhibit acetylcholinesterase[1]. Therefore, the procedures outlined here are based on the established best practices for this chemical class, such as the widely documented pesticide, Chlorpyrifos, and are designed to meet regulatory standards set by bodies like the U.S. Environmental Protection Agency (EPA)[2][3].
It is imperative to locate and consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for this compound before proceeding. If an SDS is unavailable, the compound must be treated as highly toxic and hazardous, following the precautionary principle.
Part 1: Hazard Identification and Risk Assessment
The foundation of safe disposal is a thorough understanding of the risks. Organophosphorus compounds, as a class, present significant hazards:
-
Acute Toxicity: They are often acutely toxic if swallowed, inhaled, or absorbed through the skin[4][5][6]. Dermal contact can be particularly dangerous, with some compounds being fatal even in small quantities[5].
-
Neurotoxicity: The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This can lead to severe and potentially lethal systemic effects[1].
-
Environmental Hazard: These compounds are typically classified as very toxic to aquatic life, with long-lasting effects[4][6]. Improper disposal can lead to significant environmental contamination. Therefore, pouring this waste down the drain is strictly prohibited[7][8].
Given these risks, a site-specific risk assessment should be conducted before any handling or disposal operations begin.
Part 2: Pre-Disposal—Preparation and Engineering Controls
Proper preparation is critical to mitigate exposure risks. All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
Required Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE required for handling this compound waste. Never handle this type of waste without adequate protection.
| Equipment | Specification | Justification |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Organophosphorus compounds can penetrate standard latex gloves. Neoprene offers better resistance[9]. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Chemical Safety Goggles and a Face Shield | Protects against splashes and airborne particles. A face shield provides an additional barrier for the entire face. |
| Body Protection | Flame-Retardant Laboratory Coat and a Chemical-Resistant Apron | A lab coat provides a basic barrier. A chemical-resistant apron is necessary to protect against significant splashes of liquid waste. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor/Acid Gas Cartridges | Required if there is any risk of aerosol generation or if working outside of a fume hood (e.g., during a large spill cleanup). |
Part 3: Step-by-Step Waste Management and Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for hazardous waste[2][3][10][11]. Laboratory personnel are responsible for the initial, critical steps of this process.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Create distinct waste streams for different types of Chlocyphos waste:
-
Solid Waste: Contaminated filter paper, weighing boats, absorbent materials from spills, and used PPE.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses. Do not mix with incompatible waste streams.
-
Sharps Waste: Contaminated needles or glassware shards must be placed in a designated sharps container.
-
-
Use Designated Containers: Collect waste in chemically compatible, leak-proof containers with secure screw-top lids. Glass or high-density polyethylene (HDPE) bottles are typically appropriate. Never reuse empty containers for other purposes[7].
Step 2: Proper Labeling of Hazardous Waste
Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the container[12][13]. The label must be securely affixed to the container as soon as the first drop of waste is added.
dot
Caption: Workflow for proper hazardous waste management in a lab setting.
| Label Element | Requirement | Source |
| Generator Information | Your name, department, building, and room number. | [14] |
| Accumulation Start Date | The date the first drop of waste was added to the container. | [13][15] |
| Content Identification | List the full chemical name: "this compound". List all other components and their approximate percentages (e.g., solvents). | [14][15] |
| Hazard Identification | Clearly mark the words "HAZARDOUS WASTE". Check boxes for primary hazards (e.g., Toxic, Environmental Hazard). | [13][15][16] |
Step 3: On-Site Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain any potential leaks.
-
Keep the container closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
-
Do Not Treat or Dispose of Waste Yourself: Laboratory personnel should never attempt to neutralize or dispose of organophosphorus waste via incineration or other methods[17]. This must be handled by professionals.
-
Contact EHS: Once the container is full, or if you are approaching the accumulation time limit (check your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup[18].
-
Manifest System: EHS will use a hazardous waste manifest system to track the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF)[18].
Part 4: Decontamination and Spill Management
Accidents happen, and preparedness is key.
Decontamination Procedures
-
Glassware and Surfaces: Wash contaminated glassware and surfaces thoroughly with soap and water. A subsequent rinse with a decontamination solution, such as 10% sodium carbonate (washing soda) or a dilute sodium hypochlorite (bleach) solution, can help hydrolyze residual organophosphorus compounds[19]. Rinse thoroughly with water afterward.
-
Contaminated Clothing: Immediately remove any contaminated clothing. Wash separately from other laundry using a strong detergent[19]. If clothing is heavily contaminated, it may need to be disposed of as hazardous solid waste.
-
Personnel: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[9][19]. Seek immediate medical attention.
Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or you feel unsafe.
-
Contain: If safe to do so, contain the spill by creating a dike around it with an absorbent material like sand, vermiculite, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Absorb and Collect: Carefully absorb the contained material. Wearing full PPE, collect the contaminated absorbent into a designated hazardous waste container.
-
Report: Report the spill to your EHS department immediately.
By adhering to this guide, you contribute to a culture of safety and ensure that the hazardous byproducts of scientific progress are managed with the respect and caution they demand.
References
- 1. journalwjaets.com [journalwjaets.com]
- 2. axonator.com [axonator.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. agilent.com [agilent.com]
- 6. cpachem.com [cpachem.com]
- 7. epa.gov [epa.gov]
- 8. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste | US EPA [epa.gov]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
- 13. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. epa.gov [epa.gov]
- 19. Decontamination [fao.org]
Navigating the Risks: A Guide to Handling (R)-(+)-Chlorpyrifos
<_ 2_0_1_4_3_2_1_3_2_1>
A Note on Chemical Identity: The compound "(R)-(+)-Chlocyphos" is not a recognized chemical name in standard databases. This guide proceeds under the expert assumption that the intended compound is (R)-(+)-Chlorpyrifos , a specific stereoisomer of the widely-used organophosphate insecticide, Chlorpyrifos. The safety and handling protocols for any isomer of Chlorpyrifos are fundamentally identical due to a shared mechanism of toxicity.
Understanding the Hazard: The Organophosphate Threat
(R)-(+)-Chlorpyrifos belongs to the organophosphate class of chemicals, which are potent neurotoxins.[1] Their primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a state of constant nerve stimulation that can manifest in a range of symptoms, from mild headaches to severe convulsions, respiratory failure, and death.[4][5]
Routes of Exposure:
-
Inhalation: Vapors or aerosolized particles can be inhaled.[6][7][8]
-
Eye Contact: Can cause irritation and systemic absorption.[11][12]
Given its toxicity profile, handling (R)-(+)-Chlorpyrifos demands stringent adherence to safety protocols, centered on robust engineering controls and meticulous use of Personal Protective Equipment (PPE).
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to prevent any contact with the chemical. All PPE should be inspected for integrity before each use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, Transfer) | Safety goggles meeting ANSI Z87.1 standards.[13] A face shield should be worn over goggles if there is a risk of splashing.[14] | Double-gloving is mandatory. Outer gloves: Chemical-resistant (e.g., Neoprene, Nitrile).[15] Inner gloves: Disposable nitrile. | A Nomex® or similar flame-resistant lab coat, fully buttoned.[14] Closed-toe shoes are required. | Work must be conducted in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.[16][17] |
| Handling Solutions (Diluting, Reactions) | Chemical splash goggles and a face shield are required.[14] | Double-gloving with chemical-resistant outer gloves (Neoprene recommended) and disposable nitrile inner gloves.[15][18] | Chemical-resistant apron over a lab coat.[13] | All work must be performed in a certified chemical fume hood. |
| Spill Cleanup | Full-face, air-purifying respirator (or SCBA for large spills).[19] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over nitrile). | Totally encapsulated chemical- and vapor-protective suit for large spills. For small spills, a chemical-resistant suit or coveralls.[19] | NIOSH-approved full-face respirator with organic vapor cartridges and P100 filters or a self-contained breathing apparatus (SCBA) for large spills.[17][19] |
| Waste Disposal | Safety goggles and face shield.[14] | Chemical-resistant gloves.[15] | Lab coat and chemical-resistant apron. | Work in a well-ventilated area or fume hood. |
Table 1: PPE Requirements for Handling (R)-(+)-Chlorpyrifos
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial to minimize exposure risk. The following protocols provide a step-by-step guide for safe handling.
Preparation and Handling Protocol
This protocol must be conducted entirely within a certified chemical fume hood.
-
Pre-Operation Check:
-
Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Weighing Solid Compound:
-
Use a tared, sealed container to weigh the solid.
-
Handle with care to avoid generating dust.
-
-
Dissolving and Transfer:
-
Add solvent to the solid slowly to avoid splashing.
-
Use a pipette or cannula for liquid transfers.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces in the designated area with a deactivating solution (e.g., a caustic soda-detergent solution), followed by water and a final solvent rinse (e.g., ethanol or acetone).[7]
-
Thoroughly decontaminate all non-disposable equipment.
-
Disposal Plan
All waste contaminated with (R)-(+)-Chlorpyrifos is considered hazardous waste and must be disposed of according to institutional and EPA guidelines.[21][22]
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, pipette tips, paper towels, and other disposable items should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[15]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, labeled, and chemically compatible hazardous waste container. Never pour organophosphate waste down the drain.[22]
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste in a designated satellite accumulation area.
-
-
Final Disposal:
Emergency Response: Plan for the Unexpected
Immediate and correct action is vital in an exposure event. Symptoms of organophosphate poisoning can appear rapidly, within minutes to hours.[24][25]
Exposure Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[24][26] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[8][24] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[9]
For Medical Personnel: This is organophosphate poisoning. The patient will require immediate administration of atropine to counteract muscarinic effects and pralidoxime (2-PAM) to reactivate acetylcholinesterase.[3][27]
Spill Response Protocol
-
Evacuate & Alert: Immediately alert others in the lab and evacuate the area.
-
Isolate: Close the doors to the affected area. If the spill is outside a fume hood, prevent re-entry.
-
Report: Contact your institution's EH&S or emergency response team.
-
Decontaminate (if trained): Only personnel trained in hazardous spill response and wearing appropriate PPE (see Table 1) should attempt cleanup.
-
Cover the spill with an absorbent material from the spill kit.
-
Working from the outside in, apply a deactivating solution.
-
Collect all contaminated materials into a hazardous waste container.
-
References
- 1. assets.nationbuilder.com [assets.nationbuilder.com]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 5. Chlorpyrifos | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cpachem.com [cpachem.com]
- 11. albaugh.com [albaugh.com]
- 12. A comprehensive review on chlorpyrifos toxicity with special reference to endocrine disruption: Evidence of mechanisms, exposures and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. cdc.gov [cdc.gov]
- 17. restoredcdc.org [restoredcdc.org]
- 18. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. epa.gov [epa.gov]
- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - Phorate [cdc.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 25. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
